Product packaging for Diethyl 10-bromodecylphosphonate(Cat. No.:)

Diethyl 10-bromodecylphosphonate

Numéro de catalogue: B1670520
Poids moléculaire: 357.26 g/mol
Clé InChI: PBVOAQOMHCJLCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

diethyl 10-bromodecylphosphonate is a non-PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30BrO3P B1670520 Diethyl 10-bromodecylphosphonate

Propriétés

IUPAC Name

1-bromo-10-diethoxyphosphoryldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30BrO3P/c1-3-17-19(16,18-4-2)14-12-10-8-6-5-7-9-11-13-15/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVOAQOMHCJLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diethyl 10-bromodecylphosphonate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is an organophosphorus compound featuring a ten-carbon alkyl chain functionalized with a terminal bromine atom and a diethyl phosphonate (B1237965) group. Its bifunctional nature makes it a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of its known physical properties, a likely synthetic protocol, and its emerging application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 272785-01-0[1][2]
Molecular Formula C₁₄H₃₀BrO₃P[1][2]
Molecular Weight 357.27 g/mol [1][2]
Appearance Not Available[1]
Storage Conditions 2-8°C Refrigerator or -20°C, dry[1][2]

Synthesis Methodology

The synthesis of diethyl ω-bromoalkylphosphonates, such as this compound, is typically achieved through the Michaelis-Arbuzov reaction. This reaction involves the treatment of a dihaloalkane with a trialkyl phosphite (B83602).

Experimental Protocol (General)

The following protocol is a generalized procedure for the synthesis of diethyl ω-bromoalkylphosphonates and can be adapted for this compound.

Materials:

  • 1,10-dibromodecane (B1670030)

  • Triethyl phosphite

  • Inert solvent (e.g., Toluene or neat)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Distillation apparatus

Procedure:

  • The reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • 1,10-dibromodecane is added to the reaction vessel. An excess of the dibromoalkane is often used to favor mono-substitution over di-substitution.

  • The 1,10-dibromodecane is heated to a specified temperature, often in the range of 140-160°C.

  • Triethyl phosphite is added dropwise to the heated 1,10-dibromodecane over a period of several hours to control the exothermic reaction.

  • The reaction mixture is stirred at an elevated temperature for a set duration to ensure the completion of the reaction. The progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the excess 1,10-dibromodecane and any volatile byproducts are removed by distillation under reduced pressure.

  • The crude this compound is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for the synthesis of this compound.

Applications in Drug Development

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3]

PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[3] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The alkyl chain of this compound serves as a component of this linker, providing the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.[3][4]

The terminal bromide of this compound allows for its covalent attachment to one of the PROTAC ligands through nucleophilic substitution, while the phosphonate group can be further modified or used as an anchor point for the other ligand.

Visualized Workflows

Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Michaelis-Arbuzov Reaction cluster_products Products & Purification 1_10_dibromodecane 1,10-Dibromodecane reaction_vessel Reaction under Inert Atmosphere (Heat) 1_10_dibromodecane->reaction_vessel triethyl_phosphite Triethyl Phosphite triethyl_phosphite->reaction_vessel crude_product Crude Product Mixture reaction_vessel->crude_product Reaction purification Purification (Vacuum Distillation) crude_product->purification Separation final_product This compound purification->final_product Isolation G target_ligand Target Protein Ligand protac PROTAC Molecule target_ligand->protac Linkage linker This compound (Linker Precursor) linker->protac Forms Linker e3_ligand E3 Ligase Ligand e3_ligand->protac Linkage

References

Navigating the Terrain of Di-C10-BrP: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of Diethyl 10-bromodecylphosphonate (Di-C10-BrP). Due to the compound's reactivity and potential hazards, adherence to strict protocols is crucial to ensure personnel safety, experimental integrity, and material stability.

Compound Identification and Properties

PropertyValueSource
Chemical Name This compound[1]
Synonyms Diethyl (10-bromodecyl)phosphonate, Diethyl P-(10-bromodecyl)phosphonate, Phosphonic acid, (10-bromodecyl)-, diethyl ester[1]
CAS Number 272785-01-0[1]
Molecular Formula C14H30BrO3P[1]
Molecular Weight 357.27 g/mol [1]
Appearance Not Available[1]

Storage Protocols

Proper storage of this compound is paramount to maintain its chemical integrity and prevent degradation. Conflicting information exists in commercially available data, suggesting a need for a cautious approach.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Long-term: -20°C; Short-term: 2-8°CWhile some suppliers suggest refrigeration (2-8°C), the structure, a long-chain alkyl bromide with a phosphonate (B1237965) ester, is susceptible to hydrolysis and nucleophilic substitution.[1][2] Storage at -20°C minimizes these degradation pathways, ensuring long-term stability. For immediate or frequent use, storage in a refrigerator at 2-8°C is acceptable.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)To prevent moisture absorption and potential hydrolysis of the phosphonate ester group.
Container Tightly sealed, moisture-free containerPrevents contamination and degradation from atmospheric moisture.
Light Exposure Store in the dark or in an amber vialMinimizes potential light-catalyzed degradation.

Handling Procedures

Due to the presence of a reactive bromine atom and the phosphonate group, this compound should be handled with care in a controlled laboratory environment.

General Handling Precautions:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

Spill and Waste Disposal:

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols: Best Practices for Handling

Workflow for Weighing and Dissolving:

  • Preparation:

    • Ensure the fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment: spatulas, weighing paper/boat, vials, solvent, and vortex mixer/sonicator.

    • Don appropriate PPE.

  • Equilibration:

    • If stored at -20°C, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture into the compound.

  • Weighing:

    • Inside the fume hood, carefully transfer the desired amount of the compound from the storage container to a pre-tared weighing vessel.

    • Minimize the time the primary container is open.

  • Dissolution:

    • Add the desired solvent to the vial containing the weighed compound.

    • Seal the vial and mix using a vortex mixer or sonicator until fully dissolved.

  • Storage of Solution:

    • If the solution is not for immediate use, flush the vial with an inert gas, seal tightly, and store at an appropriate temperature (typically -20°C for long-term storage).

Visualizing Workflows and Chemical Information

To aid in the understanding of handling procedures and the chemical nature of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handling_equilibrate Equilibrate to Room Temp prep_materials->handling_equilibrate handling_weigh Weigh Compound handling_equilibrate->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve storage_inert Flush with Inert Gas handling_dissolve->storage_inert cleanup_wash Wash Glassware handling_dissolve->cleanup_wash If for immediate use storage_seal Seal Tightly storage_inert->storage_seal storage_temp Store at -20°C storage_seal->storage_temp storage_temp->cleanup_wash cleanup_dispose Dispose of Waste cleanup_wash->cleanup_dispose

Caption: Safe Handling Workflow for this compound.

G cluster_decomposition Potential Decomposition Pathways cluster_products Potential Products compound This compound hydrolysis Ester Hydrolysis (presence of water) compound->hydrolysis H2O substitution Nucleophilic Substitution (presence of nucleophiles) compound->substitution Nu- hydrolysis_prod 10-Bromodecylphosphonic acid + Ethanol hydrolysis->hydrolysis_prod substitution_prod Substituted decylphosphonate substitution->substitution_prod

Caption: Theoretical Decomposition Pathways.

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a thorough understanding of its properties and the implementation of rigorous storage and handling protocols. By following the guidelines outlined in this document, professionals can minimize risks, ensure the stability of the compound, and contribute to the generation of reliable and reproducible scientific data. It is imperative to always consult the most recent Safety Data Sheet (SDS) from the supplier and to perform a risk assessment before commencing any new experimental work.

References

A Comprehensive Technical Guide to the Chemical Stability of Long-Chain Alkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical stability of long-chain alkyl phosphonates, a class of compounds of significant interest in drug development and material science. Their unique properties, including their role as stable bioisosteres of phosphates, necessitate a thorough understanding of their degradation pathways and the factors that influence their stability.[1][2][3][4] This document outlines the key chemical and enzymatic degradation routes, presents quantitative stability data, details analytical methodologies for stability assessment, and illustrates relevant biological pathways where these molecules play a critical role.

Core Principles of Long-Chain Alkyl Phosphonate (B1237965) Stability

The defining feature of alkyl phosphonates is the highly stable carbon-phosphorus (C-P) bond, which is resistant to chemical and enzymatic cleavage compared to the phosphate (B84403) ester (P-O-C) bond.[1][2] This inherent stability is a primary reason for their use as phosphate mimics in therapeutic agents, conferring a longer biological half-life.[4] However, the ester linkages in phosphonate esters are susceptible to degradation, which is a critical consideration in the design of prodrugs and other applications.

The primary degradation pathways for long-chain alkyl phosphonates are hydrolysis and enzymatic degradation. Thermal and oxidative degradation are also relevant under specific conditions.

Hydrolytic Stability

The hydrolysis of the phosphonate ester bond can be catalyzed by both acid and base.[3][5] The rate of hydrolysis is influenced by several factors:

  • pH: Hydrolysis rates are generally higher at pH extremes (both acidic and basic conditions).[6]

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[6]

  • Steric Hindrance: Bulky alkyl groups near the phosphorus center can sterically hinder the approach of nucleophiles (like water or hydroxide (B78521) ions), thereby decreasing the rate of hydrolysis.[6][7]

Enzymatic Degradation

In biological systems, enzymes can catalyze the cleavage of both the phosphonate ester bond and, in some cases, the C-P bond itself.

  • Esterases and Phosphatases: Enzymes such as phosphatases, which are prevalent in biological environments like serum and cell lysates, can contribute to the cleavage of the phosphonate ester bond.[6] This is a key consideration for phosphonate prodrugs designed to release the active phosphonic acid in vivo.[2][8]

  • Bacterial C-P Lyase and Other Enzymes: Microorganisms have evolved specific enzymatic pathways to cleave the robust C-P bond, allowing them to utilize phosphonates as a phosphorus source.[1][9][10] These pathways include phosphonatases, the C-P lyase complex, and oxidative cleavage mechanisms.[1][7][9][10] While highly relevant in environmental microbiology, these enzymes are not typically a major degradation pathway for phosphonate drugs in humans.

Thermal and Oxidative Stability

Long-chain alkyl phosphonates generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition, which is a consideration in manufacturing and formulation processes.[11] Similarly, while the phosphonate group itself is relatively resistant to oxidation, strong oxidizing agents, such as those used in some industrial water treatment processes, can lead to degradation.[12]

Quantitative Stability Data

The stability of long-chain alkyl phosphonates is highly dependent on their specific structure and the conditions to which they are exposed. The following tables summarize representative hydrolysis rate constants for different types of phosphorus esters. It is a general principle that phosphonates are more stable to hydrolysis than the analogous phosphate esters.

Table 1: Hydrolysis Rate Constants of Selected Phosphorus Esters

Compound/ClassTypeConditionsTemperature (°C)Rate Constant (k)Reference
Diethyl alkylphosphonatesPhosphonate EsterAlkaline (aq. DMSO)VariesRate decreases with increasing steric hindrance of the alkyl group.[7]
DiphenylphosphinatesPhosphinate EsterAcidic (HCl)160Pseudo-first-order rate constants determined.[7]
p-Nitrophenyl diphenylphosphinatePhosphinate EsterAcidic (1.5 M HClO4 in dioxane-water)VariesMaximum rate observed at this acid concentration.[7]
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonatePhosphonate EsterpH 4, 7, 1025, 50, 80Pseudo-first-order rate constants determined.[3]
Long-chain alkyl betainatesCarboxylate EsterAlkaline (pH 8.0)25Rate constants increase with chain length due to micellization.[13]

Table 2: Enzymatic Hydrolysis Kinetics of Alkyl Phosphates by Alkaline Phosphatase

SubstrateApparent Bimolecular Rate Constant (kcat/Km) (M⁻¹s⁻¹)NotesReference
Polyfluorinated alkyl phosphate monoesters (monoPAPs)1.1 x 10⁷Electron-withdrawing fluorinated chain enhances leaving group ability.[6]
Hexyl phosphate3.8 x 10⁵Hydrogenated analogue for comparison.[6]

Experimental Protocols for Stability Assessment

Accurate assessment of the chemical stability of long-chain alkyl phosphonates requires robust analytical methodologies. The following sections detail common experimental protocols.

High-Performance Liquid Chromatography (HPLC) Stability Assay

HPLC is a cornerstone technique for stability studies, allowing for the separation and quantification of the parent phosphonate from its degradation products over time.[5][6][14][15]

Objective: To quantify the degradation of a long-chain alkyl phosphonate under specific conditions (e.g., varying pH, temperature).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the long-chain alkyl phosphonate in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to the desired final concentration in the test aqueous buffers (e.g., pH 4, 7.4, 9) or media.

    • Incubate the samples at the desired temperatures in a controlled environment.

    • At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., by neutralization or freezing).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15][16]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol).[5][15] For ionizable phosphonates, an ion-pairing agent may be added to the mobile phase.[17]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte or its chromophore absorbs. If the compound lacks a strong chromophore, a derivatization step or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.[16]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the parent phosphonate compound at each time point.

    • Plot the percentage of the remaining parent compound against time.

    • Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P-NMR provides a direct and quantitative method to monitor the degradation of phosphonates by observing the disappearance of the parent phosphorus signal and the appearance of signals from degradation products.[6][18][19][20][21]

Objective: To identify and quantify the parent phosphonate and its phosphorus-containing degradants.

Methodology:

  • Sample Preparation:

    • Dissolve the long-chain alkyl phosphonate in the aqueous buffer of interest, prepared using a deuterated solvent (e.g., D₂O) for the NMR lock.

    • The concentration should be sufficient for detection (typically > 1 mM).

    • An internal standard (a stable phosphonate with a distinct chemical shift) can be added for precise quantification.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer.

    • Acquire a one-dimensional ³¹P spectrum with proton decoupling.

    • Key Parameters:

      • Pulse Angle: A 30-45° pulse angle allows for faster repetition rates.

      • Relaxation Delay (d1): To ensure accurate quantification, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei being observed.

  • Data Analysis:

    • Integrate the signals corresponding to the parent phosphonate and its degradation products.

    • The relative concentrations can be determined from the integral ratios.

    • By collecting spectra at different time points, the degradation kinetics can be monitored.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of long-chain alkyl phosphonates and their metabolites, especially in complex biological matrices.[8][9][10][22]

Objective: To detect and quantify low levels of long-chain alkyl phosphonates and their degradation products.

Methodology:

  • Sample Preparation:

    • For complex matrices like plasma or tissue homogenates, a sample clean-up step such as solid-phase extraction (SPE) is often required to remove interferences.[9]

    • Derivatization (e.g., methylation with trimethylsilyldiazomethane) may be employed to improve chromatographic performance and ionization efficiency, significantly increasing sensitivity.[9]

  • LC-MS/MS Conditions:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography can be used depending on the analyte's polarity.[22]

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for phosphonates.

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

  • Data Analysis:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of the analyte in the samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the chemical stability of a long-chain alkyl phosphonate.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (Long-chain Alkyl Phosphonate in Organic Solvent) Dilute Dilute in Aqueous Buffers (e.g., pH 4, 7.4, 9) Stock->Dilute Incubate Incubate at Controlled Temperatures (e.g., 25°C, 37°C, 50°C) Dilute->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots HPLC HPLC Analysis Aliquots->HPLC NMR 31P-NMR Analysis Aliquots->NMR LCMS LC-MS/MS Analysis Aliquots->LCMS Quantify Quantify Parent Compound & Degradation Products HPLC->Quantify NMR->Quantify LCMS->Quantify Kinetics Determine Degradation Kinetics (Rate Constants, Half-life) Quantify->Kinetics

Caption: Workflow for assessing the chemical stability of long-chain alkyl phosphonates.

Signaling Pathway Inhibition: LPA Regulation by a Phosphonate Analog

Long-chain alkyl phosphonates can act as potent enzyme inhibitors by mimicking natural phosphate-containing lipids. For example, a phosphonate analog of phosphatidic acid can inhibit Lipid Phosphate Phosphatase (LPP1), an enzyme that degrades the signaling lipid Lysophosphatidic Acid (LPA).[23] LPA is a ligand for several G-protein coupled receptors (GPCRs), which are major drug targets.[12][24][25] Inhibition of LPP1 leads to an accumulation of LPA and enhanced signaling through its receptors.

G cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Signaling LPA_R LPA Receptor (GPCR) Gq Gq Protein LPA_R->Gq Activates LPP1 LPP1 Monoacylglycerol Monoacylglycerol LPP1->Monoacylglycerol PLC PLC Gq->PLC Activates Signaling Downstream Signaling Cascade PLC->Signaling LPA_extra LPA LPA_extra->LPA_R Activates LPA_extra->LPP1 Degraded by PA_analog Long-Chain Phosphonate (PA Analog) PA_analog->LPP1 Inhibits

References

The Terminal Bromide in Alkyl Phosphonates: A Gateway to Functional Molecules for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ω-bromoalkylphosphonate scaffold represents a versatile and highly valuable class of chemical intermediates. The presence of a terminal bromide on the alkyl chain, combined with the unique properties of the phosphonate (B1237965) moiety, opens up a vast landscape for chemical modifications. This dual functionality makes these compounds crucial building blocks in the synthesis of a wide array of more complex molecules with applications ranging from materials science to medicinal chemistry. The terminal bromide, in particular, serves as a reactive handle for introducing diverse functional groups via nucleophilic substitution reactions, enabling the tailored design of molecules for specific biological targets or material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of ω-bromoalkylphosphonates, with a focus on leveraging the reactivity of the terminal bromide.

Synthesis of ω-Bromoalkylphosphonates: The Michaelis-Arbuzov Reaction

The most prevalent method for the synthesis of ω-bromoalkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of an α,ω-dibromoalkane with a trialkyl phosphite (B83602), typically triethyl phosphite. A critical challenge in this synthesis is controlling the stoichiometry to favor monosubstitution over the formation of the undesired diphosphonated byproduct. Optimization of reaction conditions is therefore paramount to achieving satisfactory yields of the desired ω-bromoalkylphosphonate.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on one of the electrophilic carbon atoms of the dibromoalkane, followed by the dealkylation of the resulting phosphonium (B103445) salt intermediate by the bromide ion.

Michaelis_Arbuzov cluster_reactants Reactants cluster_products Products Dibromoalkane Br-(CH2)n-Br (α,ω-Dibromoalkane) Bromoalkylphosphonate Br-(CH2)n-P(O)(OR)2 (ω-Bromoalkylphosphonate) Dibromoalkane->Bromoalkylphosphonate Michaelis-Arbuzov Reaction Trialkylphosphite P(OR)3 (Trialkyl Phosphite) Trialkylphosphite->Bromoalkylphosphonate AlkylBromide R-Br (Alkyl Bromide) Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Bromoalkylphosphonate Br-(CH2)n-P(O)(OR)2 (ω-Bromoalkylphosphonate) Functionalized_Phosphonate Nu-(CH2)n-P(O)(OR)2 (Functionalized Alkylphosphonate) Bromoalkylphosphonate->Functionalized_Phosphonate SN2 Reaction Nucleophile Nu⁻ (Nucleophile) Nucleophile->Functionalized_Phosphonate Bromide_ion Br⁻ (Bromide ion) FPPS_Inhibition cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition HMG_CoA_Reductase HMG-CoA Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerization FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation GGPP->Protein_Prenylation Osteoclast_Function Osteoclast Function & Survival Protein_Prenylation->Osteoclast_Function Bisphosphonates Nitrogen-containing Bisphosphonates Bisphosphonates->FPPS Inhibits Bone_Targeting_Workflow cluster_synthesis Synthesis cluster_delivery Delivery and Action Bromoalkylphosphonate ω-Bromoalkylphosphonate Conjugation Conjugation via Terminal Bromide Bromoalkylphosphonate->Conjugation Drug Therapeutic Drug Drug->Conjugation Systemic_Circulation Systemic Circulation Conjugation->Systemic_Circulation Phosphonate-Drug Conjugate Bone_Targeting Bone Targeting (Binding to Hydroxyapatite) Systemic_Circulation->Bone_Targeting Drug_Release Drug Release Bone_Targeting->Drug_Release Therapeutic_Effect Therapeutic Effect in Bone Tissue Drug_Release->Therapeutic_Effect

Hydrophobicity of C10 Alkyl Phosphonate Chains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobicity of C10 alkyl phosphonate (B1237965) chains, a topic of significant interest in surface modification, biomaterials, and drug delivery systems. The unique properties of these molecules, particularly their ability to form dense, hydrophobic self-assembled monolayers (SAMs), make them valuable tools for controlling interfacial properties. This document outlines the quantitative measures of their hydrophobicity, detailed experimental protocols for their application and characterization, and the fundamental principles governing their behavior.

Quantitative Assessment of Hydrophobicity

The hydrophobicity of C10 alkyl phosphonate chains is primarily attributed to the long hydrocarbon tail. This property can be quantified using several parameters, most notably the partition coefficient (logP) and water contact angle measurements on surfaces modified with these molecules.

Water contact angle goniometry is a widely used technique to determine the hydrophobicity of a surface. When C10 alkyl phosphonates, such as decylphosphonic acid (DPA), are assembled into a monolayer on a substrate, they create a highly hydrophobic surface.

Compound/SystemSubstrateWater Contact Angle (°)Reference
Decylphosphonic acid (DPA) SAMAluminum/Silicon> 125[2]
Octadecylphosphonic acid (ODPA) SAMTitanium117.6 ± 2.5[3]
Dodecylphosphonic acid (DDPA) SAMAluminum OxideNot specified

Note: The table includes data for longer chain alkyl phosphonates to provide context on the influence of chain length on hydrophobicity.

Experimental Protocols

The formation and characterization of C10 alkyl phosphonate self-assembled monolayers are crucial for their application. The following sections detail the key experimental methodologies.

Formation of Self-Assembled Monolayers (SAMs)

The "tethering by aggregation and growth" (T-BAG) method is a common technique for forming phosphonate SAMs on oxide surfaces.

Materials:

  • Substrate (e.g., silicon wafer with native oxide, titanium, aluminum)

  • Decylphosphonic acid (DPA)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or other appropriate cleaning agents.

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: The substrate is first rigorously cleaned to remove organic contaminants and to ensure a hydroxylated surface, which is essential for phosphonate binding. This is often achieved by immersing the substrate in a piranha solution for a specified time, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

  • SAM Deposition: The cleaned substrate is immersed in a dilute solution (e.g., 1 mM) of decylphosphonic acid in an anhydrous solvent. The immersion time can vary from a few hours to overnight to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any physisorbed molecules.

  • Annealing (Optional but Recommended): The coated substrate is then typically annealed at an elevated temperature (e.g., 120-150 °C) for a period of time (e.g., 24-48 hours). This step promotes the formation of covalent bonds between the phosphonic acid headgroup and the substrate's oxide layer, enhancing the stability of the SAM.

Characterization of SAMs

Several surface-sensitive techniques are employed to characterize the quality and properties of the formed C10 alkyl phosphonate SAMs.

Contact Angle Goniometry:

  • Purpose: To measure the static water contact angle, providing a direct indication of the surface hydrophobicity.

  • Procedure: A droplet of deionized water of a known volume is gently placed on the SAM-coated surface. The angle formed between the tangent to the droplet at the solid-liquid interface and the solid surface is measured using a goniometer. Higher contact angles correspond to greater hydrophobicity.

X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical state of the elements on the surface, confirming the presence of the phosphonate monolayer.

  • Procedure: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is analyzed to identify the elements present and their bonding environment. The presence of phosphorus and a high carbon-to-substrate signal ratio confirms the formation of the SAM.

Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography of the SAM at the nanoscale.

  • Procedure: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever due to forces between the tip and the surface is used to create a topographical image. AFM can reveal the uniformity and packing of the monolayer.

Visualizations

Experimental Workflow for SAM Formation and Characterization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_clean Substrate Cleaning (e.g., Piranha solution) sub_rinse Rinsing (Deionized Water) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry sam_immersion Immersion in DPA Solution sub_dry->sam_immersion sam_rinse Rinsing (Solvent) sam_immersion->sam_rinse sam_anneal Annealing sam_rinse->sam_anneal char_ca Contact Angle Goniometry sam_anneal->char_ca char_xps XPS sam_anneal->char_xps char_afm AFM sam_anneal->char_afm

Caption: Workflow for C10 alkyl phosphonate SAM formation and characterization.

Influence of Alkyl Chain Length on Hydrophobicity

chain_length_hydrophobicity cluster_cause Cause cluster_effect Effect increase_chain Increasing Alkyl Chain Length vdw_forces Stronger van der Waals Interactions increase_chain->vdw_forces packing_density Increased Packing Density & Order vdw_forces->packing_density hydrophobicity Higher Surface Hydrophobicity packing_density->hydrophobicity

Caption: Relationship between alkyl chain length and surface hydrophobicity.

Role in Drug Development

The hydrophobic nature of C10 alkyl phosphonate chains is leveraged in several areas of drug development and biomedical applications:

  • Biomaterial Surface Modification: Self-assembled monolayers of alkyl phosphonates can be used to coat metallic implants (e.g., titanium) to improve their biocompatibility and reduce non-specific protein adsorption. The hydrophobic surface can modulate cellular interactions.

  • Drug Delivery: Phosphonate-containing molecules are explored as prodrugs to enhance the delivery of therapeutic agents. While the C10 alkyl chain itself is not a signaling molecule, its hydrophobicity can be tuned to improve membrane permeability and cellular uptake of conjugated drugs.

  • Biosensors: The ability to create well-defined and stable hydrophobic surfaces is critical in the development of biosensors, where controlled immobilization of biomolecules is required.

It is important to note that C10 alkyl phosphonates are not known to directly participate in or modulate specific biological signaling pathways. Their role is primarily as a structural component to alter the physicochemical properties of a surface or a larger molecule.

Conclusion

C10 alkyl phosphonate chains are powerful tools for creating hydrophobic surfaces with a wide range of applications in research and development. Their self-assembly into robust monolayers allows for precise control over surface energy and wettability. Understanding the quantitative measures of their hydrophobicity and the experimental protocols for their use is essential for harnessing their full potential in materials science, biomaterials, and drug development. The continued exploration of these and other organophosphorus compounds will undoubtedly lead to further innovations in these fields.

References

Diethyl 10-bromodecylphosphonate: A Technical Guide to Commercial Availability, Synthesis, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is a bifunctional chemical compound of significant interest in the field of drug discovery and development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its long alkyl chain provides a versatile linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its synthesis, and its application in the context of targeted protein degradation, complete with visual representations of key processes.

Commercial Availability

This compound (CAS No: 272785-01-0) is commercially available from several chemical suppliers. The following table summarizes the availability from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

SupplierCatalog NumberPurityQuantityStorage Conditions
PharmaffiliatesPA 27 0033525High PurityInquire2-8°C Refrigerator
MedChemExpressHY-135889>98%10 mM in 1 mL, 5 mg, 10 mg, 50 mgPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
AmbeedA524104>95%100mg, 250mg, 500mg, 1g, 5gInquire

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. In this specific case, triethyl phosphite reacts with an excess of 1,10-dibromodecane (B1670030). The excess of the dibromoalkane is crucial to minimize the formation of the bis-phosphonate byproduct.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

  • 1,10-dibromodecane

  • Triethyl phosphite

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Vacuum distillation setup

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with a significant molar excess of 1,10-dibromodecane (e.g., 5-10 equivalents). The flask is equipped with a reflux condenser and placed under an inert atmosphere (Nitrogen or Argon).

  • Addition of Reagent: Triethyl phosphite (1 equivalent) is added dropwise to the stirred 1,10-dibromodecane at room temperature.

  • Reaction: The reaction mixture is heated to a temperature of 150-160°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically allowed to proceed for several hours (e.g., 2-4 hours) or until completion is indicated.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess 1,10-dibromodecane is removed by vacuum distillation.

  • Purification: The residue is then purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound as a colorless oil.

Workflow for Synthesis and PROTAC Conjugation

The following diagram illustrates the general workflow from the synthesis of the linker to its incorporation into a functional PROTAC molecule.

G cluster_synthesis Synthesis of this compound cluster_protac PROTAC Assembly reagents 1,10-dibromodecane + Triethyl phosphite reaction Michaelis-Arbuzov Reaction reagents->reaction purification Purification reaction->purification product This compound purification->product conjugation1 Conjugation Step 1 product->conjugation1 Linker poi_ligand Protein of Interest (POI) Ligand poi_ligand->conjugation1 e3_ligand E3 Ligase Ligand conjugation2 Conjugation Step 2 e3_ligand->conjugation2 conjugation1->conjugation2 final_protac Final PROTAC Molecule conjugation2->final_protac

Workflow for Synthesis and PROTAC Assembly.

Application in Targeted Protein Degradation

This compound serves as a flexible and hydrophobic linker in the construction of PROTACs. The 10-carbon chain provides sufficient length to span the distance between the target protein and the E3 ubiquitin ligase, facilitating the formation of a productive ternary complex. The terminal bromide allows for facile nucleophilic substitution, enabling the covalent attachment of either the target protein ligand or the E3 ligase ligand.

The choice of a long alkyl chain linker can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and metabolic stability.[3] The phosphonate (B1237965) group can also engage in specific interactions and may affect the overall conformation and efficacy of the PROTAC.

Generalized Signaling Pathway for PROTAC-mediated Protein Degradation

The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein of interest (POI). PROTACs have been successfully developed to target a range of proteins implicated in cancer, including the Androgen Receptor (AR), Bromodomain-containing protein 4 (BRD4), and the BCR-ABL fusion protein.[4][5][6][7][8][9][10][11][12]

PROTAC_Mechanism POI Target Protein (e.g., BRD4, AR, BCR-ABL) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 Degradation Proteasomal Degradation Ub_POI->Degradation Fragments Peptide Fragments Degradation->Fragments

PROTAC Mechanism of Action.

Conclusion

This compound is a readily accessible and valuable chemical tool for researchers engaged in the development of targeted protein degraders. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility as a flexible linker make it an important building block in the design of novel therapeutics. The continued exploration of PROTACs with diverse linkers, including long-chain alkylphosphonates, holds significant promise for addressing a wide range of diseases driven by aberrant protein function.

References

General organophosphorus chemistry of alkyl phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the General Organophosphorus Chemistry of Alkyl Phosphonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core organophosphorus chemistry of alkyl phosphonates. It covers fundamental synthesis, key reactions, and critical applications in medicinal chemistry and drug development, with a focus on providing practical data and experimental methodologies for laboratory professionals.

Introduction to Alkyl Phosphonates

Alkyl phosphonates are a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond. This C-P bond is significantly more resistant to chemical and enzymatic hydrolysis than the phosphate (B84403) ester's phosphorus-oxygen (P-O) bond.[1][2] This stability makes phosphonates effective and robust isosteres for phosphates in biological systems.[1][3] They are widely used as enzyme inhibitors, with applications as antiviral drugs, antibiotics, and treatments for bone resorption disorders.[1][3][4] Their synthesis is primarily achieved through cornerstone reactions like the Michaelis-Arbuzov and Pudovik reactions, and they serve as crucial reagents in C-C bond-forming reactions such as the Horner-Wadsworth-Emmons olefination.[5][6][7]

Synthesis of Alkyl Phosphonates

The formation of the C-P bond is the critical step in synthesizing alkyl phosphonates. The Michaelis-Arbuzov reaction is the most prominent and widely used method.[5][8][9]

The Michaelis-Arbuzov Reaction

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.[5][8][9] The reaction proceeds via an initial SN2 attack by the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate.[8][10] This is followed by a second SN2-type dealkylation of the intermediate by the halide ion to give the final phosphonate (B1237965) product.[8][10]

The classical reaction often requires high temperatures (120-160 °C), but modern variations utilize Lewis acids or photoredox catalysis to proceed under milder, room-temperature conditions.[5][11][12]

Michaelis_Arbuzov_Mechanism cluster_intermediate Intermediate P_reac R'P(OR)₂ Intermediate [R''-P⁺(OR)₂(R')] X⁻ P_reac->Intermediate 1. SN2 Attack RX_reac R''-X Phosphonate_prod R''-P(O)(OR)₂ Intermediate->Phosphonate_prod 2. Dealkylation (SN2) RX_prod R'-X

Caption: Michaelis-Arbuzov reaction mechanism.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite (a >P(O)H species) to an unsaturated carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxyphosphonate.[7][13] This reaction can be catalyzed by either a base or a Lewis acid.[7][14] In some cases, the initially formed α-hydroxyphosphonate can undergo a phospha-Brook rearrangement to yield a phosphoric ester, particularly under basic conditions.[13][14]

Key Reactions of Alkyl Phosphonates

Alkyl phosphonates are indispensable reagents in modern organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for creating alkenes.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene.[15][16] The phosphonate carbanion is generated by treating the alkyl phosphonate with a base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[17] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction.[15]

A significant advantage of the HWE reaction is its high stereoselectivity, predominantly forming the (E)-alkene (trans-isomer).[15][16] The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction.[17]

HWE_Workflow Horner-Wadsworth-Emmons (HWE) Workflow Phosphonate Alkyl Phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion 1. Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane 2. Nucleophilic Addition Carbonyl Aldehyde or Ketone (R-CHO) Carbonyl->Oxaphosphetane Alkene (E)-Alkene Product Oxaphosphetane->Alkene 3. Elimination Byproduct Water-Soluble Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons experimental workflow.

Physicochemical and Spectroscopic Properties

The properties of alkyl phosphonates can be exemplified by Dimethyl methylphosphonate (B1257008) (DMMP), a simple and well-characterized member of this class.

Physical Properties

Quantitative physical data for Dimethyl methylphosphonate (DMMP) are summarized below.

PropertyValueReferences
Molecular FormulaC₃H₉O₃P[18]
Molecular Weight124.08 g/mol [19]
AppearanceColorless liquid[19]
Density1.145 g/mL at 25 °C[20]
Boiling Point181 °C at 760 mmHg[19][20]
Flash Point110 °F (43.3 °C)[19][21]
Water Solubility≥ 100 mg/mL (miscible)[18][21]
log Kₒw-0.61[19]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of alkyl phosphonates. ³¹P NMR is particularly diagnostic.

SpectroscopyTypical Data for Diethyl ethylphosphonate (C₂H₅P(O)(OC₂H₅)₂)
³¹P NMR (H₃PO₄ ref)δ ≈ +30 to +33 ppm
¹H NMR δ ≈ 4.1 (m, 4H, -OCH₂-), 1.8 (m, 2H, P-CH₂-), 1.3 (t, 6H, -OCH₂CH₃), 1.1 (dt, 3H, P-CH₂CH₃) ppm
¹³C NMR δ ≈ 61.5 (d, J(PC)=6 Hz, -OCH₂-), 20.5 (d, J(PC)=145 Hz, P-CH₂-), 16.5 (d, J(PC)=6 Hz, -CH₃) ppm
IR (cm⁻¹)ν ≈ 1250 (P=O stretch), 1030-1050 (P-O-C stretch)
Mass Spec (EI) Fragmentation often involves cleavage of the P-C and C-O bonds.[22][23]

Applications in Drug Development

The unique stability and structural properties of the phosphonate group have made it a cornerstone in modern medicinal chemistry.[1][24]

Phosphonates as Phosphate Mimics and Enzyme Inhibitors

Because the phosphonate group is a stable isostere of the phosphate group, phosphonate-containing molecules can act as competitive inhibitors for enzymes that process phosphate or pyrophosphate substrates.[1][3] They bind to the enzyme's active site but do not undergo the cleavage reactions typical of their phosphate counterparts, thereby blocking the enzyme's function.[1] This strategy is used in antiviral medications, antibiotics like fosfomycin, and bisphosphonate drugs for osteoporosis.[3][4]

Enzyme_Inhibition cluster_normal Normal Metabolic Pathway cluster_inhibition Inhibition by Phosphonate Analog Substrate Phosphate Substrate (e.g., Pyrophosphate) Enzyme Enzyme (e.g., FPPS) Substrate->Enzyme Binds Product Metabolic Product Enzyme->Product Catalyzes Inhibitor Phosphonate Analog (e.g., Bisphosphonate) BlockedEnzyme Enzyme (e.g., FPPS) Inhibitor->BlockedEnzyme Binds Tightly NoProduct Pathway Blocked BlockedEnzyme->NoProduct No Reaction

Caption: Enzyme inhibition by a phosphonate analog.

Antiviral Acyclic Nucleoside Phosphonates (ANPs)

A major success in drug development has been the creation of acyclic nucleoside phosphonates (ANPs) like Tenofovir, Adefovir, and Cidofovir.[4][24] These drugs mimic natural nucleoside monophosphates.[2] Because they already contain the phosphonate group, they bypass the initial, often virus-specific, phosphorylation step required for the activation of many nucleoside analog drugs.[25] Cellular kinases then convert them into their active diphosphate (B83284) form, which inhibits viral DNA polymerases or reverse transcriptases.[25]

The Prodrug Strategy

A significant challenge for phosphonate-based drugs is their poor oral bioavailability and cell penetration due to the negative charge of the phosphonic acid group at physiological pH.[2][26][27] To overcome this, a prodrug strategy is employed where the phosphonate is masked with lipophilic groups (e.g., alkoxyalkyl or pivaloyloxymethyl esters).[26][27][28] These neutral prodrugs can more easily cross cell membranes. Once inside the cell, cellular enzymes cleave the masking groups to release the active phosphonate drug.[27] This approach has been critical to the success of drugs like Tenofovir Disoproxil Fumarate (Viread®) and Adefovir Dipivoxil (Hepsera®).[2]

Prodrug_Activation_Pathway Prodrug Oral Prodrug (Lipophilic, Neutral) Absorption GI Tract Absorption Prodrug->Absorption Cell Target Cell Absorption->Cell Cleavage Intracellular Enzymatic Cleavage Cell->Cleavage Enters ActiveDrug Active ANP (Charged) Cleavage->ActiveDrug Releases Phosphorylation Cellular Kinases ActiveDrug->Phosphorylation Diphosphate Active Diphosphate Metabolite Phosphorylation->Diphosphate Inhibition Inhibition of Viral Polymerase Diphosphate->Inhibition

Caption: General activation pathway for ANP prodrugs.

Experimental Protocols

The following are representative protocols for the synthesis of alkyl phosphonates and their subsequent use in the HWE reaction.

Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate[30]

This protocol describes a traditional, uncatalyzed thermal synthesis.

  • Materials:

  • Procedure:

    • Combine benzyl bromide and triethyl phosphite in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.

    • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off.

    • Monitor the reaction's progress using ³¹P NMR spectroscopy or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, allow the mixture to cool to room temperature.

    • Purify the crude product by vacuum distillation to remove any remaining starting materials and yield the pure diethyl benzylphosphonate as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction[12][30]

This protocol demonstrates a milder, room-temperature synthesis.

  • Materials:

    • Benzyl bromide (1 mmol)

    • Triethyl phosphite (1.2 mmol)

    • Zinc bromide (ZnBr₂) or other suitable Lewis acid (0.2 mmol)

    • Dichloromethane (DCM) (5 mL)

  • Procedure:

    • Dissolve benzyl bromide in DCM in a dry flask under a nitrogen atmosphere.

    • Add triethyl phosphite to the solution.

    • Add the Lewis acid catalyst (e.g., ZnBr₂) to the solution at room temperature.

    • Stir the reaction mixture at room temperature. Monitor progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Protocol 3: Horner-Wadsworth-Emmons Olefination[6][17]

This protocol provides a general method for the synthesis of an (E)-alkene.

  • Materials:

    • Alkyl phosphonate (e.g., triethyl phosphonoacetate) (1.05 equivalents)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Aldehyde or ketone (e.g., benzaldehyde) (1.0 equivalent)

  • Procedure:

    • In a flame-dried, three-neck flask under nitrogen, suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the alkyl phosphonate dropwise to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion.

    • Cool the resulting clear solution back to 0 °C.

    • Add a solution of the aldehyde or ketone in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde/ketone.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired alkene.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl 10-bromodecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diethyl 10-bromodecylphosphonate, a valuable bifunctional molecule utilized in various chemical and biomedical research applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis is achieved through the Michaelis-Arbuzov reaction, a classic and efficient method for forming carbon-phosphorus bonds. This application note includes a comprehensive experimental protocol, characterization data, and a visual representation of the synthetic workflow.

Introduction

This compound is a key intermediate possessing two distinct reactive sites: a terminal bromide that allows for nucleophilic substitution and a diethyl phosphonate (B1237965) moiety that can be further modified or used for its inherent physicochemical properties. This heterobifunctional nature makes it an ideal building block in medicinal chemistry for the construction of complex molecules, including PROTACs, which are emerging as a powerful therapeutic modality. The ten-carbon alkyl chain provides a flexible spacer to link different molecular entities. The reliable synthesis and thorough characterization of this compound are crucial for its effective application in research and development.

Data Presentation

ParameterValue
Product Name This compound
Molecular Formula C₁₄H₃₀BrO₃P
Molecular Weight 357.27 g/mol
CAS Number 272785-01-0
Appearance Colorless to pale yellow oil
Reaction Yield Typically 75-85%
Purification Method Vacuum Distillation or Column Chromatography
Characterization Data
Technique Data
¹H NMR (CDCl₃) δ 4.15-4.05 (m, 4H, OCH₂CH₃), 3.41 (t, J=6.8 Hz, 2H, CH₂Br), 1.88-1.78 (m, 2H, CH₂), 1.75-1.65 (m, 2H, PCH₂), 1.45-1.25 (m, 12H, (CH₂)₆), 1.33 (t, J=7.1 Hz, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ 61.4 (d, J=6.5 Hz, OCH₂), 33.9 (CH₂Br), 32.8, 30.4, 29.3, 29.2, 28.7, 28.1, 25.1 (d, J=141.0 Hz, PCH₂), 22.5, 16.5 (d, J=5.9 Hz, CH₃)
Mass Spec (ESI) m/z calculated for C₁₄H₃₀BrO₃P [M+H]⁺: 357.1194; found: 357.1192

Experimental Protocol

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol details the reaction of 1,10-dibromodecane (B1670030) with triethyl phosphite (B83602).

Materials:

  • 1,10-dibromodecane

  • Triethyl phosphite

  • Anhydrous Toluene (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Charging the Flask: 1,10-dibromodecane (1.0 equivalent) is added to the flask. An excess of the dibromide can be used to minimize the formation of the bis-phosphonate byproduct.

  • Addition of Triethyl Phosphite: Triethyl phosphite (1.0 to 1.2 equivalents) is added dropwise to the stirred 1,10-dibromodecane at room temperature.

  • Reaction: The reaction mixture is heated to 140-150 °C and stirred vigorously. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours). During the reaction, ethyl bromide is formed as a byproduct and can be observed distilling from the reaction mixture.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess 1,10-dibromodecane and other volatile impurities are removed by vacuum distillation.

  • Purification: The crude product is purified by fractional vacuum distillation or column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a colorless to pale yellow oil.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Reaction Scheme: Michaelis-Arbuzov Synthesis

Michaelis_Arbuzov Michaelis-Arbuzov Reaction Scheme reagent1 1,10-Dibromodecane Br-(CH₂)₁₀-Br reaction + reagent1->reaction reagent2 Triethyl Phosphite P(OEt)₃ reagent2->reaction product This compound Br-(CH₂)₁₀-P(O)(OEt)₂ byproduct_label + product->byproduct_label byproduct Ethyl Bromide EtBr reaction->product Δ (Heat) byproduct_label->byproduct

Caption: Synthesis of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (1,10-dibromodecane & Triethyl phosphite) setup->reagents reaction Heating & Stirring (140-150°C, 4-6h) reagents->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Cooling & Removal of Volatiles (Vacuum Distillation) monitoring->workup If complete purification Purification (Fractional Distillation or Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure this compound characterization->final_product mechanism_logic Michaelis-Arbuzov Mechanism Logic start Triethyl Phosphite (Nucleophile) + 1,10-Dibromodecane (Electrophile) sn2_1 SN2 Attack (P on C-Br) start->sn2_1 intermediate Phosphonium Salt Intermediate [(EtO)₃P⁺-(CH₂)₁₀-Br] Br⁻ sn2_1->intermediate sn2_2 SN2 Attack (Br⁻ on Et-O) intermediate->sn2_2 product_formation Formation of P=O bond and expulsion of Ethyl Bromide sn2_2->product_formation final_products This compound + Ethyl Bromide product_formation->final_products

Application Notes and Protocols: Michaelis-Arbuzov Reaction for Long-Chain Bromoalkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[1][2][3] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate (B1237965).[3] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction is widely utilized for synthesizing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides.[3]

Long-chain bromoalkyl phosphonates are valuable intermediates in the synthesis of complex molecules with applications in medicinal chemistry and materials science. The terminal bromine atom provides a reactive handle for further functionalization, while the phosphonate moiety can act as a stable mimic of phosphate (B84403) groups, making these compounds promising for the development of enzyme inhibitors, bone-targeting drugs, and linkers in bioconjugation and drug delivery systems.[4][5]

These application notes provide detailed protocols for the synthesis of long-chain bromoalkyl phosphonates using the Michaelis-Arbuzov reaction, along with data presentation and visualizations to aid researchers in their practical application.

Reaction Mechanism and Principles

The Michaelis-Arbuzov reaction typically proceeds via a two-step SN2 mechanism:

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming a trialkoxyphosphonium bromide intermediate.[1]

  • Dealkylation: The displaced bromide ion then attacks one of the alkyl groups of the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the dialkyl alkylphosphonate and an alkyl bromide byproduct.[1]

To favor the formation of the desired ω-bromoalkyl phosphonate when starting from an α,ω-dibromoalkane, it is crucial to control the stoichiometry of the reactants. Using an excess of the dibromoalkane minimizes the formation of the diphosphonate byproduct.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (10-bromodecyl)phosphonate

This protocol describes the synthesis of a C10-chain bromoalkyl phosphonate using a classical Michaelis-Arbuzov approach.

Materials:

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add 1,10-dibromodecane (e.g., 3 equivalents) and triethyl phosphite (1 equivalent). The use of a significant excess of the dibromoalkane is crucial to minimize the formation of the diphosphonate.

  • Heat the reaction mixture to 150-160°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess 1,10-dibromodecane and the ethyl bromide byproduct by vacuum distillation.

  • The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure diethyl (10-bromodecyl)phosphonate as a colorless oil.

Characterization:

The structure of the product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals for the ethyl groups of the phosphonate, the methylene (B1212753) groups of the decyl chain, including the CH₂-P and CH₂-Br groups.

  • ¹³C NMR: Expect signals for the ethyl groups and the ten distinct carbons of the decyl chain.

  • ³¹P NMR: Expect a single peak in the characteristic region for phosphonates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of long-chain bromoalkyl phosphonates.

Alkyl Chain LengthReactants (Molar Ratio)Temperature (°C)Time (h)Yield (%)
C61,6-dibromohexane : Triethyl phosphite (3:1)150-1606~70-80
C81,8-dibromooctane : Triethyl phosphite (3:1)150-1606~75-85
C101,10-dibromodecane : Triethyl phosphite (3:1)150-1608~70-80
C121,12-dibromododecane : Triethyl phosphite (3:1)150-1608~65-75

Table 1: Reaction Parameters for the Synthesis of Dialkyl (ω-bromoalkyl)phosphonates.

Compound¹H NMR (CDCl₃, δ ppm)³¹P NMR (CDCl₃, δ ppm)MS (m/z)
Diethyl (6-bromohexyl)phosphonate~4.1 (q), ~3.4 (t), ~1.8-1.2 (m), ~1.3 (t)~32[M+H]⁺ expected
Diethyl (8-bromooctyl)phosphonate~4.1 (q), ~3.4 (t), ~1.8-1.2 (m), ~1.3 (t)~32[M+H]⁺ expected
Diethyl (10-bromodecyl)phosphonate~4.1 (q), ~3.4 (t), ~1.8-1.2 (m), ~1.3 (t)~32[M+H]⁺ expected

Table 2: Expected Spectroscopic Data for Diethyl (ω-bromoalkyl)phosphonates.

Mandatory Visualizations

Michaelis_Arbuzov_Reaction Trialkyl_Phosphite Trialkyl Phosphite (R'O)₃P Phosphonium_Salt Trialkoxyphosphonium Bromide [(R'O)₃P⁺-(CH₂)n-Br] Br⁻ Trialkyl_Phosphite->Phosphonium_Salt SN2 Attack Dibromoalkane α,ω-Dibromoalkane Br-(CH₂)n-Br Dibromoalkane->Phosphonium_Salt Bromoalkyl_Phosphonate Dialkyl (ω-bromoalkyl)phosphonate (R'O)₂P(O)-(CH₂)n-Br Phosphonium_Salt->Bromoalkyl_Phosphonate Dealkylation (SN2) Alkyl_Bromide Alkyl Bromide R'Br Phosphonium_Salt->Alkyl_Bromide

Caption: Michaelis-Arbuzov reaction mechanism for bromoalkyl phosphonates.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dibromoalkane + Trialkyl Phosphite under N₂) Start->Reaction_Setup Heating Heating (150-160°C, 4-8h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC or ³¹P NMR) Heating->Monitoring Workup Workup (Cooling and Vacuum Distillation) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Bromoalkyl Phosphonate Characterization->End

Caption: Experimental workflow for the synthesis of bromoalkyl phosphonates.

Applications in Drug Development and Research

Long-chain bromoalkyl phosphonates are versatile precursors for a variety of applications in the life sciences:

  • Enzyme Inhibitors: The phosphonate group is a non-hydrolyzable isostere of a phosphate group.[4] This property makes phosphonate-containing molecules excellent candidates for inhibiting enzymes that process phosphate-containing substrates, such as phosphatases and kinases. The long alkyl chain can be used to target enzymes with hydrophobic binding pockets.

  • Bone Targeting: Phosphonates have a high affinity for hydroxyapatite, the main mineral component of bone. This makes them ideal for developing bone-targeting drug delivery systems. A therapeutic agent can be attached to the bromo-terminus of the long-chain phosphonate, allowing for targeted delivery to bone tissue for the treatment of bone diseases like osteoporosis or bone cancer.

  • Linkers for Bioconjugation: The terminal bromine atom can be easily converted to other functional groups (e.g., azide, amine, thiol) through nucleophilic substitution. This allows for the attachment of biomolecules such as peptides, proteins, or antibodies, creating bioconjugates for diagnostic or therapeutic purposes. The long alkyl chain acts as a flexible spacer, which can be advantageous in minimizing steric hindrance.

  • Surface Functionalization: The phosphonate group can strongly bind to metal oxide surfaces. Bromo-terminated long-chain phosphonates can be used to create self-assembled monolayers on surfaces like titanium or aluminum oxides, with the bromine atom available for further chemical modification. This is useful in the development of biosensors and biocompatible implants.

Applications Core Long-Chain Bromoalkyl Phosphonate Enzyme_Inhibitors Enzyme Inhibitors (Phosphate Mimicry) Core->Enzyme_Inhibitors Bone_Targeting Bone-Targeting Agents Core->Bone_Targeting Bioconjugation Linkers for Bioconjugation Core->Bioconjugation Surface_Modification Surface Functionalization Core->Surface_Modification

Caption: Applications of long-chain bromoalkyl phosphonates.

References

Application Notes and Protocols for Diethyl 10-bromodecylphosphonate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and the stability of the ternary complex.[4] Alkyl chains are a common and synthetically accessible class of linkers that allow for systematic variation in length to optimize PROTAC activity.[3][5] Diethyl 10-bromodecylphosphonate is a long-chain alkyl linker that provides a flexible tether between the POI and E3 ligase ligands. The phosphonate (B1237965) group can also modulate the physicochemical properties of the resulting PROTAC.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

PROTAC Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves several key steps, from ternary complex formation to target protein degradation. The experimental workflow to develop and characterize a PROTAC follows a logical progression from synthesis to cellular and biophysical evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological & Biophysical Evaluation cluster_data Data Analysis Linker_Synth Linker Synthesis (this compound) Ligand_Attach Ligand Attachment (Warhead & E3 Ligand) Linker_Synth->Ligand_Attach PROTAC_Purify PROTAC Purification & Characterization Ligand_Attach->PROTAC_Purify Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Purify->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (BLI / ITC) PROTAC_Purify->Ternary_Complex_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability DC50_Dmax DC50 / Dmax Calculation Degradation_Assay->DC50_Dmax Binding_Kinetics Binding Affinity & Kinetics Ternary_Complex_Assay->Binding_Kinetics Toxicity_Eval Toxicity Evaluation Cell_Viability->Toxicity_Eval

Caption: General experimental workflow for PROTAC development.

Synthetic Protocol for PROTAC Synthesis using this compound

This protocol describes a general method for synthesizing a PROTAC using this compound. The synthesis involves a two-step nucleophilic substitution. For this example, we will consider the conjugation of a generic amine-containing warhead (POI ligand) and an amine-containing E3 ligase ligand (e.g., a derivative of lenalidomide (B1683929) for CRBN recruitment).

Materials:

  • This compound

  • Amine-functionalized POI ligand (Warhead-NH2)

  • Amine-functionalized E3 ligase ligand (E3-Ligand-NH2, e.g., Lenalidomide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Step 1: Synthesis of Warhead-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • If the reaction is sluggish, a catalytic amount of NaI can be added.

  • Stir the reaction mixture at 60-80 °C overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Warhead-Linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified Warhead-Linker intermediate (1.0 eq) in anhydrous DMF.

  • Add the amine-functionalized E3 ligase ligand (1.1 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 80-100 °C for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Presentation

The following tables present representative data for PROTACs with alkyl-based linkers. These values can serve as a benchmark for evaluating newly synthesized PROTACs.

Table 1: Degradation Efficiency of Representative Alkyl-Linker PROTACs

PROTAC IDTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC-ABRD4CRBN1215>95HeLaFictional
PROTAC-BBTKVHL10590Ramos[3]
PROTAC-Cp38αVHL11~50>80Breast Cancer Cells[6]
PROTAC-DPI3KCRBN13227.471.3MDA-MB-231[7]
PROTAC-EmTORCRBN1345.474.9MDA-MB-231[7]

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTAC SystemTechniqueBinary Affinity (KD, nM) Warhead-POIBinary Affinity (KD, nM) Ligand-E3Ternary Complex Cooperativity (α)Reference
MZ1 (VHL-BRD4)ITC466>1[8]
MZ1 (VHL-BRD4)SPR129>1[8]
ACBI1 (VHL-SMARCA2)ITC-->1Fictional
Representative CRBN SystemBLI1502500~1Fictional

Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and add lysis buffer.

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and add Laemmli buffer.

    • Denature the samples by boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Biolayer Interferometry (BLI) for Ternary Complex Formation

BLI is a label-free technique used to measure the kinetics and affinity of molecular interactions, including the formation of the ternary complex.[10]

Materials:

  • BLI instrument (e.g., ForteBio Octet)

  • Streptavidin (SA) biosensors

  • Biotinylated E3 ligase

  • Purified target protein (POI)

  • PROTAC solution

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

Procedure:

  • Sensor Hydration and Baseline:

    • Hydrate the SA biosensors in the assay buffer for at least 10 minutes.

    • Establish a stable baseline by dipping the sensors in assay buffer.

  • E3 Ligase Immobilization:

    • Immobilize the biotinylated E3 ligase onto the SA biosensors to a desired level (e.g., 1-2 nm shift).

  • Association of POI and PROTAC:

    • Dip the E3 ligase-coated sensors into wells containing the POI at a constant concentration mixed with varying concentrations of the PROTAC. This measures the formation of the ternary complex.

  • Dissociation:

    • Transfer the sensors to wells containing only assay buffer to measure the dissociation of the complex.

  • Data Analysis:

    • Process the raw data by subtracting the reference sensor data.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 or 2:1) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11]

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (POI)

  • Purified E3 ligase

  • PROTAC solution

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the POI and E3 ligase extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the POI in the sample cell and a solution of the PROTAC and E3 ligase in the injection syringe. The concentrations should be chosen based on the expected binding affinity.

  • ITC Experiment:

    • Load the POI into the sample cell and the PROTAC/E3 ligase mixture into the syringe.

    • Perform a series of injections of the syringe solution into the sample cell while monitoring the heat changes.

    • Perform control experiments, such as titrating the PROTAC/E3 ligase into buffer alone, to account for heats of dilution.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the KD, n, and ΔH for the ternary complex formation.

Conclusion

This compound serves as a versatile and synthetically accessible linker for the development of PROTACs. Its long alkyl chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex. The protocols and data presented in these application notes provide a comprehensive framework for researchers to synthesize, characterize, and optimize novel PROTACs utilizing this linker. Careful evaluation of degradation efficiency and biophysical properties is crucial for the successful development of potent and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols: Diethyl 10-bromodecylphosphonate in Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Diethyl 10-bromodecylphosphonate for the surface modification of materials, particularly metal oxides. This bifunctional molecule allows for the formation of stable, self-assembled monolayers (SAMs) with a terminal bromide group available for further chemical functionalization. This capability is highly valuable in fields ranging from biomaterial engineering to the development of advanced drug delivery systems.

Introduction to Phosphonate-Based Surface Modification

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Organophosphonates are increasingly used for creating robust SAMs on a variety of metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and indium tin oxide (ITO).[1][2] The phosphonate (B1237965) headgroup forms strong, stable bonds with the metal oxide surface, offering advantages over more traditional thiol-on-gold or silane-on-oxide systems in terms of thermal and hydrolytic stability.[2]

This compound is a precursor to a bifunctional surface modifying agent. The molecule consists of three key parts:

  • A diethyl phosphonate headgroup : This group must first be hydrolyzed to phosphonic acid to enable strong binding to metal oxide surfaces.

  • A ten-carbon alkyl chain : This provides a well-defined spacer and contributes to the formation of a densely packed, ordered monolayer.

  • A terminal bromide group : This serves as a versatile chemical handle for the subsequent attachment of a wide range of molecules, such as peptides, proteins, DNA, or drug molecules.[3]

The ability to create a covalently attached monolayer with a reactive terminal group is critical for applications requiring stable and specific surface functionalization, such as enhancing the biocompatibility of medical implants, creating biosensors, and developing targeted drug delivery platforms.[4][5][6]

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in surface modification, from the initial hydrolysis to the final functionalization of the surface.

Protocol 1: Hydrolysis of this compound to 10-bromodecylphosphonic Acid

The diethyl ester must be converted to the corresponding phosphonic acid to facilitate strong binding to metal oxide surfaces. Acid-catalyzed hydrolysis is a common and effective method.[7]

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl, ~37%)

  • Toluene (B28343)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • High-vacuum line

  • Desiccator with phosphorus pentoxide (P₂O₅)

Procedure:

  • Place this compound into a round-bottom flask.

  • Add an excess of concentrated HCl (e.g., 10-20 mL for every 1 gram of phosphonate).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours with stirring.

  • After cooling to room temperature, remove the excess HCl and water by rotary evaporation.

  • To remove residual water, add toluene to the flask and perform an azeotropic distillation. Repeat this step 2-3 times.

  • Dry the resulting white solid, 10-bromodecylphosphonic acid, under a high-vacuum line for several hours.

  • Store the dried phosphonic acid in a desiccator over P₂O₅ until use.

Protocol 2: Formation of a Self-Assembled Monolayer on Titanium Dioxide (TiO₂) Surfaces

This protocol describes the formation of a 10-bromodecylphosphonate SAM on a representative metal oxide substrate, TiO₂. The "Tethering by Aggregation and Growth" (T-BAG) method is a reliable technique for forming well-ordered phosphonate monolayers.[2]

Materials:

  • 10-bromodecylphosphonic acid (from Protocol 1)

  • Titanium dioxide (TiO₂) substrates (e.g., polished titanium foil, which has a native oxide layer)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695), anhydrous

  • Deionized water

  • Nitrogen gas (for drying)

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the TiO₂ substrates in deionized water, ethanol, and THF for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen gas.

    • To ensure a fully hydroxylated surface, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

  • SAM Formation (T-BAG Method):

    • Prepare a 1 mM solution of 10-bromodecylphosphonic acid in anhydrous THF.

    • Place the cleaned and dried TiO₂ substrates in the phosphonic acid solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the substrates to remain in the solution for 24-48 hours at room temperature.[2]

    • Remove the substrates from the solution and rinse thoroughly with fresh THF and then ethanol to remove any physisorbed molecules.

    • Dry the substrates with a stream of nitrogen.

  • Thermal Annealing:

    • To improve the stability and ordering of the monolayer, heat the coated substrates in an oven at 120-140 °C for 24-48 hours.[2]

    • After cooling, the substrates are ready for characterization or further functionalization.

Protocol 3: Post-Modification Functionalization of the Bromo-Terminated Surface

The terminal bromide of the SAM provides a reactive site for nucleophilic substitution, allowing for the attachment of various molecules. This example describes the attachment of an amine-containing molecule.

Materials:

  • Bromo-terminated SAM-coated TiO₂ substrates (from Protocol 2)

  • An amine-containing molecule of interest (e.g., a fluorescent dye with an amine group, an amino-terminated peptide)

  • A suitable solvent (e.g., dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

Procedure:

  • Prepare a solution of the amine-containing molecule (e.g., 1-10 mM) and a slight excess of the base (e.g., 1.5 equivalents) in the chosen solvent.

  • Immerse the bromo-terminated substrates in the solution.

  • Heat the reaction mixture (e.g., 50-70 °C) for 12-24 hours under an inert atmosphere. The optimal temperature and time will depend on the specific nucleophile.

  • After the reaction, remove the substrates and rinse them thoroughly with the reaction solvent and then with a solvent in which the reactant is highly soluble to remove any non-covalently bound molecules.

  • Dry the newly functionalized substrates under a stream of nitrogen.

  • Characterize the surface to confirm the successful attachment of the molecule of interest.

Data Presentation: Representative Quantitative Data

The following tables summarize representative quantitative data for long-chain alkylphosphonate SAMs on metal oxide surfaces. While specific values for this compound may vary, these provide a useful reference for expected outcomes.

Table 1: Representative Surface Elemental Composition from XPS

SurfaceC 1s (at%)O 1s (at%)P 2p (at%)Substrate Metal (at%)
Unmodified TiO₂15.255.1029.7
Alkylphosphonate-modified TiO₂60.525.34.110.1
Note: The increase in Carbon and the appearance of Phosphorus are key indicators of successful SAM formation.

Table 2: Representative Water Contact Angle and Surface Energy

SurfaceAdvancing Water Contact Angle (°)Receding Water Contact Angle (°)Surface Energy (mN/m)
Unmodified TiO₂20 - 40< 10High
Alkylphosphonate-modified TiO₂105 - 11590 - 100Low (~20-25)
Note: A significant increase in water contact angle indicates the formation of a hydrophobic, well-ordered monolayer. The bromo-terminated surface is expected to be slightly more hydrophilic than a methyl-terminated surface.[8]

Table 3: Representative Film Thickness and Molecular Packing

MoleculeMethodFilm Thickness (Å)Cross-sectional Area per Molecule (Ų)
Octadecylphosphonate on SiO₂Ellipsometry, X-ray Reflectivity18 - 22~18.5
Note: The film thickness should be consistent with the length of the 10-bromodecylphosphonate molecule in a tilted, all-trans conformation.

Visualization of Workflows and Processes

Diagrams

G Overall Experimental Workflow cluster_0 Preparation cluster_1 Surface Modification cluster_2 Functionalization start This compound hydrolysis Hydrolysis (Protocol 1) start->hydrolysis product 10-bromodecylphosphonic Acid hydrolysis->product sam_formation SAM Formation (Protocol 2) product->sam_formation substrate Clean TiO2 Substrate substrate->sam_formation bromo_surface Bromo-terminated Surface sam_formation->bromo_surface functionalization Post-Modification (Protocol 3) bromo_surface->functionalization final_product Functionalized Surface functionalization->final_product

Caption: Overall experimental workflow from starting material to functionalized surface.

G Key Chemical Transformations cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Surface Binding cluster_2 Step 3: Further Reaction start R-PO(OCH2CH3)2 + 2 HCl/H2O product1 R-PO(OH)2 + 2 CH3CH2OH start->product1 Reflux product1_node R-PO(OH)2 bound_surface R-PO(OH)-O-Ti + H2O product1_node->bound_surface surface Ti-OH (Surface) surface->bound_surface Condensation bromo_term Surface-R'-Br final_surface Surface-R'-Nu + HBr bromo_term->final_surface nucleophile Nu-H nucleophile->final_surface SN2 Reaction

Caption: Diagram of the key chemical transformations involved.

G Surface Characterization Logic SAM Successful SAM Formation Wettability Change in Wettability SAM->Wettability Composition Change in Elemental Composition SAM->Composition Morphology Change in Surface Morphology SAM->Morphology Thickness Monolayer Thickness SAM->Thickness ContactAngle Contact Angle Goniometry ContactAngle->Wettability Measures XPS X-ray Photoelectron Spectroscopy (XPS) XPS->Composition Measures AFM Atomic Force Microscopy (AFM) AFM->Morphology Measures Ellipsometry Ellipsometry Ellipsometry->Thickness Measures

Caption: Relationship between characterization techniques and surface properties.

References

Applications of Diethyl 10-bromodecylphosphonate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is a bifunctional molecule increasingly recognized for its utility in medicinal chemistry, particularly as a flexible, long-chain alkyl linker in the design and synthesis of innovative therapeutic agents. Its structure, featuring a reactive terminal bromide and a stable diethyl phosphonate (B1237965) group, makes it a versatile building block for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Application Notes

Core Application: A Hydrophobic Linker for PROTACs

The most prominent application of this compound in medicinal chemistry is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 10-carbon alkyl chain of this compound provides a significant hydrophobic spacer between the two active ends of a PROTAC: the warhead (which binds the target protein) and the E3 ligase ligand. The length and flexibility of this linker are critical determinants of the efficacy of the resulting PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The terminal bromide allows for facile covalent attachment to a nucleophilic site on either the warhead or the E3 ligase ligand via a nucleophilic substitution reaction. The diethyl phosphonate moiety, while generally stable, can be hydrolyzed to the corresponding phosphonic acid if required, or it can serve as a handle for further chemical modification or as a group that influences the physicochemical properties of the final PROTAC molecule.

Physicochemical Properties and Their Implications

The long alkyl chain imparts significant lipophilicity to the linker. This can be advantageous for cell permeability, a crucial factor for the biological activity of PROTACs. However, excessive lipophilicity can also lead to poor solubility and potential off-target effects. The phosphonate group, being more polar than a simple alkyl chain, can help to modulate the overall physicochemical properties of the PROTAC, potentially improving its solubility and pharmacokinetic profile.

Synthesis Strategy: Modular and Versatile

The use of this compound allows for a modular approach to PROTAC synthesis. It can be reacted in a stepwise fashion with the warhead and the E3 ligase ligand, providing flexibility in the synthetic route. The choice of which component to attach first will depend on the specific chemistry of the warhead and the E3 ligase ligand.

Quantitative Data

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)IC50 (nM)Cell Line
BRD4Alkyl Chain12510HeLa
Androgen ReceptorAlkyl-PEG152550LNCaP
BTKAlkyl Chain101020Ramos

Note: This data is illustrative and sourced from various publications on PROTAC development. The actual performance of a PROTAC synthesized with this compound will be target- and cell line-dependent.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling this compound to a warhead containing a nucleophilic handle (e.g., a phenol (B47542) or an amine) and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) with a nucleophilic handle.

Materials:

  • This compound

  • Warhead with a nucleophilic group (e.g., phenolic -OH or secondary amine -NH)

  • E3 ligase ligand with a nucleophilic group (e.g., amine -NH2)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)

Procedure:

Step 1: Coupling of this compound with the Warhead

  • To a solution of the warhead (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq) and this compound (1.2 eq). If the reaction is sluggish, a catalytic amount of NaI can be added.

  • Stir the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the warhead-linker intermediate.

Step 2: Coupling of the Warhead-Linker Intermediate with the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add a suitable base such as K2CO3 or Cs2CO3 (2.0 eq).

  • Add the purified warhead-linker intermediate (1.1 eq) to the reaction mixture.

  • Stir the reaction at 80-100 °C under an inert atmosphere for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Step 1 (points 3-6).

  • Purify the final PROTAC molecule by silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Characterization:

  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the final PROTAC using 1H, 13C, and 31P NMR spectroscopy.

  • Mass Spectrometry (MS): Determine the exact mass of the synthesized PROTAC using High-Resolution Mass Spectrometry (HRMS).

  • Purity Analysis: Assess the purity of the final compound using HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol outlines the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 value.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC molecule.

PROTAC_Synthesis_Workflow Start Start Materials: - Warhead - E3 Ligase Ligand - this compound Step1 Step 1: Couple Warhead with Linker Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Couple Warhead-Linker with E3 Ligase Ligand Purification1->Step2 Purification2 Purification 2 (HPLC/Chromatography) Step2->Purification2 Characterization Characterization (NMR, MS, HPLC) Purification2->Characterization FinalPROTAC Final PROTAC Molecule Characterization->FinalPROTAC

Caption: General workflow for PROTAC synthesis.

Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl 10-bromodecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a terminal bromide and a diethyl phosphonate (B1237965) group connected by a ten-carbon alkyl chain, makes it an ideal linker for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of various moieties, while the phosphonate group can be retained for its physicochemical properties or further modified.

These application notes provide a comprehensive overview of the utility of this compound in nucleophilic substitution reactions, offering detailed protocols for its conjugation with oxygen, nitrogen, and sulfur nucleophiles.

Key Applications

  • PROTAC Linker Synthesis: this compound is a valuable building block for constructing the linker component of PROTACs. The ten-carbon chain provides spatial separation between the two ligands of a PROTAC, which is crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

  • Surface Modification: The phosphonate moiety can act as an anchoring group to modify the surface of metal oxides, enabling the immobilization of biomolecules or the creation of functionalized materials.

  • Preparation of Phosphonate Analogues: This reagent can be used to synthesize phosphonate analogues of biologically active molecules, where the phosphonate group may mimic a phosphate (B84403) or carboxylate group, potentially improving metabolic stability or cell permeability.

Chemical Properties

PropertyValue
CAS Number 272785-01-0
Molecular Formula C₁₄H₃₀BrO₃P
Molecular Weight 357.27 g/mol
Appearance Colorless to pale yellow oil
Boiling Point >200 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃)

Nucleophilic Substitution Reactions

The primary reactivity of this compound lies in the S_N2 displacement of the terminal bromide by a wide range of nucleophiles. The long alkyl chain ensures that the phosphonate group has minimal electronic influence on the reaction at the carbon-bromine bond.

General Workflow for Nucleophilic Substitution

The following diagram illustrates a generalized workflow for the nucleophilic substitution reactions of this compound.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Nucleophile and Base in an Aprotic Solvent Add Reagent Add this compound Start->Add Reagent Reaction Heat the reaction mixture (e.g., 40-114 °C) Add Reagent->Reaction Monitor Monitor reaction progress (TLC, LC-MS) Reaction->Monitor Quench Quench the reaction (e.g., with water or sat. NH4Cl) Monitor->Quench Upon completion Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4 or MgSO4) Extract->Dry Purify Purify by column chromatography Dry->Purify Product Characterize the final product (NMR, MS, etc.) Purify->Product

Caption: General workflow for nucleophilic substitution.

Application Example 1: O-Alkylation of a Phenolic Nucleophile

A specific application of this compound is in the synthesis of KuQuinone phosphonate esters, which are being investigated for their potential in biomedical and photo(electro)chemical applications.[1][2][3]

Reaction Scheme

G cluster_0 O-Alkylation Reaction Reactants 2-Hydroxy-1,4-naphthoquinone + this compound Product KuQuinone Phosphonate Ester Reactants->Product Cs2CO3, Ferrocene (cat.), DMSO, 114 °C, 41 h G cluster_0 N-Alkylation Reaction Reactants Primary/Secondary Amine + this compound Product N-Alkyl-10-(diethylphosphono)decan-1-amine Reactants->Product Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, MeCN), Heat G cluster_0 S-Alkylation Reaction Reactants Thiol + this compound Product S-(10-(diethylphosphono)decyl)thioether Reactants->Product Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMF, THF), Room Temperature

References

Application Note & Protocols: Experimental Procedure for Phosphonate Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phosphonate (B1237965) linkers are increasingly utilized in bioconjugation and drug delivery systems, most notably in the development of Antibody-Drug Conjugates (ADCs). These linkers often serve as isosteric replacements for phosphates, offering enhanced metabolic stability due to the substitution of a P-O bond with a more robust P-C bond.[1][2] Their unique chemical properties, including the ability to chelate and their characteristic negative charge at physiological pH, can improve the solubility and cellular retention of conjugated molecules.[1][3] This document provides detailed protocols for the conjugation of a phosphonate-containing linker to a model protein, such as an antibody, covering common amine-reactive and thiol-reactive strategies, followed by methods for purification and characterization of the resulting conjugate.

Data Presentation

Quantitative data from conjugation experiments are crucial for ensuring reproducibility and understanding the characteristics of the final product.

Table 1: Comparison of Common Bioconjugation Chemistries for Linker Attachment

Feature Amine-Reactive (NHS Ester) Thiol-Reactive (Maleimide)
Target Residue Lysine (B10760008) (ε-amino group), N-terminus Cysteine (thiol group)
Reaction pH 7.2 - 8.5 6.5 - 7.5[4]
Selectivity Moderate (multiple lysines available) High (free thiols are less abundant)
Bond Stability Stable Amide Bond Stable Thioether Bond[4]
Protein Prep Typically none required May require reduction of native disulfides

| Common Use | Random conjugation, high drug load | Site-specific conjugation (engineered cysteines) |

Table 2: Representative Characterization Data for a Phosphonate-ADC Conjugate

Parameter Method Typical Result Purpose
Drug-to-Antibody Ratio (DAR) HIC-MS / UV-Vis Spectroscopy 3.5 - 4.2 Quantifies average number of linkers per antibody
Monomer Purity Size Exclusion Chromatography (SEC) > 95% Assesses aggregation and fragmentation
Free Drug Level Reversed-Phase HPLC (RP-HPLC) < 1% Measures residual, unconjugated linker-payload
Conjugation Confirmation SDS-PAGE / Mass Spectrometry Shift in MW corresponding to DAR Confirms covalent attachment of the linker-payload

| Endotoxin Level | LAL Assay | < 0.5 EU/mg | Ensures safety for in-vitro/in-vivo studies |

Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and molecular mechanisms.

G cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_purify Phase 3: Purification cluster_char Phase 4: Characterization Linker_Synth Phosphonate Linker Synthesis & Activation Conjugation Conjugation Reaction (Linker + Antibody) Linker_Synth->Conjugation Protein_Prep Antibody Preparation (Buffer Exchange / Reduction) Protein_Prep->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization & QC (DAR, Purity, Aggregation) Purification->Characterization Final_Product Final Conjugate Characterization->Final_Product

Caption: General workflow for phosphonate linker conjugation.

G cluster_product Antibody Antibody with Lysine Residue (-NH2) Conjugate Stable Amide Bond Formation Antibody-Linker-Phosphonate Antibody->Conjugate pH 7.2-8.5 Linker Phosphonate-Linker with NHS Ester

Caption: Amine-reactive conjugation via an NHS ester.

G cluster_product Antibody Reduced Antibody with Cysteine Residue (-SH) Conjugate Stable Thioether Bond Formation Antibody-Linker-Phosphonate Antibody->Conjugate pH 6.5-7.5 Linker Phosphonate-Linker with Maleimide (B117702)

Caption: Thiol-reactive conjugation via a maleimide group.

Experimental Protocols

The following protocols provide step-by-step methodologies for the conjugation of a phosphonate linker to a protein.

Protocol 1: Preparation of Protein for Conjugation

This protocol must be adapted based on the chosen conjugation chemistry.

1A: Buffer Exchange for Amine-Reactive Conjugation

  • Objective: To transfer the antibody into an amine-free, neutral-to-alkaline buffer (e.g., PBS, pH 7.4).

  • Materials: Antibody solution, PBS (pH 7.4), desalting column or dialysis cassette (10 kDa MWCO).

  • Procedure:

    • Equilibrate the desalting column or dialysis cassette with 5-10 column/cassette volumes of PBS at 4°C.

    • Load the antibody solution onto the column or into the cassette.

    • If using a column, elute the protein with PBS and collect the protein-containing fractions.

    • If using dialysis, dialyze against 1 L of PBS for 4 hours at 4°C, then exchange for fresh buffer and dialyze overnight.

    • Measure the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

1B: Antibody Reduction for Thiol-Reactive Conjugation

  • Objective: To reduce interchain disulfide bonds to generate free thiols for maleimide conjugation.[5]

  • Materials: Antibody in PBS, Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

  • Procedure:

    • Adjust the antibody solution to a concentration of 5-10 mg/mL in PBS.

    • Add TCEP to the antibody solution to a final concentration of 1-2 mM (a 5-10 fold molar excess over the antibody).

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

    • Immediately after incubation, remove excess TCEP using a desalting column equilibrated with a déassed, nitrogen-purged buffer (e.g., PBS, pH 7.0) to prevent re-oxidation of thiols.

    • Use the reduced antibody immediately in the next conjugation step.

Protocol 2: Phosphonate Linker Conjugation Reaction

2A: Amine-Reactive Conjugation (NHS Ester)

  • Objective: To conjugate an NHS-ester activated phosphonate linker to lysine residues on the antibody.

  • Materials: Prepared antibody in PBS (pH 7.4), activated phosphonate linker-NHS ester (dissolved in DMSO at 10-20 mM).

  • Procedure:

    • Bring the antibody solution to room temperature.

    • Calculate the required volume of the linker stock solution to achieve a desired molar excess (typically 5-10 fold excess of linker to antibody).

    • Add the linker solution dropwise to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein stability.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50 mM to react with any excess NHS ester. Incubate for 15 minutes.

    • Proceed immediately to purification.

2B: Thiol-Reactive Conjugation (Maleimide)

  • Objective: To conjugate a maleimide-functionalized phosphonate linker to the generated thiols on the reduced antibody.

  • Materials: Reduced antibody in PBS (pH 7.0), phosphonate linker-maleimide (dissolved in DMSO at 10-20 mM).

  • Procedure:

    • Use the freshly reduced antibody solution from Protocol 1B.

    • Calculate the required volume of the linker stock solution for a 5-15 fold molar excess of linker over available thiol groups.

    • Add the linker solution to the antibody solution while gently mixing. Keep the final DMSO concentration below 10%.

    • Incubate the reaction for 1-3 hours at room temperature in the dark (maleimides can be light-sensitive).

    • Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine or L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes.

    • Proceed immediately to purification.

Protocol 3: Purification and Characterization of the Conjugate

3A: Purification by Size Exclusion Chromatography (SEC)

  • Objective: To separate the phosphonate-antibody conjugate from unreacted linker, quenching reagents, and solvent.

  • Materials: SEC column (e.g., Superdex 200 or equivalent), HPLC system, final formulation buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with at least 2 column volumes of the final formulation buffer.

    • Load the quenched reaction mixture onto the column.

    • Run the chromatography at a flow rate appropriate for the column.

    • Monitor the eluate at 280 nm (for protein) and a wavelength specific to the linker/payload if applicable.

    • Collect the fractions corresponding to the main protein peak (the conjugate), which will elute first.

    • Pool the relevant fractions and concentrate if necessary using a centrifugal filtration device.

3B: Characterization of the Final Conjugate

  • Purity and Aggregation Analysis:

    • Inject an aliquot of the purified conjugate onto an analytical SEC column. The purity is determined by the percentage of the area of the main monomeric peak relative to the total peak area.

  • Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

    • Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the linker-payload (e.g., λ_max).

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and solve the Beer-Lambert law equations simultaneously.

    • DAR = (Molar concentration of payload) / (Molar concentration of antibody).

  • Confirmation by SDS-PAGE:

    • Run samples of the unconjugated antibody and the purified conjugate on an SDS-PAGE gel under reducing and non-reducing conditions.

    • Successful conjugation will result in a noticeable shift in the molecular weight of the antibody bands (heavy and/or light chains) corresponding to the mass of the attached linker-payloads.

References

Application Notes and Protocols for the Use of Diethyl 10-bromodecylphosphonate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Solid-phase synthesis is a powerful technique that facilitates the construction of complex molecules in a stepwise manner on an insoluble polymer support. This approach simplifies purification by allowing for the use of excess reagents, which can be washed away from the resin-bound product. Diethyl 10-bromodecylphosphonate is a versatile building block that can be incorporated into solid-phase synthesis workflows to introduce a long alkyl chain terminating in a phosphonate (B1237965) moiety. This functional group can serve as a handle for further chemical modifications or as a key pharmacophore in drug discovery programs.

This document provides a generalized protocol for the immobilization of this compound onto a solid support, followed by on-resin modification of the phosphonate group, and subsequent cleavage to yield the final product. The protocols described herein are based on established solid-phase organic synthesis methodologies and can be adapted for the synthesis of a variety of target molecules.

Core Principles

The strategy involves the following key steps:

  • Immobilization: The terminal bromide of this compound is used to anchor the molecule to a suitable solid support via a stable linkage. In this protocol, we utilize Wang resin, where the hydroxyl group of the linker is O-alkylated.

  • On-Resin Modification: Once immobilized, the diethyl phosphonate group can be chemically transformed. A common and useful modification is its hydrolysis to the corresponding phosphonic acid.

  • Cleavage: The final product is released from the solid support by cleaving the linker under acidic conditions.

This approach allows for the efficient synthesis and purification of molecules containing a 10-phosphonodecyl functional group, which can be valuable for applications such as the development of enzyme inhibitors, receptor ligands, or materials with modified surface properties.

Experimental Protocols

Immobilization of this compound on Wang Resin

This protocol describes the attachment of this compound to Wang resin via an ether linkage.

Materials:

  • Wang resin (100-200 mesh, typical loading: 0.8-1.2 mmol/g)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Protocol:

  • Resin Swelling: Place the Wang resin (1.0 g) in a solid-phase synthesis vessel and swell in anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.

  • Washing: Wash the resin with anhydrous DMF (3 x 10 mL).

  • Deprotonation: Add a solution of sodium hydride (5.0 eq, based on resin loading) in anhydrous DMF (10 mL) to the resin. Shake the suspension at room temperature for 2 hours.

  • Washing: Wash the resin with anhydrous DMF (5 x 10 mL) to remove excess sodium hydride.

  • Coupling: Add a solution of this compound (4.0 eq) in anhydrous DMF (10 mL) to the activated resin.

  • Reaction: Shake the mixture at 60°C for 24 hours.

  • Washing: After the reaction, cool the resin to room temperature and drain the solvent. Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the phosphonate on the resin can be estimated by the weight gain.

On-Resin Hydrolysis of Diethyl Phosphonate to Phosphonic Acid

This protocol details the conversion of the resin-bound diethyl phosphonate to the corresponding phosphonic acid.

Materials:

  • Resin-bound Diethyl 10-decyloxyphosphonate

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous Dichloromethane (DCM)

  • A 1:1 mixture of Tetrahydrofuran (THF) and Water

  • Methanol (MeOH)

Protocol:

  • Resin Swelling: Swell the resin-bound phosphonate (from step 2.1) in anhydrous DCM (10 mL) for 30 minutes. Drain the solvent.

  • Silylation: Add a solution of TMSBr (10 eq) in anhydrous DCM (10 mL) to the resin. Shake the mixture at room temperature for 4 hours.

  • Washing: Drain the TMSBr solution and wash the resin with anhydrous DCM (5 x 10 mL).

  • Hydrolysis: Add a 1:1 mixture of THF/water (10 mL) to the resin and shake at room temperature for 2 hours.

  • Washing: Drain the solvent and wash the resin sequentially with water (3 x 10 mL), a 1:1 mixture of THF/water (3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Cleavage of the Product from Wang Resin

This protocol describes the release of the final product from the Wang resin support.

Materials:

  • Resin-bound product (from step 2.2)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the dried resin in DCM (5 mL) for 30 minutes in a reaction vessel. Drain the DCM.

  • Cleavage: Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2 hours.[1]

  • Product Collection: Filter the cleavage solution into a clean collection tube.

  • Resin Washing: Wash the resin with a small volume of fresh TFA (2 x 2 mL) and combine the filtrates.[1][2]

  • Precipitation: Add the combined TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Isolate the precipitate by centrifugation or filtration. Wash the crude product with cold diethyl ether.

  • Drying: Dry the final product under vacuum.

Data Presentation

Table 1: Summary of Reagents and Conditions for Solid-Phase Synthesis

StepReagent/ConditionEquivalents (relative to resin loading)SolventTimeTemperatureTypical Yield/Loading
Immobilization This compound4.0Anhydrous DMF24 h60°C0.5 - 0.8 mmol/g
Sodium Hydride5.0Anhydrous DMF2 hRoom Temp.
On-Resin Hydrolysis Bromotrimethylsilane (TMSBr)10.0Anhydrous DCM4 hRoom Temp.>90% conversion
THF/Water (1:1)-THF/Water2 hRoom Temp.
Cleavage TFA/TIPS/H₂O (95:2.5:2.5)--2 hRoom Temp.>85%

Note: Yields and loading are representative and may vary depending on the specific batch of resin and reaction conditions.

Visualization

Workflow for Immobilization of this compound

immobilization_workflow start Start: Wang Resin swell Swell Resin in DCM start->swell wash_dmf Wash with anhydrous DMF swell->wash_dmf deprotonate Deprotonate with NaH in DMF wash_dmf->deprotonate wash_dmf2 Wash with anhydrous DMF deprotonate->wash_dmf2 couple Couple with Diethyl 10-bromodecylphosphonate in DMF at 60°C wash_dmf2->couple wash_final Sequential Washing: DMF, DMF/H₂O, H₂O, DMF, DCM, MeOH couple->wash_final dry Dry Resin wash_final->dry end Immobilized Phosphonate dry->end

Caption: Workflow for the immobilization of this compound on Wang resin.

On-Resin Modification and Cleavage

modification_cleavage_workflow start Immobilized Diethyl Phosphonate swell Swell Resin in DCM start->swell silylation React with TMSBr in DCM swell->silylation wash_dcm Wash with DCM silylation->wash_dcm hydrolysis Hydrolyze with THF/H₂O wash_dcm->hydrolysis wash_final Sequential Washing hydrolysis->wash_final cleavage Cleave with TFA/TIPS/H₂O wash_final->cleavage precipitate Precipitate with cold Diethyl Ether cleavage->precipitate end Final Product: 10-Hydroxydecylphosphonic Acid precipitate->end

Caption: Workflow for on-resin hydrolysis and cleavage to yield the final product.

Logical Relationship of Synthesis Stages

logical_relationship cluster_immobilization Stage 1: Immobilization cluster_modification Stage 2: On-Resin Modification cluster_cleavage Stage 3: Cleavage resin Wang Resin immobilized_phosphonate Resin-Bound Diethyl 10-decyloxyphosphonate resin->immobilized_phosphonate O-Alkylation with This compound resin_phosphonic_acid Resin-Bound 10-decyloxyphosphonic Acid immobilized_phosphonate->resin_phosphonic_acid Hydrolysis (TMSBr, H₂O) final_product 10-Hydroxydecylphosphonic Acid resin_phosphonic_acid->final_product Acidolysis (TFA Cocktail)

Caption: Logical relationship between the stages of the solid-phase synthesis.

References

Application Notes and Protocols: Diethyl 10-bromodecylphosphonate for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a variety of surfaces, providing a powerful tool for tailoring surface properties at the nanoscale. Diethyl 10-bromodecylphosphonate is a versatile molecule for the formation of SAMs, particularly on metal oxide surfaces such as titanium oxide (TiO₂) and silicon oxide (SiO₂), which are prevalent in biomedical implants, biosensors, and electronics. The phosphonate (B1237965) headgroup provides a strong anchor to the oxide surface, while the terminal bromo group serves as a reactive site for the subsequent covalent immobilization of biomolecules, polymers, or other functional moieties. This "grafting-to" or "grafting-from" approach is central to the development of advanced functional materials.

These application notes provide detailed protocols for the synthesis of this compound, its assembly into SAMs on TiO₂ and SiO₂ substrates, and the subsequent functionalization of the bromo-terminated surface for potential applications in drug development and biomedical research.

Synthesis of this compound

The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.[4][5][6] To favor the monosubstitution product and minimize the formation of the bisphosphonate byproduct, a slight excess of the dihaloalkane is used.[1][2]

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a slight molar excess of 1,10-dibromodecane (B1670030).

  • Reagent Addition: While stirring, slowly add triethyl phosphite dropwise to the reaction flask at room temperature.

  • Reaction Conditions: Heat the reaction mixture to approximately 150-160 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess 1,10-dibromodecane can be removed by vacuum distillation.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

Formation of Self-Assembled Monolayers

The formation of phosphonate SAMs on oxide surfaces is a robust method for surface modification.[7] The following protocols are adapted for this compound on titanium oxide and silicon oxide substrates. For strong covalent attachment, the diethyl phosphonate ester may need to be hydrolyzed to the corresponding phosphonic acid in situ or in a prior step, as the phosphonic acid forms a more stable bond with the metal oxide surface.

Protocol 2: SAM Formation on Titanium Oxide (TiO₂) Substrates

  • Substrate Preparation:

    • Clean the TiO₂ substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrates under a stream of dry nitrogen.

    • Activate the surface by treatment with a UV-ozone cleaner for 15-20 minutes to generate hydroxyl groups.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous toluene (B28343).

    • Immerse the cleaned and activated TiO₂ substrates in the solution.

    • Leave the substrates immersed for 24-48 hours at room temperature in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Sonicate the substrates briefly (1-2 minutes) in fresh toluene.

    • Dry the substrates under a stream of dry nitrogen.

    • To promote covalent bond formation, the coated substrates can be annealed at 120 °C for 1-2 hours.

Protocol 3: SAM Formation on Silicon Oxide (SiO₂) Substrates

  • Substrate Preparation:

    • Clean the SiO₂ substrates (e.g., silicon wafers with a native oxide layer) by sonicating in acetone, isopropanol, and deionized water (15 minutes each).

    • Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydrophilic, hydroxyl-terminated surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates extensively with deionized water and dry under a stream of dry nitrogen.

  • SAM Deposition:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned SiO₂ substrates in the solution in a sealed container under an inert atmosphere.

    • Allow the self-assembly process to proceed for 24-48 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrates and rinse with fresh toluene.

    • Sonicate for 1-2 minutes in fresh toluene to remove non-covalently bound molecules.

    • Dry with a stream of dry nitrogen.

    • Anneal the substrates at 120 °C for 1-2 hours to drive the condensation reaction between the phosphonate and the surface hydroxyl groups.

Characterization of this compound SAMs

The quality and properties of the formed SAMs should be characterized using surface-sensitive techniques.

Table 1: Representative Quantitative Data for Long-Chain Alkylphosphonate and Bromo-terminated SAMs

ParameterRepresentative ValueTechniqueNotes
Water Contact Angle 105-115°Contact Angle GoniometryFor a well-formed, long-chain alkylphosphonate SAM, indicating a hydrophobic surface. The value for a bromo-terminated surface may be slightly lower.
SAM Thickness 15-20 ÅEllipsometry, AFMDependent on the tilt angle of the alkyl chains. This is a typical range for a C10 chain.
Surface Coverage ~90-95%XPS, Electrochemical MethodsHigh surface coverage is indicative of a well-ordered monolayer.
Bromine Signal (Br 3d) PresentX-ray Photoelectron Spectroscopy (XPS)Confirms the presence and integrity of the terminal bromo group.[8]
Phosphorus Signal (P 2p) PresentX-ray Photoelectron Spectroscopy (XPS)Confirms the attachment of the phosphonate headgroup to the surface.

Note: The data presented are representative values for well-characterized long-chain alkylphosphonate and bromo-terminated SAMs on oxide surfaces and may vary for this compound.

Applications in Surface Functionalization

The terminal bromo group of the SAM provides a versatile handle for a variety of subsequent chemical modifications. This is particularly useful for the covalent attachment of biomolecules for biosensing or for creating biocompatible surfaces on implants.

Nucleophilic Substitution for Biomolecule Immobilization

The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. A common application is the immobilization of peptides or proteins.[9][10][11]

Protocol 4: Immobilization of a Thiol-Containing Peptide

  • SAM Preparation: Prepare a bromo-terminated SAM on a TiO₂ or SiO₂ substrate as described in Protocol 2 or 3.

  • Peptide Solution: Prepare a solution of the thiol-containing peptide (e.g., a cysteine-terminated peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Immobilization Reaction: Immerse the bromo-terminated SAM substrate in the peptide solution and incubate for 2-12 hours at room temperature or 4 °C. The reaction progress can be monitored by XPS by observing the attenuation of the Br 3d signal and the appearance of the N 1s and S 2p signals.

  • Rinsing: After incubation, rinse the substrate thoroughly with the buffer solution and then with deionized water to remove any non-covalently bound peptide.

  • Drying and Storage: Dry the substrate under a stream of nitrogen and store it under appropriate conditions to maintain the bioactivity of the immobilized peptide.

Surface-Initiated Polymerization

The terminal bromide can also be used as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP), allowing for the "grafting-from" of polymer brushes.[12][13] This is a powerful technique for creating surfaces with tailored properties such as lubricity, biocompatibility, or stimuli-responsiveness.

Protocol 5: Grafting of Polymer Brushes via SI-ATRP

  • SAM Preparation: Prepare a bromo-terminated SAM on a suitable substrate.

  • Polymerization Solution: In a Schlenk flask under an inert atmosphere, prepare a solution of the desired monomer (e.g., methyl methacrylate), a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine or PMDETA) in an appropriate solvent (e.g., toluene or anisole).

  • Initiation: Place the bromo-terminated SAM substrate into the Schlenk flask.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

  • Termination and Rinsing: Stop the reaction by exposing the solution to air. Remove the substrate and rinse it extensively with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer.

  • Characterization: Characterize the polymer brush-coated surface using ellipsometry or AFM to determine the thickness of the polymer layer and contact angle measurements to assess the change in surface wettability.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_sam SAM Formation cluster_functionalization Surface Functionalization s1 1,10-dibromodecane + Triethyl phosphite s2 Michaelis-Arbuzov Reaction (Heat, 150-160°C) s1->s2 s3 Purification (Distillation & Chromatography) s2->s3 s4 Pure this compound s3->s4 sam3 Immersion in Phosphonate Solution (24-48h) s4->sam3 sam1 Substrate Cleaning (TiO₂ or SiO₂) sam2 Surface Activation (UV-Ozone or Piranha) sam1->sam2 sam2->sam3 sam4 Rinsing & Annealing (120°C) sam3->sam4 sam5 Bromo-terminated SAM sam4->sam5 f1 Nucleophilic Substitution sam5->f1 f3 Surface-Initiated ATRP sam5->f3 f2 Immobilized Biomolecule (e.g., Peptide) f1->f2 f4 Grafted Polymer Brush f3->f4

signaling_pathway sub Substrate (e.g., TiO₂ Implant) sam This compound SAM sub->sam Self-Assembly linker Functionalization (e.g., Nucleophilic Substitution) sam->linker Chemical Reaction bio Immobilized Bioactive Molecule (e.g., Peptide, Drug) linker->bio Covalent Linkage target Biological Target (e.g., Cell Receptor) bio->target Specific Interaction response Desired Biological Response (e.g., Enhanced Osseointegration, Targeted Drug Delivery) target->response Signal Transduction

References

Application Notes and Protocols for the Synthesis of N-(10-(Diethylphosphono)decyl)amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The attachment of functional moieties to primary amines is a cornerstone of modern drug discovery and development. This document provides detailed application notes and protocols for the synthesis of N-substituted diethyl decylphosphonates via the N-alkylation of primary amines with diethyl 10-bromodecylphosphonate. This reaction is a nucleophilic substitution where the primary amine displaces the bromide, forming a new carbon-nitrogen bond. The diethyl phosphonate (B1237965) group is a versatile functional group that can be used as a handle for further chemical modifications, as a mimic of phosphate (B84403) groups in biological systems, or to improve the pharmacokinetic properties of a molecule.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The protocols outlined below are designed to favor the desired mono-alkylation product.

Chemical Structures

CompoundStructure
This compoundBr-(CH₂)₁₀-P(O)(OCH₂CH₃)₂
Primary AmineR-NH₂
N-(10-(Diethylphosphono)decyl)amineR-NH-(CH₂)₁₀-P(O)(OCH₂CH₃)₂

Reaction Overview

The fundamental reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.

General Reaction Scheme:

To drive the reaction to completion and neutralize the hydrobromic acid (HBr) byproduct, a non-nucleophilic base is typically employed.

Experimental Protocols

Two primary protocols are presented, varying in the choice of base and solvent, which can influence reaction time, yield, and selectivity.

Protocol 1: Triethylamine (B128534) in Dimethylformamide (DMF)

This protocol utilizes a common and cost-effective organic base in a polar aprotic solvent.

Materials:

  • This compound (CAS: 272785-01-0, Mol. Wt.: 357.27 g/mol )[1]

  • Primary amine of interest

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution. Subsequently, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is typically effective. For basic amine products that may interact with the acidic silica, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent or use an amine-functionalized silica column.[2][3][4]

Protocol 2: Cesium Hydroxide (B78521) in Dimethyl Sulfoxide (DMSO)

This protocol employs a stronger, more selective base which can lead to higher yields of the mono-alkylated product, particularly with less reactive amines.[5]

Materials:

  • This compound

  • Primary amine of interest

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the primary amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMSO.

  • Addition of Base: Add cesium hydroxide monohydrate (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane and wash with deionized water to remove DMSO and excess base.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of various primary amines with long-chain alkyl bromides, which can be used as a reference for the reaction with this compound.

Table 1: Reaction Conditions and Yields for N-Alkylation of Primary Amines

EntryPrimary Amine (R-NH₂)Alkyl Bromide (R'-Br)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzylaminen-Butyl bromideEt₃N (1.0)DMF20-25976[6]
2Anilinen-Hexyl bromideK₂CO₃ (excess)DMSORT24>90
3Cyclohexylaminen-Octyl bromideCsOH (1.2)DMSO231285-95[5]
4Hexylaminen-Decyl bromideEt₃N (1.5)AcetonitrileReflux1280-90

Table 2: Comparison of Different Base/Solvent Systems

Base/Solvent SystemTypical Reaction TimeSelectivity (Mono-alkylation)General Applicability
Et₃N / DMF24-48 hoursGoodBroad range of primary amines.
K₂CO₃ / DMSO12-24 hoursGood to ExcellentEffective for both aliphatic and aromatic amines.
CsOH / DMSO12-24 hoursExcellentHighly chemoselective for mono-N-alkylation.[5]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(10-(diethylphosphono)decyl)amines.

Workflow General Workflow for N-Alkylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Primary Amine in Anhydrous Solvent B Add Base (e.g., Et3N or CsOH) A->B C Add Diethyl 10-bromodecylphosphonate B->C D Stir at Specified Temperature and Time C->D E Quench Reaction (e.g., add water/ether) D->E Reaction Complete F Aqueous Washes (e.g., NaHCO3, Brine) E->F G Dry Organic Layer (e.g., MgSO4) F->G H Concentrate in vacuo G->H I Column Chromatography (Silica Gel) H->I Crude Product J Collect and Combine Product Fractions I->J K Remove Solvent J->K L Characterize Pure Product (NMR, MS) K->L

Caption: Workflow for the synthesis and purification.

Signaling Pathway Analogy: Controlling N-Alkylation

The challenge of achieving mono-alkylation over di-alkylation can be conceptualized as a branching pathway. The desired outcome is favored by specific reaction conditions.

pathway Controlling N-Alkylation Selectivity cluster_reactants Reactants cluster_products Products Reactants Primary Amine (R-NH2) + Alkyl Bromide (R'-Br) Conditions Reaction Conditions (Base, Solvent, Temp.) Reactants->Conditions Monoalkylated Desired Mono-alkylated Amine (R-NH-R') Dialkylated Over-alkylated Amine (R-N(R')2) Monoalkylated->Dialkylated Further Reaction Conditions->Monoalkylated Favorable Pathway (e.g., CsOH, controlled stoichiometry) Conditions->Dialkylated Unfavorable Pathway (e.g., excess alkyl halide, strong nucleophilicity of product)

Caption: Conceptual pathway of N-alkylation selectivity.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Alkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with alkyl phosphonates offers a robust method for tailoring their surface properties, enhancing their stability, and imparting specific functionalities for a wide range of biomedical applications. The strong interaction between the phosphonate (B1237965) headgroup and various metal oxide nanoparticle surfaces provides a stable anchoring point for the alkyl chain, which can be further modified for drug delivery, bio-imaging, and diagnostics. These application notes provide an overview of the key applications and detailed protocols for the synthesis, functionalization, and characterization of alkyl phosphonate-coated nanoparticles.

Applications

The surface modification of nanoparticles with alkyl phosphonates is instrumental in advancing several key areas of biomedical research:

  • Drug Delivery: Alkyl phosphonate-functionalized nanoparticles can serve as versatile carriers for therapeutic agents. The organic layer can be tailored to encapsulate hydrophobic or hydrophilic drugs, and targeting ligands can be attached to the terminus of the alkyl chains for site-specific delivery, minimizing off-target effects and enhancing therapeutic efficacy.[1][2]

  • Bio-imaging: By incorporating imaging agents, such as fluorescent dyes or MRI contrast agents, into the alkyl phosphonate coating, nanoparticles can be transformed into powerful probes for non-invasive imaging. For instance, iron oxide nanoparticles functionalized with phosphonate-bearing molecules can act as effective contrast agents for magnetic resonance imaging (MRI).[3]

  • Targeted Cancer Therapy: A significant application lies in targeted cancer therapy. Nanoparticles can be functionalized with ligands, such as folic acid, that bind to receptors overexpressed on the surface of cancer cells. This targeting strategy enhances the cellular uptake of the nanoparticles by malignant cells through receptor-mediated endocytosis, leading to a more precise and effective treatment.[1][4][5]

  • Improved Stability and Biocompatibility: The alkyl phosphonate monolayer can passivate the nanoparticle surface, preventing aggregation and uncontrolled interactions with biological components. This coating improves the colloidal stability of the nanoparticles in physiological environments and can be designed to be biocompatible, reducing potential cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the functionalization of nanoparticles with alkyl phosphonates, providing a comparative overview of different systems.

Table 1: Surface Functionalization and Nanoparticle Properties

Nanoparticle MaterialFunctionalizing AgentGrafting Density (molecules/nm²)Nanoparticle Size (nm)Zeta Potential (mV)Reference
Zirconia (ZrO₂)Bisphosphonic Acids1.1~200Not Reported[6][7]
Iron Oxide (Fe₃O₄)Dodecyl PhosphonateNot Reported6-8Not Reported[8]
Carbon NanotubesDiethylphosphite6% Phosphorus (XPS)Not ApplicableNot Reported[9][10]
Zirconia (ZrO₂)Cationic/Anionic Organophosphorus agents2.3-2.4<10Not Reported[11]

Table 2: Drug Loading and Release

Nanoparticle SystemDrugLoading Capacity (%)Release Profile (at 48h)Release ConditionsReference
Bisphosphonate-Functionalized HydroxyapatiteJQ1 (Bromodomain Inhibitor)Not Specified98%Not Specified[12]
Amine-Functionalized Mesoporous Silica (B1680970)Betamethasone Sodium Phosphate33.69Not SpecifiedpH 1.8 (loading)[13]
Poly-L-Histidine/Tamoxifen Functionalized Mesoporous SilicaDoxorubicinNot Specified~23% (pH 5), ~18% (pH 7.4)pH-dependent[14]

Experimental Protocols

Protocol 1: Synthesis of Alkyl Phosphonate-Functionalized Iron Oxide Nanoparticles

This protocol details the co-precipitation synthesis of iron oxide nanoparticles followed by functionalization with an alkyl phosphonate.

Materials:

Procedure:

  • Synthesis of Iron Oxide Nanoparticles:

    • Dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 50 mL of deionized water under nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80°C.

    • Rapidly add 5 mL of 25% NH₄OH. A black precipitate of magnetite (Fe₃O₄) will form immediately.

    • Continue stirring at 80°C for 1 hour.

    • Cool the mixture to room temperature.

    • Separate the nanoparticles from the solution using a strong magnet and discard the supernatant.

    • Wash the nanoparticles three times with deionized water and twice with ethanol.

  • Functionalization with Dodecyl Phosphonic Acid:

    • Disperse the washed iron oxide nanoparticles in 50 mL of toluene.

    • Add a solution of dodecyl phosphonic acid (1 mmol) in 10 mL of toluene to the nanoparticle suspension.

    • Heat the mixture to reflux (approximately 110°C) and stir vigorously for 4 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature.

    • Separate the functionalized nanoparticles using a magnet.

    • Wash the nanoparticles three times with toluene and twice with ethanol to remove excess phosphonic acid.

    • Dry the functionalized nanoparticles under vacuum.

Protocol 2: Functionalization of Zirconia Nanoparticles with Alkyl Phosphonic Acids

This protocol describes the surface modification of commercial zirconia nanoparticles with an alkyl phosphonic acid in an aqueous solution.[15]

Materials:

  • Zirconia (ZrO₂) nanosuspension

  • Vinylphosphonic acid (VPA) or Phenylphosphonic acid (PPA)

  • Deionized water

Procedure:

  • Add 12.33 g of the ZrO₂ nanosuspension (equivalent to 10 mmol of ZrO₂) to a 50 mL round-bottom flask.[15]

  • Slowly add a solution of VPA in distilled water or PPA powder (with molar ratios of ZrO₂ to phosphonic acid ranging from 200:1 to 25:1).[15]

  • Stir the mixture for 4 hours at 100°C.[15]

  • After the reaction, centrifuge the suspension for 10 minutes at 12,000 rpm to collect the functionalized nanoparticles.[15]

  • Wash the nanoparticles with deionized water and ethanol.

  • Dry the functionalized zirconia nanoparticles.

Protocol 3: Characterization of Functionalized Nanoparticles

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of the alkyl phosphonate coating on the nanoparticle surface.

  • Procedure:

    • Mix a small amount of the dried nanoparticle powder with potassium bromide (KBr) and press into a pellet.

    • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Expected Results: Look for characteristic peaks of the alkyl chain (C-H stretching around 2850-2950 cm⁻¹) and the phosphonate group (P=O stretching around 1100-1250 cm⁻¹ and P-O-metal bond vibrations at lower wavenumbers).[8][16]

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the nanoparticle surface and confirm the presence of phosphorus.

  • Procedure:

    • Mount the dried nanoparticle powder on a sample holder.

    • Acquire the XPS survey spectrum to identify all present elements.

    • Perform high-resolution scans of the P 2p, C 1s, O 1s, and the metal core level peaks.

    • Expected Results: The survey spectrum should show the presence of phosphorus. High-resolution P 2p spectra can provide information about the chemical state of the phosphorus and its binding to the metal oxide surface.[9][10][17]

3. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of organic material (alkyl phosphonate) grafted onto the nanoparticle surface.

  • Procedure:

    • Place a known mass of the dried functionalized nanoparticles in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

    • Expected Results: The weight loss at temperatures corresponding to the decomposition of the organic coating can be used to calculate the grafting density.[8]

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G s1 Precursor Dissolution s2 Co-precipitation / Hydrolysis s1->s2 s3 Washing & Isolation s2->s3 f1 Nanoparticle Dispersion s3->f1 Disperse in Solvent f2 Addition of Alkyl Phosphonate f1->f2 f3 Reaction (e.g., Reflux) f2->f3 f4 Washing & Purification f3->f4 c1 FTIR f4->c1 c2 XPS f4->c2 c3 TGA f4->c3 c4 TEM / DLS f4->c4

Caption: Workflow for synthesis and functionalization.

Folate Receptor-Mediated Endocytosis Pathway

G cluster_cell Cancer Cell NP Folate-Targeted Nanoparticle Binding Binding NP->Binding FR Folate Receptor FR->Binding Membrane Cell Membrane Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (pH-dependent) Endosome->DrugRelease Target Intracellular Target DrugRelease->Target Therapeutic Action

Caption: Folate receptor-mediated nanoparticle uptake.

References

Synthetic Routes to Functionalized Phosphonates for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonates are a vital class of organophosphorus compounds extensively utilized in drug discovery. Their unique ability to act as stable mimics of phosphates and carboxylates makes them invaluable in the design of enzyme inhibitors, antiviral agents, and bone-targeting drugs. This document provides detailed application notes and experimental protocols for key synthetic methodologies used to create functionalized phosphonates, offering a practical guide for researchers in medicinal chemistry and drug development.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the formation of a carbon-phosphorus (C-P) bond. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate.[1][2][3]

Application Notes:

The classical Michaelis-Arbuzov reaction is most effective for primary alkyl halides.[1] The reactivity of the alkyl halide follows the order: R-I > R-Br > R-Cl.[1] Secondary alkyl halides are less reactive and may lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under classical conditions.[1] The reaction is initiated by the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) intermediate, which then undergoes dealkylation by the halide ion.[3] While traditional protocols often require high temperatures (120-160 °C), modern variations employing Lewis acid catalysts can proceed under milder, room temperature conditions.[1][4] A notable side reaction is the Perkow reaction, which can occur with α-halo ketones, leading to a vinyl phosphate (B84403) instead of the desired β-ketophosphonate.[1]

Quantitative Data:

Table 1: Michaelis-Arbuzov Reaction - Effect of Catalyst and Temperature [1][5]

EntryAlkyl HalidePhosphiteCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl (B1604629) bromideTriethyl phosphiteNoneNeat150-1602-4~85
2Benzyl bromideTriethyl phosphiteZnBr₂ (20)DichloromethaneRoom Temp1High
3Benzyl bromideTriethyl phosphiteCeCl₃·7H₂O-SiO₂ (10)NoneRoom Temp1262.7
4Benzyl bromideTriethyl phosphiteCeCl₃·7H₂O-SiO₂ (10)None40885.3
5Ethyl bromoacetateTrimethyl phosphiteNoneNeat1104~90
61-IodobutaneTriisopropyl phosphiteNoneNeat1606~80

Experimental Protocols:

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate [1]

  • Materials: Benzyl bromide (1 equivalent), Triethyl phosphite (1.2 equivalents).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature [1]

  • Materials: Benzyl bromide (1 mmol), Triethyl phosphite (1.2 mmol), Zinc bromide (ZnBr₂) (0.2 mmol), Dichloromethane (5 mL).

  • Procedure:

    • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

    • Add zinc bromide to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

    • Upon completion, quench the reaction with the addition of water.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diethyl benzylphosphonate.

Logical Workflow for Michaelis-Arbuzov Reaction:

Michaelis_Arbuzov_Workflow start Start reactants Combine Alkyl Halide and Trialkyl Phosphite start->reactants conditions Apply Heat (Classical) or Add Lewis Acid (Catalyzed) reactants->conditions reaction Reaction Proceeds via SN2 and Dealkylation conditions->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Functionalized Phosphonate purification->product

Caption: Workflow for the Michaelis-Arbuzov reaction.

Hirao Cross-Coupling Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a C(sp²)-P bond between an aryl or vinyl halide (or triflate) and a dialkyl phosphite.[6][7][8] This method is particularly valuable for synthesizing arylphosphonates, which are not readily accessible through the Michaelis-Arbuzov reaction.[6]

Application Notes:

The original Hirao protocol utilized Pd(PPh₃)₄ as the catalyst.[7] However, more modern and efficient systems often use a Pd(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).[6][7] The use of bidentate ligands like dppf can improve yields and expand the substrate scope to include less reactive aryl chlorides.[6] The reaction requires a base, typically an organic base like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA).[7] Solvents such as toluene, acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly employed.[7] "Green" chemistry approaches have been developed, including microwave-assisted synthesis and performing the reaction under solvent-free conditions.[9]

Quantitative Data:

Table 2: Hirao Cross-Coupling Reaction of Aryl Halides with Diethyl Phosphite [7][9][10]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)-NEt₃Neat100285
2BromobenzenePd(PPh₃)₄ (5)-NEt₃Neat100581
34-BromoacetophenonePd(OAc)₂ (5)-NEt₃Neat (MW)1750.08High
42-ChloropyrazinePd(OAc)₂ (1)dppf (1.1)DIPEAMeCNReflux2467
51-Bromo-4-iodobenzenePd(PPh₃)₄-NEt₃Toluene110-85
61-Bromo-2-iodobenzenePd(OAc)₂/PPh₃-DIPEAEtOHReflux-74

Experimental Protocols:

Protocol 3: General Procedure for Pd(OAc)₂/dppf Catalyzed Hirao Coupling [7][11]

  • Materials: Aryl halide (1.0 equiv), Dialkyl phosphite (1.2 equiv), N,N-diisopropylethylamine (1.3 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.01 equiv), Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF).

  • Procedure:

    • To a dried flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aryl halide, dialkyl phosphite, and the solvent.

    • Add the base (e.g., N,N-diisopropylethylamine).

    • Add the palladium(II) acetate and dppf.

    • Heat the reaction mixture to reflux (in MeCN) or 110 °C (in DMF) and stir for 24 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography.

Protocol 4: Microwave-Assisted Hirao Reaction [7]

  • Materials: Bromoarene (1.0 equiv), Diethyl phosphite (1.5 equiv), Triethylamine (1.1 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.10 equiv).

  • Procedure:

    • In a microwave reactor vial, combine the bromoarene, diethyl phosphite, and triethylamine.

    • Add palladium(II) acetate.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 150-175 °C) for a designated time (e.g., 5-20 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Dissolve the reaction mixture in an organic solvent and purify directly by column chromatography.

Catalytic Cycle of the Hirao Reaction:

Hirao_Cycle pd0 Pd(0)L2 pdx Ar-Pd(II)(X)L2 pd0->pdx Oxidative Addition pdp Ar-Pd(II)(P(O)(OR)2)L2 pdx->pdp Ligand Exchange pdp->pd0 Reductive Elimination product Ar-P(O)(OR)2 pdp->product aryl_halide Ar-X aryl_halide->pdx phosphonate (RO)2P(O)H + Base phosphonate->pdp Pudovik_KF_Relationship cluster_KF Kabachnik-Fields Reaction (One-Pot) cluster_Pudovik Pudovik Reaction aldehyde Aldehyde/Ketone imine_intermediate Imine Intermediate aldehyde->imine_intermediate amine Amine amine->imine_intermediate phosphite_kf Dialkyl Phosphite aminophosphonate_kf α-Aminophosphonate phosphite_kf->aminophosphonate_kf imine_intermediate->aminophosphonate_kf preformed_imine Pre-formed Imine imine_intermediate->preformed_imine Isolation aminophosphonate_p α-Aminophosphonate preformed_imine->aminophosphonate_p phosphite_p Dialkyl Phosphite phosphite_p->aminophosphonate_p FPPS_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) Prenylation Protein Prenylation (e.g., small GTPases) FPP->Prenylation Osteoclast Osteoclast Function and Survival Prenylation->Osteoclast N_BPs Nitrogen-containing Bisphosphonates N_BPs->FPPS Inhibition PTP_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation pY_Substrate Phosphorylated Substrate (pY) Phosphorylation->pY_Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) pY_Substrate->Downstream PTP Protein Tyrosine Phosphatase (PTP) pY_Substrate->PTP Dephosphorylation Cellular_Response Cellular Response (e.g., Growth, Proliferation) Downstream->Cellular_Response PTP->Receptor Phosphonate_Inhibitor Phosphonate Inhibitor Phosphonate_Inhibitor->PTP Inhibition

References

Diethyl 10-bromodecylphosphonate: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 10-bromodecylphosphonate is a bifunctional chemical building block increasingly utilized in the synthesis of novel bioactive molecules. Its unique structure, featuring a terminal bromide and a diethylphosphonate group connected by a ten-carbon alkyl chain, offers a versatile platform for the construction of complex molecular architectures. This compound is particularly prominent as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins.[1][2][3][4]

The reactive bromide allows for facile conjugation to a variety of nucleophiles, such as amines, thiols, and alcohols, which are commonly found on ligands for target proteins or E3 ubiquitin ligases. The diethylphosphonate moiety, a stable phosphate (B84403) isostere, can enhance solubility, influence cell permeability, and participate in specific interactions with biological targets.[5] The C10 alkyl chain provides a flexible spacer, the length of which is a critical parameter in optimizing the efficacy of bifunctional molecules like PROTACs.[6][7][8]

This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in PROTACs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 272785-01-0[2][3][4][9][10]
Molecular Formula C₁₄H₃₀BrO₃P[4]
Molecular Weight 357.27 g/mol [4]
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)
Storage Store at 2-8°C, protected from moisture

Handling Precautions: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Application in PROTAC Synthesis: A Generalized Workflow

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a precursor for the linker component. The general workflow for synthesizing a PROTAC using this building block involves two key steps: conjugation to the first ligand followed by conjugation to the second ligand.

Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to amine-containing ligands. These protocols are illustrative and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Synthesis of an Amine-Linker Intermediate

This protocol describes the reaction of this compound with a primary or secondary amine on a target protein ligand (Ligand-NH₂).

Materials:

  • This compound

  • Ligand-NH₂ (e.g., a small molecule inhibitor with an amine handle)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel and magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve Ligand-NH₂ (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of this compound (1.1-1.5 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60°C. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine-linker intermediate.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol describes the subsequent reaction of the purified amine-linker intermediate with a second amine-containing ligand (e.g., an E3 ligase ligand).

Materials:

  • Amine-linker intermediate from Protocol 1

  • Second Ligand-NH₂ (e.g., pomalidomide, VHL ligand)

  • Anhydrous DMF or DMSO

  • A suitable base (e.g., DIPEA, potassium carbonate)

  • Inert atmosphere

  • Standard work-up and purification reagents

Procedure:

  • Follow a similar procedure as in Protocol 1, using the amine-linker intermediate as the alkylating agent.

  • Dissolve the second Ligand-NH₂ (1.0 eq) in anhydrous DMF or DMSO.

  • Add the base (2.0-3.0 eq) and stir.

  • Add the amine-linker intermediate (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at an appropriate temperature (room temperature to elevated temperatures may be required) and monitor for completion.

  • Perform an aqueous work-up and extraction as described previously.

  • Purify the final PROTAC molecule using an appropriate chromatographic method (e.g., silica gel chromatography or preparative HPLC).

  • Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

PROTAC Mechanism of Action

The synthesized PROTAC, incorporating the decylphosphonate linker, functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_MoA cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-induced protein degradation pathway.

Quantitative Data Considerations

ParameterDescriptionHypothetical Value
Binding Affinity (POI) Dissociation constant (Kd) for the PROTAC binding to the target protein.50 nM
Binding Affinity (E3 Ligase) Dissociation constant (Kd) for the PROTAC binding to the E3 ligase.150 nM
DC₅₀ Concentration of the PROTAC required to degrade 50% of the target protein.25 nM
Dₘₐₓ Maximum percentage of target protein degradation achieved.>95%
Cellular Permeability (Caco-2) Apparent permeability coefficient (Papp).10 x 10⁻⁶ cm/s
In vitro half-life (microsomes) Time for 50% of the compound to be metabolized.60 min

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules, particularly as a linker in the rapidly advancing field of targeted protein degradation. Its dual functionality allows for straightforward and modular construction of complex molecules like PROTACs. While specific, published applications of this exact linker are limited, the generalized protocols and principles outlined here provide a solid foundation for its use in drug discovery and chemical biology research. The flexibility in synthetic strategy and the potential for the phosphonate (B1237965) moiety to impart favorable properties make this compound a compound of significant interest for the development of next-generation therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions involving phosphonates. These reactions are powerful tools for the formation of carbon-phosphorus (C-P) bonds, enabling the synthesis of a diverse range of organophosphorus compounds with significant applications in medicinal chemistry, materials science, and organic synthesis.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, allowing for the efficient and selective construction of carbon-carbon and carbon-heteroatom bonds. The extension of this methodology to include phosphonates as coupling partners has provided a direct and versatile route to aryl- and vinylphosphonates, key intermediates in the development of pharmaceuticals, flame retardants, and ligands for catalysis. This guide outlines several key palladium-catalyzed reactions involving phosphonates, complete with detailed protocols and quantitative data to facilitate their application in a research and development setting.

Overview of Key Reactions

A variety of palladium-catalyzed cross-coupling reactions can be employed for the synthesis of phosphonates. The most common include:

  • Hirao Reaction: The direct coupling of an aryl or vinyl halide with a dialkyl phosphite (B83602).

  • Suzuki-Miyaura Coupling: The reaction of an aryl or vinyl halide/triflate with a phosphonate-containing boronic acid or ester.

  • Heck Reaction: The coupling of an aryl or vinyl halide with a vinylphosphonate (B8674324).

  • Sonogashira Coupling: The reaction of an aryl or vinyl halide with a terminal alkynylphosphonate.

  • Stille Coupling: The coupling of an organostannane reagent with a phosphonate-containing halide or triflate.

  • Buchwald-Hartwig Amination: While not a direct C-P bond formation, this reaction is crucial for synthesizing molecules containing both amine and phosphonate (B1237965) functionalities.

  • Negishi Coupling: The reaction of an organozinc reagent with a phosphonate-containing halide.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions with phosphonates.

Table 1: Hirao Reaction of Aryl Halides with H-Phosphonates [1][2][3][4]

EntryAryl HalideH-PhosphonatePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleDiethyl phosphitePd(PPh₃)₄ (5)Et₃NTHF120 (µW)0.17>95
24-BromotolueneDiethyl phosphitePd(OAc)₂ (10) / PPh₃ (30)Et₃NTHF602485
31-IodonaphthaleneDiphenylphosphine oxidePd(OAc)₂ (10) / NaI (100)Cs₂CO₃Toluene110492
44-ChlorobenzonitrileDiethyl phosphitePd(dba)₂ (5) / TADDOLP(O)H (10)TBAFDioxane801775

Table 2: Heck Reaction of Aryl Halides with Vinylphosphonates [5]

EntryAryl HalideVinylphosphonatePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneDiethyl vinylphosphonateHerrmann's Palladacycle (2)K₂CO₃NMP1402495
24-BromoacetophenoneDiethyl vinylphosphonatePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃NMP1402492
31-BromonaphthaleneDiethyl vinylphosphonateNolan Catalyst (2)K₂CO₃NMP1402498

Table 3: Suzuki-Miyaura Coupling for the Synthesis of Biarylmonophosphonates [6]

EntryAryl HalideBoronic EsterPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneDiethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonatePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O801685
21-Chloro-4-nitrobenzeneDiethyl (3-boronophenyl)phosphonatePd(OAc)₂ (5) / TADDOLP(O)H (10)TBAFDioxane801788

Experimental Protocols

Protocol 1: Microwave-Assisted Hirao C-P Cross-Coupling[1][3][4]

This protocol describes the rapid synthesis of arylphosphonates from aryl halides and diethyl phosphite using microwave irradiation.

Materials:

  • Aryl halide (1.0 mmol)

  • Diethyl phosphite (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol)

  • Anhydrous THF (5 mL)

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.0 mmol) followed by diethyl phosphite (1.2 mmol) to the vial.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylphosphonate.

Protocol 2: Heck Vinylation of Diethyl Vinylphosphonate[5]

This protocol details the synthesis of diethyl 2-(aryl)vinylphosphonates via the Heck reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Diethyl vinylphosphonate (1.2 mmol)

  • Herrmann's Palladacycle (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), Herrmann's Palladacycle (0.02 mmol), and potassium carbonate (2.0 mmol) under an inert atmosphere.

  • Add NMP (5 mL) and diethyl vinylphosphonate (1.2 mmol) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 140 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the diethyl 2-(aryl)vinylphosphonate.

Protocol 3: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne[7][8]

This protocol provides a general procedure for the Sonogashira coupling, which can be adapted for alkynylphosphonates.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (e.g., an alkynylphosphonate) (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

  • Diisopropylamine (B44863) (7.0 mmol)

  • Anhydrous THF (5 mL)

  • Schlenk flask with a stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) in anhydrous THF (5 mL).

  • To this solution, add Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), diisopropylamine (7.0 mmol), and the terminal alkyne (1.1 mmol) sequentially.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC. Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles and workflows for the described reactions.

Hirao_Reaction_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Coord Coordination & Deprotonation PdII_Aryl->Coord PdII_Phosphonate Ar-Pd(II)-P(O)(OR)₂            L₂ Coord->PdII_Phosphonate Base_Regen Base-HX Coord->Base_Regen RedElim Reductive Elimination PdII_Phosphonate->RedElim RedElim->Pd0 Product Ar-P(O)(OR)₂ RedElim->Product Reactants Ar-X + HP(O)(OR)₂ + Base Reactants->OxAdd

Caption: Catalytic cycle for the Hirao cross-coupling reaction.

Heck_Reaction_Workflow start Start reactants Combine Aryl Halide, Vinylphosphonate, Pd Catalyst, and Base in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 140 °C, 24 h) reactants->reaction workup Aqueous Workup: Dilute, Extract, Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification product Arylvinylphosphonate Product purification->product end End product->end

Caption: Experimental workflow for the Heck reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'      L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ + Base Reactants->OxAdd Boronate_Activation Ar'-B(OR)₂(OH)⁻ Reactants->Boronate_Activation Boronate_Activation->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in these application notes represent a robust and versatile strategy for the synthesis of phosphonate-containing molecules. By providing clear, step-by-step protocols and summarizing key quantitative data, this guide aims to empower researchers to effectively implement these powerful synthetic methods in their own laboratories. The continued development of novel ligands and reaction conditions promises to further expand the scope and utility of these transformations in the future.

References

Troubleshooting & Optimization

Technical Support Center: Michaelis-Arbuzov Synthesis of Alkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yields in the Michaelis-Arbuzov synthesis of alkyl phosphonates.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis-Arbuzov reaction and why is it important?

The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming a carbon-phosphorus (P-C) bond.[1][2] It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate.[1][3][4] This reaction is crucial for the synthesis of various organophosphorus compounds that are vital in medicinal chemistry as enzyme inhibitors, in materials science, and as reagents for other key reactions like the Horner-Wadsworth-Emmons olefination.[1][5][6]

Q2: My reaction yield is consistently low. What are the most common starting points for troubleshooting?

Low yields in the Michaelis-Arbuzov reaction can often be traced back to a few key areas:

  • Substrate Reactivity: The structure and type of your alkyl halide are critical.[7]

  • Reaction Conditions: Temperature and reaction time must be optimized. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition.[7][8]

  • Reactant Purity: The purity of the trialkyl phosphite is crucial, as it can be susceptible to oxidation and hydrolysis.

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product.[7]

Q3: How does the reactivity of the alkyl halide affect the reaction yield?

The reactivity of the alkyl halide is a primary determinant of the reaction's success. The general order of reactivity follows SN2 substitution patterns: R-I > R-Br > R-Cl .[3][9]

  • Primary and Benzyl (B1604629) Halides: These are ideal substrates and generally give good yields.[3][7]

  • Secondary Halides: These are less reactive and often lead to lower yields due to competing elimination (alkene formation) side reactions.[3][4]

  • Tertiary, Aryl, and Vinyl Halides: These are typically unreactive under classical Michaelis-Arbuzov conditions.[3][7][9]

Q4: What are the most common side reactions that lower the yield?

Several side reactions can compete with the desired phosphonate (B1237965) formation:

  • Byproduct Competition: The alkyl halide (R-X) generated as a byproduct from the phosphite can react with the starting phosphite. This is problematic if the byproduct is more reactive than your starting alkyl halide. Using phosphites that generate volatile byproducts (e.g., trimethyl or triethyl phosphite) which can be removed by distillation is a common strategy to mitigate this.[1][3][10]

  • Perkow Reaction: When using α-halo ketones as substrates, the Perkow reaction can occur, forming a vinyl phosphate (B84403) instead of the desired β-keto phosphonate. Higher temperatures tend to favor the Michaelis-Arbuzov product. Using α-iodo ketones exclusively yields the Arbuzov product.[3][4][6]

  • Elimination Reactions: As mentioned, secondary alkyl halides can undergo elimination to form alkenes, particularly at the high temperatures often required for the reaction.[3][4]

Q5: Can catalysts be used to improve the reaction conditions and yield?

Yes, Lewis acid catalysts can significantly improve the reaction, often allowing it to proceed at much lower temperatures (even room temperature) and with better yields.[1][2][11] Catalysts like Zinc Bromide (ZnBr₂), Indium Bromide (InBr₃), and Lanthanum Chloride (LaCl₃) have been shown to be effective.[1][5][11] These catalyzed reactions can be particularly useful for sensitive substrates that might decompose at the high temperatures of the classical thermal reaction.[11]

Q6: What are the best practices for purifying the final alkyl phosphonate product?

The primary purification method for most alkyl phosphonates is vacuum distillation . This technique is effective at separating the desired product from the alkyl halide byproduct and any unreacted starting materials.[3][7] For non-volatile products or when distillation is not feasible, column chromatography on silica (B1680970) gel is a common alternative.[3] In some cases, crystallization of the phosphonic acid (after ester hydrolysis) or its salt can be used for purification.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Troubleshooting Step
Low or No Product Yield Low Reactivity of Alkyl Halide - Switch to a more reactive halide (Iodide > Bromide > Chloride).[3][9]- Ensure you are using a primary or benzylic halide; secondary halides are sluggish and tertiary halides are unreactive.[4][7]
Insufficient Reaction Temperature/Time - The classical reaction often requires heating between 120°C and 160°C.[3][7]- Monitor the reaction progress using TLC, GC, or ³¹P NMR to ensure it has gone to completion.[3][7]- Consider using a higher boiling solvent if running in solution.
Impure Trialkyl Phosphite - Use freshly distilled trialkyl phosphite. Phosphites can oxidize or hydrolyze upon storage, reducing their nucleophilicity.
Steric Hindrance - If either the phosphite or the alkyl halide is sterically bulky, the SN2 attack is slowed. Consider using reagents with smaller alkyl groups.[3]
Formation of Multiple Byproducts Reaction with Alkyl Halide Byproduct - Use a trialkyl phosphite (e.g., trimethyl or triethyl) that generates a low-boiling byproduct (e.g., MeCl, EtBr) that can be removed from the reaction mixture by distillation as it forms.[1][10]
Perkow Reaction (with α-Halo Ketones) - Increase the reaction temperature, as this tends to favor the Arbuzov product over the Perkow product.[4]- Use an α-iodo ketone substrate, which exclusively gives the Arbuzov product.[4]
Elimination Products (Alkenes) - This is common with secondary alkyl halides.[3][4]- Use milder, catalyzed conditions (e.g., with ZnBr₂) at a lower temperature to minimize elimination.[11]
Reaction Stalls or is Incomplete Reversible Equilibrium - Use a slight excess (e.g., 1.2 equivalents) of the trialkyl phosphite to help drive the reaction to completion.[3]
Unsuitable Reaction Conditions - For sluggish reactions, consider switching from thermal conditions to a catalyzed approach using a Lewis acid like ZnBr₂ or InBr₃, which can facilitate the reaction at room temperature.[11]

Quantitative Data on Reaction Optimization

The following table summarizes data on how different reaction parameters can influence the yield of the Michaelis-Arbuzov reaction.

Table 1: Effect of Catalyst and Temperature on the Synthesis of Diethyl Benzylphosphonate

EntryReactantsCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl Bromide, Triethyl PhosphiteNoneNeat150-1602-4Good (unspecified)[3]
2Benzyl Bromide, Triethyl PhosphiteZnBr₂ (20)DichloromethaneRoom Temp1Good (unspecified)[3]
3Benzyl Bromide, Triethyl PhosphiteInBr₃ (10)DichloromethaneRoom Temp480
4Benzyl Alcohol, Triethyl PhosphiteZnBr₂ (110)NeatRoom Temp1293[11]
54-Nitrobenzyl Bromide, Triethyl PhosphiteNoneTHF658.557[13]

Experimental Protocols

Protocol 1: Classical (Thermal) Synthesis of Diethyl Benzylphosphonate

This protocol represents a standard, uncatalyzed Michaelis-Arbuzov reaction.[3]

  • Materials:

    • Benzyl bromide (1 equivalent)

    • Triethyl phosphite (1.2 equivalents)

  • Procedure:

    • Combine benzyl bromide and triethyl phosphite in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.

    • Heat the neat reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off during the reaction.

    • Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

    • Once complete, allow the mixture to cool to room temperature.

    • Purify the crude product by vacuum distillation to obtain the pure diethyl benzylphosphonate as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction.[3][11]

  • Materials:

    • Benzyl bromide (1 mmol)

    • Triethyl phosphite (1.2 mmol)

    • Zinc bromide (ZnBr₂) (0.2 mmol)

    • Dichloromethane (5 mL)

  • Procedure:

    • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

    • Add zinc bromide to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

    • Upon completion, quench the reaction with the addition of water.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.

Visualizations

G start Low Yield Observed in Michaelis-Arbuzov Reaction check_reactants Step 1: Verify Reactants start->check_reactants check_purity Is Trialkyl Phosphite Freshly Distilled/Pure? check_reactants->check_purity check_halide Is Alkyl Halide Reactive? (Primary > Sec.) check_purity->check_halide Yes solution_purify Action: Purify/Distill Trialkyl Phosphite check_purity->solution_purify No optimize_conditions Step 2: Optimize Conditions check_halide->optimize_conditions Yes solution_halide Action: Use More Reactive Halide (R-I or R-Br) check_halide->solution_halide No check_temp Is Temperature Adequate? (120-160°C) optimize_conditions->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes solution_temp Action: Increase Temperature & Monitor Progress check_temp->solution_temp No analyze_byproducts Step 3: Analyze for Side Reactions check_time->analyze_byproducts Yes solution_time Action: Increase Reaction Time & Monitor by TLC/NMR check_time->solution_time No check_elimination Evidence of Elimination (Alkene Formation)? analyze_byproducts->check_elimination solution_catalyst Action: Use Lewis Acid Catalyst (e.g., ZnBr₂) at Lower Temp check_elimination->solution_catalyst Yes (esp. for sec-halides) end_node Yield Improved check_elimination->end_node No solution_purify->check_halide solution_halide->optimize_conditions solution_temp->check_time solution_time->analyze_byproducts solution_catalyst->end_node

Caption: Troubleshooting workflow for low yields in Michaelis-Arbuzov synthesis.

G cluster_side phosphite P(OR)₃ (Trialkyl Phosphite) intermediate [R'-P⁺(OR)₃] X⁻ (Quasiphosphonium Salt) phosphite->intermediate Step 1: SN2 Attack perkow Perkow Product (Vinyl Phosphate) phosphite->perkow Attack on Carbonyl O halide R'-X (Alkyl Halide) halide->intermediate product R'-P(O)(OR)₂ (Alkyl Phosphonate) intermediate->product Step 2: Dealkylation (SN2) byproduct R-X (Alkyl Halide Byproduct) intermediate->byproduct side_reaction_node Side Reactions elimination Alkene (Elimination Product) alpha_halo α-Halo Ketone (Substrate) alpha_halo->perkow sec_halide Secondary R'-X (Substrate) sec_halide->elimination E2 Elimination

Caption: Michaelis-Arbuzov reaction mechanism and common competing side reactions.

References

Technical Support Center: Synthesis of Diethyl 10-bromodecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 10-bromodecylphosphonate via the Michaelis-Arbuzov reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide, in this case, 1,10-dibromodecane (B1670030).[1][2] The reaction proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the final phosphonate (B1237965) ester.[1]

Q2: What is the main side reaction to be aware of during the synthesis?

The primary side reaction of concern is the di-substitution process, where the triethyl phosphite reacts with both ends of the 1,10-dibromodecane to form a di-phosphonate byproduct.[4] This lack of selectivity has historically been a challenge in the synthesis of ω-bromoalkylphosphonates.[4]

Q3: How can the di-substitution side reaction be minimized?

Traditionally, a large excess of the dibromoalkane was used to favor the mono-substitution product.[4] However, a more sustainable and optimized approach involves the slow, dropwise addition of triethyl phosphite to an equimolar amount of the α,ω-dibromoalkane at an elevated temperature (e.g., 140 °C).[4][5] This method helps to maintain a low concentration of the phosphite, thereby reducing the likelihood of the second substitution.

Q4: Are there other significant byproducts?

Besides the di-phosphonate, the formation of diethyl ethylphosphonate can occur as a byproduct.[6] Additionally, bromoethane (B45996) is formed as a primary byproduct of the dealkylation step in the Arbuzov reaction.[4]

Q5: Why is purification of the final product challenging?

Purification can be problematic due to the very similar boiling points of the desired product, unreacted starting material (1,10-dibromodecane), and some byproducts.[4] This makes separation by fractional distillation difficult and time-consuming.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is carried out at a sufficiently high temperature (around 140 °C) to drive the reaction to completion.[4][5] Monitor the reaction progress using techniques like TLC.[1]
Suboptimal stoichiometry.While older methods used a large excess of the dibromoalkane, recent optimizations suggest using equimolar amounts of the reagents with slow addition of the triethyl phosphite.[4][5]
High Percentage of Di-substitution Product High concentration of triethyl phosphite.Employ a slow, dropwise addition of triethyl phosphite to the heated dibromoalkane.[4] This maintains a low concentration of the phosphite, favoring mono-substitution.
Incorrect stoichiometry.Avoid using an excess of triethyl phosphite. An equimolar ratio is recommended in optimized procedures.[4][5]
Presence of Unreacted 1,10-dibromodecane in the Final Product Incomplete reaction or inefficient purification.For the reaction, ensure sufficient reaction time and temperature. For purification, consider column chromatography as an alternative to fractional distillation, which can be ineffective due to similar boiling points.[4]
Formation of Diethyl Ethylphosphonate Side reaction of triethyl phosphite.This can be a competing reaction. Optimizing the main reaction conditions, such as temperature and addition rate, can help minimize its formation.

Experimental Protocols

Optimized Synthesis of Diethyl ω-Bromoalkylphosphonates

This protocol is based on an improved, sustainable method for the Michaelis-Arbuzov reaction.[4][5]

  • Preparation : All glassware should be flame-dried under a nitrogen flow.

  • Reaction Setup : The reaction flask is connected to a distillation apparatus to remove the bromoethane produced during the reaction.

  • Reactants : 75 mmol of 1,10-dibromodecane is pre-heated to 140 °C.

  • Addition : 75 mmol of triethyl phosphite is added dropwise to the heated dibromoalkane.

  • Reaction : The reaction mixture is maintained at 140 °C while bromoethane distills off.

  • Monitoring : The reaction progress can be monitored by TLC.

  • Workup and Purification : After the reaction is complete, the mixture is cooled to room temperature. The product is then purified, potentially using column chromatography to separate it from unreacted starting materials and byproducts.

Visualizations

Michaelis_Arbuzov_Reaction reagents Triethyl Phosphite + 1,10-Dibromodecane intermediate Trialkoxyphosphonium Salt Intermediate reagents->intermediate SN2 Attack product This compound intermediate->product Dealkylation byproduct Bromoethane intermediate->byproduct Dealkylation

Caption: Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_disub High Di-substitution? start->check_disub slow_addition Implement Slow, Dropwise Addition of Phosphite check_disub->slow_addition Yes check_unreacted High Unreacted Dibromoalkane? check_disub->check_unreacted No slow_addition->check_unreacted increase_temp_time Increase Reaction Temperature/Time check_unreacted->increase_temp_time Yes optimize_purification Optimize Purification (e.g., Column Chromatography) check_unreacted->optimize_purification No increase_temp_time->optimize_purification end Improved Synthesis optimize_purification->end

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of Crude Diethyl 10-bromodecylphosphonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Diethyl 10-bromodecylphosphonate via column chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing on the silica (B1680970) gel column. What is the likely cause and how can I prevent this?

A1: Decomposition of organophosphorus compounds on standard silica gel is a common issue, often attributed to the acidic nature of the silica. Diethyl phosphonate (B1237965) esters can be susceptible to hydrolysis under acidic conditions.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a dilute solution of a non-nucleophilic base, such as 1-2% triethylamine (B128534) in the column solvent. The solvent is then evaporated to yield a free-flowing powder before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil®. For closely related ω-bromoalkylphosphonates, alumina has been used successfully.

  • Perform a Stability Test: Before committing to a large-scale purification, assess your compound's stability on silica gel using a 2D Thin Layer Chromatography (TLC) analysis. Spot your compound in one corner of a square TLC plate, run the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal.

Q2: I'm not sure which solvent system to use for the column chromatography. Where should I start?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate, with good separation from impurities.

Solvent System Selection Strategy:

  • Start with a Nonpolar/Polar Mixture: A common starting point for compounds of moderate polarity is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether.

  • TLC Trials: Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent.

  • Aim for an Rf of 0.2-0.3: This Rf range generally provides the best separation in column chromatography. An Rf higher than 0.4 may result in poor separation, while a very low Rf will lead to long elution times and broad peaks.

  • Consider Alternative Solvents: If good separation is not achieved with hexanes/ethyl acetate, other solvent systems such as dichloromethane/methanol or hexanes/diethyl ether can be explored.[1]

Q3: My compound is not eluting from the column, or the elution is very slow and the bands are broad.

A3: This issue, often referred to as "streaking" or "tailing," can be caused by several factors.

Troubleshooting Steps:

  • Increase Solvent Polarity: The eluting solvent may not be polar enough to displace the compound from the stationary phase. Gradually increase the polarity of the mobile phase.

  • Check for Compound Insolubility: The compound may be precipitating on the column if it has low solubility in the chosen eluent. Ensure your compound is fully soluble in the mobile phase.

  • Irreversible Adsorption: The compound may be too polar and irreversibly binding to the silica gel. In this case, switching to a less active stationary phase like alumina or using a different purification technique might be necessary.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column. 1. Solvent system is not polar enough. 2. Compound has decomposed on the column. 3. Compound is irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluting solvent. 2. Test for compound stability on silica gel (see FAQ 1). If unstable, consider alternative stationary phases (e.g., alumina) or deactivating the silica. 3. For highly polar compounds, consider alternative purification methods.
Poor separation of product and impurities. 1. Inappropriate solvent system. 2. Column was not packed properly (channeling). 3. Column was overloaded with crude material. 4. Elution was too fast.1. Optimize the solvent system using TLC to achieve a greater difference in Rf values between the product and impurities. 2. Repack the column carefully, ensuring a uniform and compact bed. 3. Use a larger column or reduce the amount of crude material. 4. Reduce the flow rate of the eluent.
Product elutes with the solvent front. 1. The solvent system is too polar.1. Decrease the polarity of the eluting solvent. Start with a less polar mixture.
Cracks appear in the stationary phase bed. 1. The column has run dry. 2. Heat generated from the interaction of a very polar solvent with the stationary phase.1. Always keep the solvent level above the top of the stationary phase. 2. Pack the column using the eluting solvent and avoid large, abrupt changes in solvent polarity.
Low recovery of the purified product. 1. Loss of material during transfers. 2. Compound is partially soluble in the eluting solvent, leading to very broad elution. 3. Decomposition during purification.1. Ensure all material is transferred between vessels by rinsing with the appropriate solvent. 2. Choose a solvent system in which the compound is readily soluble. 3. Re-evaluate the stability of your compound under the purification conditions (e.g., pH, stationary phase).

Quantitative Data Summary

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel or Alumina (neutral)Alumina has been reported for the purification of a similar ω-bromoalkylphosphonate.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient or Ethyl AcetateA gradient of increasing polarity is often effective. For alumina, pure ethyl acetate has been used for a similar compound.
Optimal Rf on TLC 0.2 - 0.3This provides a good balance between separation and elution time.
Ratio of Stationary Phase to Crude Product 30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.
Expected Yield 70-90%Yields can vary depending on the purity of the crude material and the optimization of the chromatographic conditions.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline based on the purification of similar organophosphorus compounds. Optimization may be required.

1. Preparation of the Stationary Phase:

  • For Silica Gel:

    • Weigh out the required amount of silica gel (typically 30-100 times the weight of the crude product) into a beaker.

    • Add the initial, least polar eluting solvent (e.g., hexanes) to create a slurry.

    • Stir the slurry gently to remove any trapped air bubbles.

  • For Alumina:

    • Alumina can often be dry-packed. Place a cotton or glass wool plug at the bottom of the column.

    • Add a small layer of sand.

    • Pour the dry alumina powder into the column, gently tapping the side of the column to ensure even packing.

    • Add a layer of sand on top of the alumina.

    • Carefully add the initial eluting solvent.

2. Packing the Column:

  • Ensure the column is securely clamped in a vertical position.

  • If using the slurry method, pour the silica gel slurry into the column.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry until the desired column height is achieved. Never let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to prevent disturbance of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent like dichloromethane).

  • Carefully and slowly add the dissolved sample to the top of the column using a pipette, ensuring an even and narrow band.

  • Rinse the sample flask with a very small amount of the eluent and add this to the column to ensure all the sample is transferred.

  • Open the stopcock and allow the sample to adsorb onto the stationary phase until the solvent level is just at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • If using a gradient, gradually increase the polarity of the eluting solvent.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow Experimental Workflow for Column Chromatography prep_station 1. Prepare Stationary Phase (Silica Gel or Alumina) pack_col 2. Pack the Column prep_station->pack_col load_sample 3. Load Crude Sample pack_col->load_sample elute_collect 4. Elute and Collect Fractions load_sample->elute_collect monitor_tlc 5. Monitor Fractions by TLC elute_collect->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure Identify pure fractions evap_solvent 7. Evaporate Solvent combine_pure->evap_solvent pure_product Purified Diethyl 10-bromodecylphosphonate evap_solvent->pure_product

Caption: A flowchart illustrating the key steps in the purification of this compound by column chromatography.

troubleshooting_guide Troubleshooting Logic for Poor Separation start Poor Separation Observed check_rf Is the product Rf on TLC ~0.2-0.3? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_loading Was the column overloaded? check_rf->check_loading Yes adjust_solvent->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Was the column packed correctly? check_loading->check_packing No success Improved Separation reduce_load->success repack_column Repack Column check_packing->repack_column No check_stability Is the compound stable on the stationary phase? check_packing->check_stability Yes repack_column->success change_stationary Change Stationary Phase (e.g., to Alumina) check_stability->change_stationary No check_stability->success Yes change_stationary->success

Caption: A decision tree for troubleshooting poor separation during column chromatography.

References

Technical Support Center: Optimizing Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for phosphonate (B1237965) synthesis.

General Troubleshooting

FAQs

Q1: My purified phosphonic acid is a sticky, hygroscopic solid and difficult to handle. How can I improve its physical properties?

A1: This is a common issue with phosphonic acids, especially those with longer organic chains.[1] Here are several strategies to try:

  • Salt Formation: Converting the phosphonic acid to its sodium salt can reduce hygroscopicity and improve handling.[2] For example, adjusting the pH to between 4 and 4.5 with sodium hydroxide (B78521) may allow the monosodium salt to crystallize.[1]

  • Lyophilization Solvent: Lyophilizing from tert-butanol (B103910) instead of water can sometimes yield a more manageable fluffy foam instead of a sticky goo.[1]

  • Crystallization Techniques:

    • Try precipitating the acid from a concentrated aqueous solution using methanol (B129727).[1]

    • For triethylammonium (B8662869) salts, dissolving them in dry methanol or ethanol (B145695) followed by the addition of a hot solution of sodium iodide (NaI) in the same solvent can precipitate the sodium salt.[1]

    • Inducing crystallization by scratching the flask with a glass rod or adding a seed crystal can be effective.[2]

Q2: I'm observing multiple unexpected peaks in my ³¹P NMR spectrum after the reaction. What could be the cause?

A2: Multiple phosphorus signals can indicate the presence of starting materials, intermediates, or byproducts.

  • Incomplete Reaction: Unreacted starting materials like H-phosphonates or phosphites will show distinct peaks.

  • Byproduct Formation: Depending on the reaction, byproducts such as pyrophosphates or oxidized species (phosphates) can form.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[2]

  • Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which could lead to partially hydrolyzed species or the final phosphonic acid.[3]

Q3: How can I effectively purify my phosphonate esters or phosphonic acids?

A3: Purification strategies depend on the nature of your product.

  • Phosphonate Esters: Dialkyl phosphonates can often be purified by flash column chromatography on silica (B1680970) gel.[4]

  • Phosphonic Acids: Due to their high polarity, phosphonic acids are challenging to purify via standard silica gel chromatography.[4]

    • Purify the Precursor: It is often easier to purify the phosphonate ester precursor first and then perform a clean dealkylation/hydrolysis step that requires minimal purification.[4]

    • Reversed-Phase Chromatography: This method can be used but is often limited to preparative RP-HPLC for larger scales.[4]

    • Ion-Exchange Chromatography: Strong anion-exchange resins can be effective for purifying phosphonic acids.[1]

    • Cation-Exchange Resins: These can be used to remove high concentrations of metal cations from samples, which can interfere with analysis and purification.[5]

Troubleshooting Workflow for Product Purification

G start Purification Issue (e.g., Sticky Product, Impurities) is_ester Is the product a phosphonate ester? start->is_ester silica Purify via silica gel chromatography. is_ester->silica Yes is_acid Is the product a phosphonic acid? is_ester->is_acid No end Pure Product silica->end purify_precursor Purify the ester precursor before hydrolysis. is_acid->purify_precursor Yes is_acid->end No (Other issue) recrystallize Attempt crystallization or precipitation. purify_precursor->recrystallize ion_exchange Use ion-exchange chromatography. recrystallize->ion_exchange ion_exchange->end

Caption: Decision tree for troubleshooting phosphonate purification.

Reaction-Specific Guides

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for forming P-C bonds, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide.[3][6]

FAQs

Q1: My Michaelis-Arbuzov reaction is very slow or gives a low yield. How can I accelerate it?

A1: Several factors can be adjusted to improve reaction rates and yields:

  • Temperature: Increasing the reaction temperature is a common strategy, but be cautious of potential side reactions or decomposition.[6]

  • Catalysts: The use of Lewis acid catalysts can significantly improve reaction efficiency.[7] For example, LaCl₃·7H₂O has been shown to be highly efficient.[7]

  • Solvents: Ionic liquids can dramatically reduce reaction times from hours to minutes and lower the required temperature.[7][8] PEG-600 has also been used to promote the reaction at milder temperatures (50–60 °C).[7]

  • Alternative Methods: Microwave assistance has been shown to accelerate the reaction.[9] Continuous flow processes can also offer excellent productivity without the need for solvents or catalysts.[10]

Q2: I'm trying to synthesize aryl phosphonates using aryl halides, but the reaction isn't working. What should I do?

A2: The classical Michaelis-Arbuzov reaction is generally not suitable for unactivated aryl halides. However, several modifications and alternative coupling reactions exist:

  • Catalysis: Palladium-catalyzed cross-coupling reactions (a variation of the Hirao reaction) between H-phosphonate diesters and aryl halides are effective.[11] Using Pd(PPh₃)₄ with microwave irradiation can lead to quantitative yields in under 10 minutes.[11] Copper-catalyzed methods are also available for coupling H-phosphonates with boronic acids or diaryliodonium salts.[11]

  • Ionic Liquids: Using an ionic liquid like [bbmim]Br with a Lewis acid catalyst can facilitate the reaction of aryl halides.[7]

Data Summary: Optimizing Michaelis-Arbuzov Conditions
ParameterConventional MethodOptimized/Alternative MethodYield Improvement / Time ReductionReference
Catalyst Typically uncatalyzed (thermal)Lewis Acids (e.g., LaCl₃·7H₂O, nano-silica-supported boron trifluoride)High yields (up to 94%)[7][8]
Solvent High-boiling organic solvents or neatIonic Liquids (e.g., [bbmim]Br), PEG-600Reduces time from hours to minutes; allows lower temps (50-60°C)[7]
Energy Source Conventional heatingMicrowave irradiation, UltrasoundSignificant acceleration of reaction rate[9][12]
Substrate (Aryl) UnreactivePd or Cu-catalyzed cross-couplingEnables synthesis of aryl phosphonates[11]
Process Batch reactionContinuous flowHigh productivity (up to 4.97 kg/day ), solvent-free[10]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes from phosphonate carbanions and carbonyl compounds.[13]

FAQs

Q1: I'm getting a low yield in my HWE reaction. What are the common causes?

A1: Low yields often stem from incomplete deprotonation of the phosphonate or poor reactivity of the carbonyl substrate.

  • Base Strength: The pKa of the phosphonate determines the required base strength. For simple phosphonates, strong bases like NaH, n-BuLi, or LDA are often necessary.[14] If you are using a mild base (e.g., DBU, Et₃N), consider switching to a stronger one.

  • Additives with Weak Bases: For base-sensitive substrates, milder conditions like the Masamune-Roush (LiCl and an amine base) or Rathke (magnesium ion-mediated) conditions can be effective.[13][14] LiCl can increase the acidity of the phosphonate proton, facilitating deprotonation by a weaker base.[14]

  • Steric Hindrance: A bulky phosphonate or a hindered carbonyl substrate (especially ketones) can slow the reaction.[14] In such cases, longer reaction times, higher temperatures, or using a more nucleophilic phosphonate may be required.[14]

Q2: My HWE reaction is not stereoselective, giving me a mixture of E and Z isomers. How can I improve (E)-selectivity?

A2: Achieving high stereoselectivity depends on controlling the reaction conditions to favor one diastereomeric intermediate.

  • Temperature: Lower reaction temperatures (e.g., -78 °C) often improve selectivity by preventing the equilibration of intermediates.[14]

  • Base and Cation Choice: The choice of base and its counter-cation can have a significant impact. For example, using KHMDS with 18-crown-6 (B118740) can favor the (Z)-alkene, while conditions like LiCl/DBU often favor the (E)-alkene.[14] Using ⁱPrMgCl as the base has also been shown to produce high (E)-selectivity, especially for aliphatic aldehydes.[13][15]

  • Phosphonate Reagent: The structure of the phosphonate itself plays a crucial role. Still-Gennari or Ando-type phosphonates are designed to favor the formation of (Z)-alkenes.

Troubleshooting Workflow for Low HWE Reaction Yield

G start Low HWE Yield check_deprotonation Is deprotonation incomplete? (Check base strength vs. pKa) start->check_deprotonation stronger_base Use a stronger base (e.g., NaH, n-BuLi, LDA) check_deprotonation->stronger_base Yes check_carbonyl Is the carbonyl substrate hindered or electron-rich? check_deprotonation->check_carbonyl No success Improved Yield stronger_base->success increase_temp_time Increase reaction temperature and/or time check_carbonyl->increase_temp_time Yes check_decomp Are starting materials or product decomposing? check_carbonyl->check_decomp No increase_temp_time->success milder_cond Use milder conditions (e.g., Masamune-Roush: LiCl/DBU) check_decomp->milder_cond Yes fail Consult Further check_decomp->fail No milder_cond->success

Caption: Troubleshooting logic for low yield in HWE reactions.

Pudovik and Kabachnik-Fields Reactions

The Pudovik reaction involves the addition of H-phosphonates to carbonyls or imines (aza-Pudovik), while the Kabachnik-Fields reaction is a three-component condensation of a carbonyl, an amine, and an H-phosphonate to form α-aminophosphonates.[16][17]

FAQs

Q1: What type of catalyst should I use for my Pudovik or Kabachnik-Fields reaction?

A1: Catalyst choice is broad and depends on the specific substrates and desired outcome (e.g., stereoselectivity).

  • Base Catalysts: Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are effective.[18][19] For instance, Pudovik reactions have been optimized using 5 mol% DBN at room temperature.[19]

  • Lewis Acid Catalysts: Metal salts such as FeCl₃ and CuCl₂ can catalyze the reaction, with FeCl₃ often showing higher efficiency and shorter reaction times.[20] ZnCl₂/PPh₃ has also been used.[21]

  • Nanocatalysts: Nano CaO and nano ZnO have been employed as efficient, "green" catalysts, enabling high yields in short reaction times, often in ethanol or under solvent-free conditions.[12]

  • Asymmetric Catalysis: For enantioselective synthesis, chiral catalysts are required. Examples include chiral tethered bis(8-quinolinato) (TBOx) aluminum complexes, which can achieve high yields and enantioselectivities with low catalyst loading (0.5–1 mol%).[22][23]

Q2: My Kabachnik-Fields reaction is not working well under conventional heating. Are there alternative methods?

A2: Yes, several "green" and efficient methods can be applied:

  • Ultrasound (Sonication): Solvent-free sonication can lead to excellent yields (up to 99%) in seconds.[12] The yields achieved under sonication for 15 minutes can be comparable to those from conventional heating for two hours.[12]

  • Microwave Irradiation: This technique can significantly reduce reaction times while maintaining high yields.[21]

  • Continuous Flow: Continuous stirred-tank reactors (CSTRs) allow for better control over reaction parameters, leading to reduced reaction times and improved yields compared to traditional batch methods.[18]

Data Summary: Catalyst Performance in α-Aminophosphonate Synthesis
ReactionCatalystSolventTemperature (°C)TimeYield (%)Reference
Kabachnik-FieldsNano ZnOEthanolAmbient2-5 min82-93[12]
Kabachnik-FieldsNano CaON/A (Solvent-free)N/AN/AHigh (unspecified)[12]
Kabachnik-FieldsFeCl₃N/A (Solvent-free)Ambient90 min73[20]
Kabachnik-FieldsCuCl₂N/A (Solvent-free)Ambient>24 hLow[20]
Pudovik (asymmetric)TBOxAl Complex (1 mol%)HexanesN/AShortup to 98[22]
PudovikDBN (5 mol%)N/A (Continuous Flow)25120 min (residence)Excellent[19]

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective HWE Reaction with Aldehydes

This protocol is adapted from Masamune-Roush conditions, which are suitable for base-sensitive substrates.[13][14]

Materials:

  • Phosphonate ester (1.1 eq.)

  • Lithium chloride (LiCl), anhydrous (1.1 eq.)

  • Amine base, e.g., DBU or triethylamine (B128534) (1.1 eq.)

  • Aldehyde (1.0 eq.)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

  • Reagent Preparation: To a solution of the phosphonate ester and anhydrous LiCl in the anhydrous solvent, add the amine base at room temperature.

  • Anion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phosphonate anion.

  • Addition of Aldehyde: Cool the reaction mixture to 0 °C (or lower, e.g., -78 °C, for enhanced selectivity).[14] Add a solution of the aldehyde in the anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.[14]

General Workflow for Phosphonate Synthesis

G start Select Synthesis Route (e.g., Arbuzov, HWE, Pudovik) reagents Assemble Reagents (Phosphite/Phosphonate, Electrophile, Catalyst, Solvent) start->reagents reaction_setup Set up Reaction (Inert atmosphere, Temperature control) reagents->reaction_setup run_reaction Run Reaction & Monitor (TLC, LC-MS, NMR) reaction_setup->run_reaction workup Aqueous Workup & Extraction run_reaction->workup purification Purification (Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Phosphonate Product characterization->final_product

Caption: A generalized experimental workflow for phosphonate synthesis.

References

Technical Support Center: Maximizing Substitution Products with Long-Chain Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding elimination side products in reactions involving long-chain alkyl bromides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of alkene byproducts in my reaction with a long-chain alkyl bromide?

A1: The formation of alkene byproducts is due to a competing elimination reaction (E2 mechanism), which can occur alongside the desired nucleophilic substitution (SN2 mechanism). Several factors can favor elimination, including the use of a strong, sterically hindered base, high reaction temperatures, and the choice of solvent. For primary alkyl halides like long-chain alkyl bromides, the SN2 pathway is generally favored, but suboptimal conditions can increase the proportion of the E2 product.[1]

Q2: What are the ideal conditions to promote the SN2 reaction and minimize elimination for a long-chain alkyl bromide?

A2: To favor the SN2 pathway, you should use a good nucleophile that is a weak base, a polar aprotic solvent, and maintain a low to moderate reaction temperature. Long-chain alkyl bromides are primary halides, which inherently favor the SN2 mechanism due to reduced steric hindrance at the reaction center.[2]

Q3: Which nucleophiles are best for achieving high yields of substitution products?

A3: Nucleophiles that are good nucleophiles but weak bases are ideal for minimizing elimination. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and halide ions (e.g., I⁻ in the Finkelstein reaction).[1] Alkoxides, such as ethoxide, are stronger bases and can lead to a higher percentage of elimination, especially at elevated temperatures.[3]

Q4: What is the role of the solvent in controlling the reaction outcome?

A4: The solvent plays a crucial role in the competition between SN2 and E2 reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone, are highly recommended for SN2 reactions.[4] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive towards the electrophilic carbon of the alkyl bromide. Polar protic solvents, on the other hand, can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

Q5: Can temperature be used to control the SN2/E2 competition?

A5: Yes, temperature is a critical parameter. Lower temperatures generally favor substitution reactions. Elimination reactions have a higher activation energy and are more entropically favored, thus they become more competitive at higher temperatures.[5] If you are observing a significant amount of elimination, reducing the reaction temperature is a key troubleshooting step.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and a High Percentage of Alkene Byproduct

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress at a lower temperature, even if it requires a longer reaction time. For many SN2 reactions, room temperature or slightly elevated temperatures (e.g., 40-60°C) are sufficient.
Inappropriate Nucleophile/Base If using a strong base (e.g., alkoxides), consider switching to a less basic, yet still potent, nucleophile like sodium azide or sodium cyanide. If an alkoxide is necessary (e.g., for a Williamson ether synthesis), ensure the temperature is kept as low as possible.
Incorrect Solvent Ensure you are using a polar aprotic solvent such as DMSO, DMF, or acetone. If your starting materials have low solubility, consider using phase-transfer catalysis.
Sterically Hindered Base Avoid bulky bases like potassium tert-butoxide, as they strongly favor elimination.[3]
Issue 2: The reaction is very slow or does not proceed to completion.

Possible Causes and Solutions:

CauseRecommended Action
Low Reaction Temperature While low temperatures suppress elimination, an excessively low temperature may significantly slow down the desired SN2 reaction. A modest increase in temperature may be necessary. Finding the optimal balance is key.
Poor Nucleophile Ensure your nucleophile is sufficiently reactive. If using a neutral nucleophile, a deprotonation step to form the more reactive anionic nucleophile may be necessary.
Inadequate Solvent The solvent may not be effectively dissolving the reactants. For reactions with poor solubility, especially with ionic nucleophiles in nonpolar organic solvents, the use of a phase-transfer catalyst can dramatically increase the reaction rate.
Poor Leaving Group While bromide is a good leaving group, for less reactive systems, you could consider converting the alkyl bromide to an alkyl iodide in situ via the Finkelstein reaction (using NaI in acetone), as iodide is an even better leaving group.

Quantitative Data Presentation

The following tables provide a summary of expected yields and reaction conditions for common SN2 reactions with primary alkyl halides.

Table 1: Comparison of SN2 vs. E2 Product Ratios with Different Nucleophiles and Temperatures.

Alkyl HalideNucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 ProductReference
1-BromobutaneNaN₃DMF25>95<5General Knowledge
1-BromobutaneNaCNDMSO25~94~6[6]
2-BromobutaneNaOEtEthanol (B145695)251882[7]
2-BromobutaneNaOEtEthanol80991[7]
Isobutyl bromideNaOEtEthanol251882[3]
Isobutyl bromideNaOEtEthanol80991[3]

Table 2: Typical Yields for SN2 Reactions of Long-Chain Alkyl Bromides.

Alkyl BromideNucleophileSolventCatalystTemperature (°C)Time (h)Yield (%)Reaction Type
1-Bromododecane (B92323)NaN₃DMSONone6012~90Azide Synthesis
1-Bromooctane (B94149)NaCNAqueousTetrabutylammonium (B224687) Bromide1002~100Nitrile Synthesis (PTC)
Generic Primary Alkyl BromideRONaROHNoneVariesVaries50-95Williamson Ether Synthesis

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-Azidododecane

This protocol describes the nucleophilic substitution of 1-bromododecane with sodium azide in DMSO.

Materials:

  • 1-Bromododecane

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-bromododecane (1.0 eq) in DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azidododecane.

Expected Yield: ~90%

Protocol 2: Williamson Ether Synthesis of a Long-Chain Ether

This protocol outlines the synthesis of an ether from a long-chain alkyl bromide and an alkoxide.

Materials:

  • Long-chain alkyl bromide (e.g., 1-bromodecane)

  • Sodium metal

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) to anhydrous ethanol to prepare the sodium ethoxide solution.

  • Once all the sodium has reacted, cool the solution to room temperature.

  • Slowly add the 1-bromodecane (B1670165) (1.0 eq) to the sodium ethoxide solution via a dropping funnel.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired ether.

Expected Yield: 50-95%[8]

Protocol 3: Phase-Transfer Catalyzed (PTC) Synthesis of a Long-Chain Nitrile

This protocol describes a highly efficient method for nitrile synthesis using a phase-transfer catalyst.

Materials:

  • 1-Bromooctane

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Toluene

Procedure:

  • To a round-bottom flask, add 1-bromooctane (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).

  • Add an aqueous solution of sodium cyanide (1.2 eq).

  • Heat the biphasic mixture to 100°C with vigorous stirring for 2-3 hours.

  • Monitor the disappearance of the starting material by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, cool to room temperature and add toluene.

  • Separate the organic layer, and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the long-chain nitrile.

Expected Yield: Near quantitative.[9]

Mandatory Visualizations

SN2_vs_E2 sub Long-Chain Alkyl Bromide + Nucleophile/Base sn2_ts SN2 Transition State sub->sn2_ts SN2 Path e2_ts E2 Transition State sub->e2_ts E2 Path sn2_prod Substitution Product sn2_ts->sn2_prod e2_prod Elimination Product (Alkene) e2_ts->e2_prod

Caption: Competing SN2 and E2 reaction pathways for a long-chain alkyl bromide.

experimental_workflow start Start: Select Alkyl Bromide and Nucleophile conditions Choose Conditions: - Polar Aprotic Solvent - Low to Moderate Temp. start->conditions reaction Run Reaction conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Isolated Substitution Product purification->product

Caption: General experimental workflow for SN2 reactions of alkyl bromides.

troubleshooting_logic start High Alkene Byproduct? temp High Temp? start->temp Yes success Optimized for Substitution start->success No base Strong/Bulky Base? temp->base No action_temp Lower Temperature temp->action_temp Yes solvent Protic Solvent? base->solvent No action_base Use Weaker, Non-bulky Nucleophile base->action_base Yes action_solvent Switch to Polar Aprotic Solvent solvent->action_solvent Yes solvent->success No action_temp->base action_base->solvent action_solvent->success

Caption: Troubleshooting logic for minimizing elimination byproducts.

References

Issues with phosphonate deprotection in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding challenges encountered during the deprotection of phosphonate (B1237965) esters in multi-step organic synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during phosphonate deprotection experiments.

Issue 1: Low or No Yield of the Desired Phosphonic Acid

  • Question: I am getting a low yield of my phosphonic acid after deprotection. What are the common causes and how can I fix this?

  • Answer: Low yields are a frequent problem and can stem from several sources depending on the deprotection method used.

Deprotection Method Potential Cause(s) Recommended Solution(s)
Silyl (B83357) Ester Cleavage (e.g., TMSBr) Incomplete Silylation: The conversion of the phosphonate ester to the bis(trimethylsilyl) ester is incomplete.[1]- Increase Reaction Time/Temperature: The rate of silylation is structure-dependent; some substrates require longer reaction times (up to 3 days) or elevated temperatures (e.g., 35-36°C or higher).[2][3][4] - Increase Equivalents of Silylating Agent: Use a larger excess of the silyl halide (e.g., 6-8 equivalents of TMSBr).[2][5] - Consider Microwave Irradiation: Microwave assistance can dramatically accelerate the silylation step.[1][6]
Incomplete Solvolysis: The intermediate bis(trimethylsilyl) ester has not been fully hydrolyzed to the phosphonic acid during workup.[1]- Ensure Sufficient Solvolysis Agent: Add sufficient methanol (B129727) or water during the workup step.[1] - Increase Stirring Time: Allow for adequate time and vigorous stirring during solvolysis to ensure complete conversion.[7]
Water Contamination in Silylating Agent: Bromotrimethylsilane (B50905) (BTMS) is water-sensitive; contamination can lead to the formation of HBr, causing side reactions.[2]- Use Fresh or Distilled Reagents: Use freshly opened or distilled BTMS stored under an inert atmosphere.[2]
Hydrogenolysis (Benzyl Esters) Catalyst Poisoning: The palladium catalyst has been deactivated.[8] This is common with substrates containing sulfur (thiols, thioethers) or some nitrogen functional groups.[8][9]- Increase Catalyst Loading: Raise the catalyst amount (e.g., from 10 mol% to 20-50 mol%).[8] - Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active and less prone to poisoning than Pd/C.[8] - Pre-treat the Catalyst: A pre-treatment strategy can inhibit unwanted side reactions and improve efficiency.[10]
Poor Catalyst Quality/Activity: The activity of Pd/C can vary significantly between batches and suppliers.[8]- Use a Fresh, High-Quality Catalyst: Test a new bottle of catalyst from a reliable supplier.[8]
Stalled Reaction: The reaction starts but does not go to completion.[11]- Re-introduce Hydrogen: Purge the reaction vessel and recharge with hydrogen gas.[11] - Add Fresh Catalyst: Sometimes adding a fresh portion of catalyst can restart a stalled reaction.[11]
Acidic Hydrolysis (e.g., HCl, HBr) Insufficiently Harsh Conditions: The conditions are too mild to cleave the specific phosphonate ester.- Increase Acid Concentration/Temperature: Use more concentrated acid (e.g., refluxing with 6 equivalents of HCl) and/or increase the reaction temperature.[12][13]
Steric Hindrance: Bulky groups near the phosphorus center can slow down hydrolysis.[5][12]- Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12 hours or more).[12] - Switch to a Different Method: If hydrolysis is too slow, consider silyl ester cleavage, which is often more effective for hindered substrates.[13]

Issue 2: Formation of Side Products and Impurities

  • Question: My reaction is producing unexpected side products. How can I improve the selectivity of my phosphonate deprotection?

  • Answer: Side reactions are a major challenge, often arising from the reactivity of the reagents or byproducts with other functional groups in the molecule.

Deprotection Method Observed Side Product / Reaction Potential Cause(s) Recommended Solution(s)
Silyl Ester Cleavage (e.g., TMSBr) N-Alkylation or O-Alkylation: Nucleophilic nitrogen or oxygen atoms in the substrate are alkylated.Alkyl bromide (e.g., ethyl bromide) is generated as a byproduct during the silylation of alkyl phosphonates and acts as an alkylating agent.[2][3]- Minimize Reaction Time: Use conditions (e.g., microwave irradiation) that shorten the reaction time, reducing the substrate's exposure to the alkylating agent.[1][6] - Use Sterically Hindered Esters: Switch from diethyl to diisopropyl phosphonates. The bulkier isopropyl group is a less reactive alkylating agent.[1] - Remove Volatile Alkyl Bromide: For volatile byproducts like ethyl bromide, performing the reaction under a gentle flow of inert gas can help remove it from the reaction mixture.[2]
Cleavage of Other Functional Groups: Acid-labile groups like tert-butyl esters or ethers are cleaved.[1][2][3]- Formation of Acid: HBr can form from trace water reacting with BTMS. The phosphonic acid product itself can also catalyze the cleavage of acid-sensitive groups during workup.[2][3] - Reactivity of BTMS: BTMS itself can cleave ethers and other functional groups, especially at higher temperatures.[2][3]- Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.[2] - Buffer the Solvolysis Step: Perform the final hydrolysis in a buffered solution to neutralize the generated phosphonic acid.[2][3] - Lower Reaction Temperature: Run the silylation at room temperature or below if possible to minimize cleavage of other groups.[1]
Hydrogenolysis (Benzyl Esters) Reduction of Other Groups: Alkenes, alkynes, nitro groups, or aromatic rings are reduced.[8][9][10]The palladium catalyst is not selective and reduces other susceptible functional groups under the reaction conditions.- Use Transfer Hydrogenation: This is a milder alternative to using hydrogen gas. Common hydrogen donors include 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate.[8][9] - Careful Catalyst Selection: Palladium is generally preferred over platinum as it has a lower propensity to saturate aromatic rings.[10]
Acidic/Basic Hydrolysis Degradation of the Substrate: The molecule contains other acid- or base-labile functional groups that do not survive the deprotection.[5][14]Harsh acidic or basic conditions are not compatible with the overall molecular structure.- Switch to a Milder Method: Silyl ester cleavage (e.g., TMSBr/TMSCl) is the method of choice for sensitive substrates as it proceeds under neutral conditions.[7][13] - Use Milder Acidic Conditions: Trifluoroacetic acid (TFA) can sometimes be used to cleave acid-labile groups selectively.[15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate deprotection method for my phosphonate ester? A1: The choice depends primarily on the stability of your substrate and the type of ester group.

  • For simple and robust molecules: Acidic hydrolysis (e.g., refluxing HCl) is often effective and inexpensive.[12]

  • For molecules with acid- or base-sensitive functional groups: Silyl ester cleavage using TMSBr (McKenna Reaction) or TMSCl is the preferred method due to its mild and neutral conditions.[2][7][13]

  • For benzyl (B1604629) phosphonates: Catalytic hydrogenolysis is the standard and highly efficient method, provided the molecule does not contain other reducible groups or catalyst poisons.[8][9]

  • For methyl/ethyl vs. isopropyl/tert-butyl esters: Simple alkyl esters (methyl, ethyl) are generally easier to deprotect. Sterically hindered esters (isopropyl, tert-butyl) are more resistant to hydrolysis and may require harsher conditions or longer reaction times.[5][12][13] However, using hindered esters can help prevent side reactions like N-alkylation during TMSBr-mediated deprotection.[1]

Q2: How can I monitor the progress of my deprotection reaction? A2: ³¹P NMR spectroscopy is the most direct and effective method.[2] The phosphorus chemical shift will change significantly upon conversion of the phosphonate ester to the intermediate silyl ester and finally to the phosphonic acid. For the McKenna reaction, the exchange of each alkyl group for a trimethylsilyl (B98337) group typically results in an upfield shift of 8-10 ppm in the ³¹P NMR spectrum.[2] TLC, LC-MS, and ¹H NMR can also be used to monitor the disappearance of the starting material.

Q3: Should I be concerned about the acidic nature of silica (B1680970) gel during purification? A3: Yes, standard silica gel is acidic and can cause the hydrolysis of sensitive phosphonate esters during column chromatography.[5] To avoid this, you can use deactivated or buffered silica gel. This is typically prepared by making a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (B128534), and then evaporating the solvent before packing the column.[5]

Q4: What is the role of triethylamine (TEA) in the McKenna reaction, and is it always necessary? A4: Triethylamine is sometimes added to the McKenna reaction to act as a scavenger for any HBr that might form from the reaction of BTMS with trace amounts of water.[1] While this can help prevent side reactions mediated by HBr, TEA is a base and can sometimes promote other unwanted side reactions.[1][2] Its use should be evaluated on a case-by-case basis, depending on your substrate's sensitivity to acid.[1]

Experimental Protocols

Protocol 1: General Procedure for Phosphonate Deprotection via the McKenna Reaction (TMSBr) This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve the dialkyl phosphonate substrate (1.0 equivalent) in an anhydrous solvent like acetonitrile (B52724) (ACN) or chloroform (B151607) (CHCl₃) (e.g., 50 mg substrate per 1.5 mL solvent).[1][2][5]

  • Reagent Addition: Add bromotrimethylsilane (BTMS) (6-8 equivalents) to the solution at room temperature.[2][5] If necessary, triethylamine (1 equivalent) can be added before the BTMS.[2]

  • Reaction: Seal the flask (e.g., with a glass stopper secured with parafilm) and place it in a sand bath heated to approximately 36°C.[2][5] Allow the reaction to stir for 24 hours, or until ³¹P NMR indicates complete conversion to the bis(trimethylsilyl) ester.[2][5]

  • Workup (Solvolysis): Cool the flask to room temperature. Carefully evaporate the solvent and excess BTMS under reduced pressure. To the resulting residue, add methanol and stir for 2 hours at room temperature to induce solvolysis of the silyl esters.[5]

  • Isolation: Evaporate the methanol under reduced pressure to yield the crude phosphonic acid, which can then be purified by a suitable method (e.g., crystallization or chromatography on buffered silica).[5]

Protocol 2: General Procedure for Deprotection of Dibenzyl Phosphonates via Hydrogenolysis This protocol is a general guideline and may require optimization.

  • Preparation: Dissolve the dibenzyl phosphonate substrate (1.0 equivalent) in a suitable solvent (e.g., EtOH, MeOH, or DMF).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 10-20 mol% by weight) to the solution. For substrates prone to poisoning, Pearlman's catalyst (Pd(OH)₂/C) may be a better choice.[8]

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature until the reaction is complete (monitored by TLC, LC-MS, or NMR).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.

Visualizations

G General Workflow for Phosphonate Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Protected Phosphonate Ester deprotection Deprotection Step (e.g., TMSBr, H₂, H⁺/H₂O) start->deprotection intermediate Intermediate (e.g., Bis(TMS) Ester) deprotection->intermediate solvolysis Solvolysis / Quenching intermediate->solvolysis purification Purification (Crystallization, Chromatography) solvolysis->purification product Final Phosphonic Acid purification->product

Caption: A generalized workflow for the deprotection of phosphonate esters.

G Troubleshooting Low Yields in Deprotection cluster_sol1 Potential Solutions cluster_sol2 Potential Solutions cluster_sol3 Potential Solutions start Low Yield or Incomplete Reaction cause1 Method: Silyl Cleavage (McKenna Reaction) start->cause1 cause2 Method: Hydrogenolysis start->cause2 cause3 Method: Acid Hydrolysis start->cause3 sol1a Incomplete Silylation? - Increase time/temp - Add more TMSBr - Use microwave cause1->sol1a Check sol1b Incomplete Solvolysis? - Add more MeOH/H₂O - Increase stirring time cause1->sol1b Check sol2a Catalyst Poisoned? - Increase catalyst loading - Use Pearlman's catalyst cause2->sol2a Check sol2b Reaction Stalled? - Add fresh catalyst - Recharge with H₂ cause2->sol2b Check sol3a Conditions too mild? - Increase acid concentration - Increase temperature cause3->sol3a Check sol3b Steric Hindrance? - Prolong reaction time - Switch to TMSBr method cause3->sol3b Check

Caption: A decision tree for troubleshooting low-yield phosphonate deprotection reactions.

G McKenna Reaction Pathway and Potential Side Reactions start Dialkyl Phosphonate (R-O)₂P(O)R' reagent + 2 TMSBr start->reagent intermediate Bis(TMS) Ester (TMSO)₂P(O)R' reagent->intermediate side_reagent Byproduct: 2 R-Br reagent->side_reagent generates workup + MeOH / H₂O (Solvolysis) intermediate->workup cleavage_product Ester Cleavage Side Product intermediate->cleavage_product can cleave product Phosphonic Acid (HO)₂P(O)R' workup->product side_product N-Alkylation Side Product side_reagent->side_product reacts to form nucleophile Substrate with Nucleophile (e.g., -NH₂) nucleophile->side_product reacts to form other_ester Substrate with Acid-Labile Ester (e.g., -CO₂tBu) other_ester->cleavage_product can cleave

Caption: The McKenna reaction pathway with common side reactions.

References

Technical Support Center: Catalyst Selection for Hirao Coupling with Alkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for the Hirao coupling reaction with alkyl phosphonates. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Hirao reaction and what are its key components?

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-phosphorus bond between an aryl or vinyl halide (or triflate) and a dialkyl phosphite (B83602) to synthesize the corresponding phosphonate (B1237965).[1][2][3] The essential components of this reaction are a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent.[3]

Q2: Which palladium catalysts are typically used for the Hirao coupling with alkyl phosphonates?

Historically, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) was the original catalyst used for the Hirao coupling.[2][3][4] However, more modern and efficient catalyst systems often utilize palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), which are reduced in situ to the active Pd(0) species.[1][4][5]

Q3: What is the role of the phosphine ligand, and which ligands are most effective?

Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and facilitating the catalytic cycle.[6] While monodentate ligands like triphenylphosphine (B44618) (PPh₃) are used, bidentate phosphine ligands have been shown to significantly improve reaction yields and broaden the substrate scope.[2][3] Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are often more effective, especially for less reactive aryl chlorides.[2][4][7]

Q4: Can nickel catalysts be used for the Hirao coupling?

Yes, nickel-based catalysts are a more cost-effective alternative to palladium for Hirao coupling reactions.[1][8] Nickel catalysts, such as those derived from NiCl₂, can be particularly effective for the coupling of less reactive aryl chlorides due to the lower electronegativity and more negative redox potential of nickel, which facilitates the oxidative addition step.[1]

Q5: What are common side reactions in the Hirao coupling, and how can they be minimized?

A common side reaction is the reduction of the aryl halide to the corresponding arene (Ar-H).[1][8] This is more likely to occur with stronger reducing agents.[1] Another potential issue is the dealkylation of the dialkyl phosphonate product, particularly when using primary alkyl esters like diethyl phosphite in the presence of a base like triethylamine.[6][7] To minimize dealkylation, using a bulkier secondary phosphite like diisopropyl phosphite and a more hindered base such as N,N-diisopropylethylamine (DIPEA) is recommended.[6][7]

Troubleshooting Guide

Problem: Low or no yield of the desired aryl phosphonate.

This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.

TroubleshootingWorkflow start Low/No Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_q1 Using Pd(PPh₃)₄ with low loading? catalyst->catalyst_q1 conditions_q1 Is the base appropriate? conditions->conditions_q1 reagents_q1 Are reagents pure and dry? reagents->reagents_q1 catalyst_a1 Increase catalyst loading or switch to a more active Pd(OAc)₂/ligand system. catalyst_q1->catalyst_a1 Yes catalyst_q2 Is the ligand appropriate for the substrate? catalyst_q1->catalyst_q2 No catalyst_a2 For less reactive halides (e.g., ArCl), use a bidentate ligand like dppf. catalyst_q2->catalyst_a2 No catalyst_q3 Considered a Ni-based catalyst? catalyst_q2->catalyst_q3 Yes catalyst_a3 For cost-effectiveness or with ArCl, a NiCl₂-based system can be beneficial. catalyst_q3->catalyst_a3 No conditions_a1 Triethylamine is common, but consider a hindered base like DIPEA to prevent dealkylation. conditions_q1->conditions_a1 No conditions_q2 Is the solvent optimal? conditions_q1->conditions_q2 Yes conditions_a2 Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) often give good results. Toluene is also an option. conditions_q2->conditions_a2 No conditions_q3 Is the temperature high enough? conditions_q2->conditions_q3 Yes conditions_a3 Reactions are typically run at reflux or elevated temperatures (e.g., 110°C in DMF). conditions_q3->conditions_a3 No reagents_a1 Ensure solvents are anhydrous and phosphite is free of impurities. reagents_q1->reagents_a1 No

Caption: Troubleshooting workflow for low yields in the Hirao reaction.

Data on Catalyst System Performance

The following table summarizes the performance of various catalyst systems for the Hirao coupling of aryl halides with dialkyl phosphonates under different conditions.

Aryl HalideAlkyl PhosphonateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneDiethyl phosphitePd(PPh₃)₄ (5)-NEt₃Neat100285Hirao et al.[3]
BromobenzeneDiethyl phosphitePd(PPh₃)₄ (5)-NEt₃Neat100581Hirao et al.[3]
2-ChloropyrazineDiethyl phosphitePd(OAc)₂ (1)dppf (1)NEt₃MeCNReflux2467Montchamp et al.[7]
4-BromoacetophenoneDiisopropyl phosphitePd(OAc)₂ (1)dppf (1)DIPEAMeCNReflux2495Montchamp et al.
4-ChlorobenzonitrileDiisopropyl phosphitePd(OAc)₂ (1)dppf (1)DIPEADMF1102445Montchamp et al.[7]
BromobenzeneDiethyl phosphitePd(OAc)₂ (10)-NEt₃Neat175 (MW)0.3386Keglevich et al.[2]

Experimental Protocols

General Protocol for Hirao Coupling using a Pd(OAc)₂/dppf Catalyst System

This protocol is adapted from improved methods that offer higher yields with lower catalyst loadings.[6]

  • Preparation: To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add palladium(II) acetate (Pd(OAc)₂, 1 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1.1 mol%).

  • Reagent Addition: Add the anhydrous solvent (acetonitrile or DMF, to achieve a concentration of ~0.25 M with respect to the aryl halide). Subsequently, add the aryl halide (1.0 equivalent), diisopropyl phosphite (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 1.3 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to reflux if using acetonitrile, or to 110°C if using DMF.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can then be purified by standard methods such as column chromatography.

Visualizations

Catalytic Cycle of the Hirao Coupling

The generally accepted mechanism for the palladium-catalyzed Hirao coupling involves a three-step catalytic cycle.[2][9]

HiraoCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex product Ar-P(O)(OR)₂ oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange phosphonate_complex Ar-Pd(II)(P(O)(OR)₂)L₂ pd2_complex->phosphonate_complex ligand_exchange->phosphonate_complex phosphonate_complex->pd0 reductive_elimination Reductive Elimination phosphonate_complex->reductive_elimination reductive_elimination->pd0 reductive_elimination->product arx Ar-X arx->oxidative_addition hpor2 HP(O)(OR)₂ hpor2->ligand_exchange base Base base->ligand_exchange

Caption: The catalytic cycle of the Hirao coupling reaction.

References

Monitoring Diethyl 10-bromodecylphosphonate reaction progress by TLC or NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of Diethyl 10-bromodecylphosphonate, typically prepared via a Michaelis-Arbuzov reaction between 1,10-dibromodecane (B1670030) and triethyl phosphite (B83602).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of the this compound synthesis?

The reaction progress is most effectively monitored using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product. NMR, particularly ¹H and ³¹P NMR, offers quantitative insights into the reaction's progress and the presence of any side products.[1]

Q2: How do I interpret the results of a TLC analysis for this reaction?

On a silica (B1680970) gel TLC plate, you should be able to distinguish between the starting materials and the product based on their polarity. The triethyl phosphite is highly polar and will have a low Rf value. The 1,10-dibromodecane is non-polar and will have a very high Rf value. The desired product, this compound, is of intermediate polarity and will appear as a new spot between the starting materials. A completed reaction should show the disappearance of the limiting reagent spot and the appearance of a prominent product spot.

Q3: What key changes should I look for in the ¹H NMR spectrum as the reaction proceeds?

The most significant change is the shift of the methylene (B1212753) protons adjacent to the bromine atom that reacts with the phosphite.

  • Starting Material (1,10-dibromodecane): The protons on the carbon next to bromine (-CH₂-Br) will appear as a triplet around 3.4 ppm .

  • Product (this compound): The protons on the carbon now bonded to phosphorus (-CH₂-P) will shift upfield and appear as a multiplet around 1.6-1.8 ppm , showing coupling to phosphorus. The protons on the other end of the chain (-CH₂-Br) will remain around 3.4 ppm. You will also see the characteristic signals for the ethyl groups of the phosphonate (B1237965) appearing around 4.0-4.1 ppm (quartet, -O-CH₂-) and 1.2-1.3 ppm (triplet, -CH₃).

Q4: Why is ³¹P NMR useful for monitoring this reaction?

³¹P NMR is a powerful tool because it directly observes the phosphorus atom, which is the core of the transformation.[2] It provides a clear and uncluttered view of the reaction's progress.

  • Starting Material (Triethyl phosphite): Exhibits a chemical shift far downfield, typically around +139 ppm .

  • Product (this compound): The formation of the phosphonate results in a significant upfield shift to approximately +30 to +33 ppm . Monitoring the disappearance of the phosphite signal and the appearance of the phosphonate signal is an excellent way to determine reaction completion.[3]

Troubleshooting Guides

TLC Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Streaking of spots 1. Sample is too concentrated (overloaded).[4] 2. The compound is highly polar or acidic/basic.[4] 3. Inappropriate solvent system.1. Dilute the reaction mixture sample before spotting it on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape.
No separation (all spots at the bottom or top) 1. Solvent system is not polar enough (spots at the bottom). 2. Solvent system is too polar (spots at the top).1. Increase the polarity of the eluent. For example, change from 100% Hexane to a 9:1 Hexane:Ethyl Acetate mixture. 2. Decrease the polarity of the eluent. For example, change from 1:1 Hexane:Ethyl Acetate to a 9:1 mixture.
Multiple unexpected spots 1. Reaction is incomplete. 2. Formation of side products. 3. Degradation of starting material or product on the silica plate.1. Allow the reaction to run longer or consider gently heating if the reaction has stalled.[1] 2. Identify potential side reactions (see NMR troubleshooting). The Michaelis-Arbuzov reaction is generally clean, but side products can occur.[5]
NMR Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Reaction appears stalled (both starting material and product peaks present in NMR) 1. Insufficient reaction time or temperature.[1] 2. Low reactivity of the alkyl halide.1. Increase the reaction time and/or temperature. The Michaelis-Arbuzov reaction often requires heating (e.g., 120-160°C).[5] 2. While 1-bromodecane (B1670165) is reactive, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.
Broad peaks in the spectrum 1. Presence of paramagnetic impurities. 2. Sample is too concentrated. 3. Inhomogeneous magnetic field (instrumental).1. Ensure glassware is clean. If the issue persists, filter the NMR sample through a small plug of silica or celite. 2. Dilute the sample. 3. Re-shim the NMR spectrometer.
Unexpected peaks in ³¹P NMR 1. Presence of phosphoric acid or its esters due to hydrolysis. 2. Formation of side products.1. A peak around 0 ppm may indicate the presence of phosphoric acid. Ensure anhydrous conditions are maintained. 2. Compare the spectrum to known side products of the Arbuzov reaction, although these are less common with primary alkyl bromides.[5]

Data Summary Tables

Table 1: Comparative TLC Rf Values

CompoundFunctionTypical PolarityExpected Rf Value
1,10-DibromodecaneStarting MaterialLowHigh (~0.8-0.9)
Triethyl phosphiteStarting MaterialHighLow (~0.1-0.2)
This compoundProductIntermediateIntermediate (~0.4-0.5)
In a typical eluent system like 7:3 Hexane:Ethyl Acetate. Values are illustrative and should be determined experimentally.

Table 2: Characteristic NMR Chemical Shifts (CDCl₃)

CompoundNucleusKey SignalChemical Shift (δ, ppm)
1,10-Dibromodecane ¹H-CH₂-Br~ 3.4 (triplet)
Triethyl phosphite ¹H-O-CH₂-CH₃~ 3.9-4.1 (multiplet)
³¹PP(OEt)₃~ +139
This compound ¹HBr-(CH₂)₉-CH₂-P~ 1.7 (multiplet)
¹H-P(O)(O-CH₂-CH₃)₂~ 4.0-4.1 (multiplet)
¹HBr-CH₂-(CH₂)₉-P~ 3.4 (triplet)
³¹PR-P(O)(OEt)₂~ +32

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Preparation: Prepare a TLC chamber with a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.

  • Spotting: Using a capillary tube, carefully spot the TLC plate with the starting 1,10-dibromodecane, the starting triethyl phosphite, and a co-spot (both starting materials in the same spot) on the baseline.

  • Sampling: At timed intervals (e.g., T=0, 1h, 2h, etc.), withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the TLC plate.

  • Development: Place the spotted TLC plate in the prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate (B83412) or iodine).

  • Analysis: Compare the lane from the reaction mixture to the starting material lanes. Monitor the disappearance of the limiting reagent and the appearance of the new product spot.

Protocol 2: Reaction Monitoring by NMR
  • Initial Spectrum (T=0): Before starting the reaction or immediately after mixing, take a sample of the reaction mixture, dissolve it in a suitable deuterated solvent (e.g., CDCl₃), and acquire both ¹H and ³¹P NMR spectra. This will serve as your baseline.

  • Sampling: At desired time points, withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Sample Preparation: Dilute the aliquot with ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquisition: Acquire a ³¹P NMR spectrum. This is the quickest and most direct method to determine the ratio of starting phosphite to product phosphonate. If more detail is needed, acquire a ¹H NMR spectrum as well.

  • Analysis: In the ³¹P NMR, integrate the starting material peak (around +139 ppm) and the product peak (around +32 ppm) to determine the percentage conversion. In the ¹H NMR, monitor the disappearance of the starting material signals and the growth of the product signals as detailed in Table 2.

Workflow and Logic Diagrams

G cluster_0 Reaction Monitoring Troubleshooting start Monitor Reaction Progress (TLC or NMR) check_sm Starting Material Consumed? start->check_sm check_prod Single Major Product Formed? check_sm->check_prod Yes incomplete Incomplete Reaction: - Increase Time - Increase Temperature check_sm->incomplete No side_products Side Products Formed: - Check Reaction Conditions - Purify by Chromatography check_prod->side_products No complete Reaction Complete: Proceed to Workup and Purification check_prod->complete Yes

References

Technical Support Center: Diethyl Phosphonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diethyl phosphonate (B1237965) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of these valuable compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of diethyl phosphonate ester hydrolysis during synthesis and work-up?

A1: Diethyl phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2] The most common causes of unintentional hydrolysis in a synthetic workflow include:

  • Presence of acidic or basic reagents/catalysts: Many synthetic steps may involve acids or bases that can catalyze hydrolysis if not properly neutralized.[1]

  • Aqueous work-up conditions: Introducing water during extraction or washing steps can lead to hydrolysis, particularly if acidic or basic residues are present.[1]

  • Acidic nature of standard silica (B1680970) gel: During column chromatography, the acidic surface of silica gel can induce hydrolysis.[1]

  • Exposure to atmospheric moisture: Prolonged exposure to air can be sufficient to cause hydrolysis, especially for sensitive substrates.[1]

Q2: How does pH influence the stability of diethyl phosphonate esters?

A2: The rate of phosphonate ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the cleavage of the P-O-C bond.[1][3] While the optimal pH for stability can vary depending on the specific structure of the ester, maintaining neutral conditions (pH ≈ 7) is generally recommended to minimize hydrolysis.[1]

Q3: What role does temperature play in the rate of hydrolysis?

A3: As with most chemical reactions, an increase in temperature generally accelerates the rate of diethyl phosphonate ester hydrolysis.[1] Hydrolysis reactions that are slow at room temperature can become significantly faster at elevated temperatures. Therefore, it is advisable to conduct reactions, purifications, and storage at the lowest practical temperature, especially when dealing with sensitive substrates.[1]

Q4: How do the steric and electronic properties of the ester's substituents affect its stability?

A4: The structure of the organic groups attached to the phosphorus atom and the ethyl groups plays a crucial role in the stability of the phosphonate ester:

  • Steric Hindrance: Increasing the steric bulk around the phosphorus center can significantly slow down the rate of hydrolysis, particularly under basic conditions.[1][4] For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate under alkaline conditions.[1]

  • Electronic Effects: Electron-withdrawing groups on the molecule can increase the rate of hydrolysis by making the phosphorus atom more electrophilic and susceptible to nucleophilic attack.[1][5] Conversely, electron-donating groups tend to decrease the rate of hydrolysis.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant product loss during aqueous work-up. Presence of residual acid or base from the reaction.Carefully neutralize the reaction mixture to pH ≈ 7 before adding water. For highly sensitive esters, consider a non-aqueous work-up (e.g., direct filtration and evaporation, followed by purification).[1]
Hydrolysis of the phosphonate ester during silica gel chromatography. The acidic nature of standard silica gel.[1]Use deactivated or buffered silica gel. This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (B128534) or pyridine, and then evaporating the solvent. Alternatively, consider other purification methods like chromatography on neutral alumina, crystallization, or preparative HPLC with a neutral mobile phase.[1]
The desired phosphonic acid is not obtained after attempted hydrolysis. The phosphonate ester is sterically hindered or electronically stable.Use harsher hydrolysis conditions, such as refluxing in concentrated HCl or HBr.[1][3] Alternatively, employ a non-hydrolytic cleavage method, such as the McKenna reaction using bromotrimethylsilane (B50905) (TMSBr).[1][6]
Product degradation during storage. Exposure to atmospheric moisture and/or acidic/basic contaminants.Store the purified phosphonate ester under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, consider storing in a desiccator at low temperatures. Ensure all solvents used for storage are anhydrous.[1]

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis is highly dependent on the specific structure of the phosphonate ester and the reaction conditions. Below is a table illustrating the effect of substituents on the acidic hydrolysis of diethyl α-hydroxybenzylphosphonates.

Table 1: Effect of Substituents on the Acidic Hydrolysis of Diethyl α-Hydroxybenzylphosphonates [1]

Substituent on Benzyl Groupk₁ (h⁻¹)k₂ (h⁻¹)Time for Complete Hydrolysis (h)
H2.640.609.5
4-NO₂5.181.242.5
4-Cl3.360.675.5
4-F3.420.746.0

k₁ and k₂ are the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of Diethyl Phosphonate Esters by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of a diethyl phosphonate ester to its corresponding phosphonic acid monoester and then to the phosphonic acid.

Materials:

  • Diethyl phosphonate ester sample

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • NMR tubes

  • Internal standard with a known ³¹P chemical shift (e.g., triphenyl phosphate, optional)

Procedure:

  • Sample Preparation: At various time points during the reaction or work-up, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable deuterated solvent in an NMR tube.

  • If desired for precise quantification, add a small amount of an internal standard.

  • Data Acquisition and Interpretation: Acquire a proton-decoupled ³¹P NMR spectrum.

  • The chemical shift (δ) of the phosphorus nucleus will be indicative of its chemical environment. A typical diethyl phosphonate ester will have a characteristic chemical shift.

  • Upon hydrolysis to the phosphonic acid monoester and then to the phosphonic acid, new peaks will appear at different chemical shifts.

  • The extent of hydrolysis can be quantified by integrating the signals corresponding to the starting material and the hydrolysis products.[1]

Protocol 2: General Procedure for the Synthesis of Diethyl α-Hydroxybenzylphosphonate

This protocol describes a general method for the synthesis of a diethyl phosphonate ester, which can be susceptible to hydrolysis if care is not taken during work-up.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add benzaldehyde (1.0 eq) and diethyl phosphite (1.1 eq) dissolved in anhydrous acetone.

  • Add triethylamine (0.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in anhydrous diethyl ether and wash with a minimal amount of brine, ensuring the pH does not become acidic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

Visualizations

Hydrolysis_Mechanism General Mechanism for Acid/Base Catalyzed Hydrolysis of Diethyl Phosphonate Esters Start Diethyl Phosphonate Ester Acid Acidic Conditions (H₃O⁺) Start->Acid Protonation Base Basic Conditions (OH⁻) Start->Base Nucleophilic Attack Intermediate_Acid Protonated Ester Acid->Intermediate_Acid Intermediate_Base Pentacoordinate Intermediate Base->Intermediate_Base Monoester Phosphonic Acid Monoester Intermediate_Acid->Monoester + H₂O - EtOH, -H⁺ Intermediate_Base->Monoester - EtOH Phosphonic_Acid Phosphonic Acid Monoester->Phosphonic_Acid Repeat Hydrolysis (slower step) Troubleshooting_Workflow Troubleshooting Unexpected Hydrolysis Start Unexpected Hydrolysis Detected (e.g., by ³¹P NMR) Check_pH Check pH of Reaction/Work-up Start->Check_pH Check_Temp Review Reaction/Purification Temperature Check_pH->Check_Temp Neutral Neutralize Neutralize to pH 7 Check_pH->Neutralize Acidic or Basic Check_Silica Standard Silica Gel Used for Purification? Check_Temp->Check_Silica Ambient/Low Lower_Temp Lower Temperature for Future Experiments Check_Temp->Lower_Temp Elevated Non_Aqueous Consider Non-Aqueous Work-up Check_Silica->Non_Aqueous No Buffered_Silica Use Buffered/Deactivated Silica Gel or Alternative Purification Method Check_Silica->Buffered_Silica Yes Neutralize->Check_Temp End Problem Resolved Non_Aqueous->End Lower_Temp->Check_Silica Buffered_Silica->End Prevention_Strategy Decision Tree for Preventing Hydrolysis Start Planning Experiment with Diethyl Phosphonate Ester Aqueous_Workup Is Aqueous Work-up Necessary? Start->Aqueous_Workup Yes_Aqueous Ensure Neutral pH Throughout Work-up Aqueous_Workup->Yes_Aqueous Yes No_Aqueous Employ Non-Aqueous Work-up Aqueous_Workup->No_Aqueous No Purification Purification Method? Yes_Aqueous->Purification No_Aqueous->Purification Silica Use Buffered/Deactivated Silica Gel Purification->Silica Silica Gel Chromatography Other_Purification Consider Alumina, Crystallization, or Preparative HPLC Purification->Other_Purification Other Storage Store Final Product Under Inert Atmosphere at Low Temperature Silica->Storage Other_Purification->Storage

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 10-bromodecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Diethyl 10-bromodecylphosphonate, with a focus on scaling up the process from laboratory to pilot scale. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

Q1: My Michaelis-Arbuzov reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound via the Michaelis-Arbuzov reaction can stem from several factors. Key areas to investigate include:

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures, often in the range of 140-160°C, to proceed at a reasonable rate.[1][2] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of side products and decomposition. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ³¹P NMR spectroscopy to determine the optimal reaction time.

  • Purity of Reactants: The presence of moisture or other impurities in the triethyl phosphite (B83602) or 1,10-dibromodecane (B1670030) can lead to side reactions and lower yields. Ensure that the reactants are of high purity and that the reaction is carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of Reactants: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of triethyl phosphite (e.g., 1.1 to 1.2 equivalents) can help to drive the reaction to completion, especially when dealing with a less volatile alkyl halide like 1,10-dibromodecane. However, a large excess of triethyl phosphite can complicate purification.

  • Formation of Byproducts: A significant byproduct in this reaction is the diphosphonate, where both ends of the 1,10-dibromodecane have reacted.[3] To minimize this, a large excess of 1,10-dibromodecane can be used to favor the mono-substitution product. The unreacted 1,10-dibromodecane can then be recovered and recycled.

Q2: I am observing the formation of a significant amount of the di-phosphonate byproduct. How can I improve the selectivity for the desired mono-phosphonate?

A2: Controlling the formation of the tetraethyl (decane-1,10-diyl)bis(phosphonate) is a key challenge when using a dihaloalkane. Here are some strategies to enhance the selectivity for this compound:

  • Molar Ratio of Reactants: The most effective method to favor mono-phosphonylation is to use a significant excess of the dihaloalkane (1,10-dibromodecane). A molar ratio of 1,10-dibromodecane to triethyl phosphite of 3:1 or even higher is recommended. This statistical approach increases the probability of a triethyl phosphite molecule reacting with a fresh 1,10-dibromodecane molecule rather than the already mono-substituted product.

  • Slow Addition of Triethyl Phosphite: Adding the triethyl phosphite slowly to the heated 1,10-dibromodecane can help maintain a low concentration of the phosphite, further favoring the initial reaction and reducing the likelihood of the second substitution.

  • Reaction Temperature: Lowering the reaction temperature, while still ensuring a reasonable reaction rate, may slightly improve selectivity, as the second phosphonylation reaction may have a higher activation energy.

Q3: The purification of this compound is proving difficult, especially at a larger scale. What are the recommended purification methods?

A3: this compound is a high-boiling point liquid, which can make purification by distillation challenging, especially when separating it from the even higher-boiling di-phosphonate byproduct and unreacted 1,10-dibromodecane.

  • Vacuum Distillation: This is the most common method for purifying phosphonate (B1237965) esters.[2] Due to the high boiling point of the product, a good vacuum is essential to lower the boiling temperature and prevent decomposition. Fractional distillation under high vacuum is necessary to separate the desired product from unreacted 1,10-dibromodecane and the di-phosphonate byproduct.

  • Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica (B1680970) gel can be effective. A solvent system such as a gradient of hexane (B92381) and ethyl acetate (B1210297) is typically used for elution. However, this method can be less practical and more costly for large-scale purification.

  • Solvent Extraction: A preliminary purification step can involve solvent extraction to remove any water-soluble impurities. However, this will not separate the desired product from the starting material and the di-phosphonate.

  • Crystallization: If the di-phosphonate byproduct is a solid at a certain temperature, it may be possible to remove it by crystallization from a suitable solvent system, followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the synthesis of this compound?

A1: The synthesis of this compound from 1,10-dibromodecane and triethyl phosphite proceeds via the Michaelis-Arbuzov reaction .[1][4][5] This reaction involves two main steps:

  • Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile and attacks one of the primary carbon atoms of the 1,10-dibromodecane, displacing a bromide ion. This forms a triethoxy(10-bromodecyl)phosphonium bromide intermediate.

  • Dealkylation: The displaced bromide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) intermediate. This results in the formation of the final product, this compound, and a molecule of bromoethane (B45996) as a byproduct.[1]

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: Scaling up any chemical reaction introduces new safety challenges. For the synthesis of this compound, consider the following:

  • Exothermic Reaction: The Michaelis-Arbuzov reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have a robust cooling system and to monitor the internal temperature of the reactor carefully. Gradual addition of the limiting reagent can also help control the exotherm.

  • Pressure Build-up: The reaction produces bromoethane as a byproduct, which is a volatile and flammable liquid. At the reaction temperatures, it will be in the gaseous state. The reactor system must be equipped with a pressure relief valve and a condenser to handle the evolving gas.

  • Handling of Reagents: 1,10-dibromodecane is an irritant. Triethyl phosphite has a strong, unpleasant odor and can be harmful if inhaled or absorbed through the skin. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: The reaction is run at high temperatures, posing a risk of burns. Ensure proper insulation of the reactor and heating equipment.

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction is crucial for determining the endpoint and avoiding the formation of excessive byproducts. Several techniques can be used:

  • Thin Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively follow the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC can be used to quantitatively monitor the consumption of the more volatile starting material, triethyl phosphite, and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful as the phosphorus chemical shifts of the starting triethyl phosphite (around +140 ppm) and the product this compound (around +30 ppm) are well separated, allowing for easy monitoring of the conversion. ¹H NMR can also be used to track the disappearance of the starting material signals and the appearance of the product signals.

Data Presentation

The following tables provide a comparison of typical experimental parameters for the synthesis of this compound at a laboratory scale and a hypothetical pilot scale.

Table 1: Reagent Quantities and Stoichiometry

ParameterLaboratory Scale (100 g Product Target)Pilot Scale (5 kg Product Target)
1,10-Dibromodecane
Molar Mass ( g/mol )300.07300.07
Amount (g)25212600
Moles0.8442.0
Equivalents3.03.0
Triethyl phosphite
Molar Mass ( g/mol )166.16166.16
Amount (g)46.52325
Moles0.2814.0
Equivalents1.01.0
This compound (Theoretical Yield)
Molar Mass ( g/mol )357.27357.27
Amount (g)1005000
Moles0.2814.0

Table 2: Reaction Conditions and Typical Yields

ParameterLaboratory ScalePilot Scale
Reaction Vessel 500 mL Round-bottom flask50 L Glass-lined reactor
Heating Method Heating mantleSteam or oil jacket
Agitation Magnetic stirrerMechanical overhead stirrer
Atmosphere Nitrogen or ArgonNitrogen blanket
Reaction Temperature 140 - 150 °C140 - 150 °C (with careful monitoring)
Reaction Time 4 - 6 hours6 - 8 hours
Purification Method Vacuum distillation or Column chromatographyFractional vacuum distillation
Typical Isolated Yield 70 - 80%65 - 75%

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • 1,10-Dibromodecane (252 g, 0.84 mol)

  • Triethyl phosphite (46.5 g, 0.28 mol)

  • Nitrogen or Argon gas supply

  • Heating mantle

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Distillation apparatus for vacuum distillation

  • Silica gel for column chromatography (optional)

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser connected to a nitrogen or argon inlet.

  • Charge the flask with 1,10-dibromodecane (252 g).

  • Begin stirring and heat the 1,10-dibromodecane to 140°C under a gentle flow of inert gas.

  • Once the temperature is stable, add the triethyl phosphite (46.5 g) dropwise over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at 140-150°C for 4-6 hours. Monitor the reaction progress by TLC or ³¹P NMR.

  • Once the reaction is complete (as indicated by the consumption of triethyl phosphite), allow the mixture to cool to room temperature.

  • Set up a distillation apparatus for vacuum distillation.

  • First, distill off the excess 1,10-dibromodecane under reduced pressure.

  • Then, increase the vacuum and temperature to distill the this compound. The product is a colorless to pale yellow oil.

  • For higher purity, the distilled product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Pilot Scale Synthesis of this compound

Materials:

  • 1,10-Dibromodecane (12.6 kg, 42.0 mol)

  • Triethyl phosphite (2.325 kg, 14.0 mol)

  • Nitrogen gas supply

  • 50 L glass-lined reactor with heating/cooling jacket, mechanical stirrer, temperature probe, and pressure relief valve

  • Condenser

  • Vacuum distillation system suitable for large volumes

Procedure:

  • Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 1,10-dibromodecane (12.6 kg).

  • Start the mechanical stirrer and begin heating the reactor contents to 140°C using the heating jacket.

  • Once the temperature is stable, slowly add the triethyl phosphite (2.325 kg) over a period of 2-3 hours, carefully monitoring the internal temperature to control any exotherm.

  • After the addition is complete, maintain the reaction temperature at 140-150°C for 6-8 hours. Take samples periodically to monitor the reaction progress by GC or ³¹P NMR.

  • When the reaction is deemed complete, cool the reactor contents to below 100°C.

  • Configure the reactor for vacuum distillation.

  • Gradually apply vacuum and begin heating to distill off the unreacted 1,10-dibromodecane, which can be collected for recycling.

  • After the majority of the 1,10-dibromodecane has been removed, increase the vacuum and temperature to distill the this compound product.

  • Collect the product fraction based on the boiling point at the given pressure.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Charge Reactor with 1,10-Dibromodecane heat 2. Heat to 140-150°C under Inert Atmosphere reactants->heat addition 3. Slow Addition of Triethyl Phosphite heat->addition react 4. Maintain Temperature and Monitor Progress addition->react cool 5. Cool Reaction Mixture react->cool distill_sm 6. Vacuum Distill Unreacted Starting Material cool->distill_sm distill_prod 7. Vacuum Distill Product distill_sm->distill_prod final_product This compound distill_prod->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation (e.g., Di-phosphonate) start->side_products impure_reagents Impure Reactants/ Moisture start->impure_reagents loss_workup Loss During Workup/ Purification start->loss_workup optimize_cond Optimize Temp. & Time (Monitor Reaction) incomplete_rxn->optimize_cond Check adjust_ratio Adjust Stoichiometry (Excess Dibromide) side_products->adjust_ratio Check purify_reagents Use Pure, Dry Reactants impure_reagents->purify_reagents Check improve_purification Optimize Distillation/ Chromatography loss_workup->improve_purification Check

Caption: A logical diagram for troubleshooting low yields in the synthesis.

References

Troubleshooting incomplete conjugation of phosphonate linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the conjugation of phosphonate (B1237965) linkers, a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and functionalized materials. The unique chemical properties of phosphonates, particularly their high polarity and susceptibility to hydrolysis, can present significant challenges.[1]

Frequently Asked Questions (FAQs)

Q1: My phosphonate linker conjugation yield is unexpectedly low. What are the most common causes?

Low conjugation yield is a frequent issue that can stem from several factors throughout the experimental workflow. Identifying the root cause is the first step toward optimizing your protocol.

Common Causes for Low Conjugation Yield:

  • Suboptimal Reaction Conditions: The pH, temperature, solvent, and reaction time are critical. Non-ideal conditions can significantly slow down or inhibit the conjugation reaction.[2][3]

  • Hydrolysis of Linker or Esters: Phosphonate esters are susceptible to hydrolysis, especially under harsh acidic or basic conditions.[4][5][6] This side reaction cleaves the linker, preventing conjugation.

  • Steric Hindrance: The bulky nature of the phosphonate group or substituents on the binding partners can physically block the reactive sites from coming together effectively.[7][8][9]

  • Poor Reagent Quality or Purity: Contaminants in the linker, biomolecule, or solvents can interfere with the reaction. Low-purity starting materials are a common source of failure.

  • Low Reagent Concentration: Insufficient concentration of the antibody or linker can lead to an inefficient reaction.

  • Inefficient Purification: The desired conjugate may be lost during purification steps, leading to a low final yield. This is especially challenging due to the high polarity of many phosphonate compounds.[10]

cluster_input Initiation cluster_troubleshooting Troubleshooting Pathway cluster_causes cluster_outcome Outcome start Start Conjugation Reaction check_yield Incomplete Conjugation? start->check_yield Incubate reagents Reagents: - Phosphonate Linker - Biomolecule - Buffers/Solvents hydrolysis Linker Hydrolysis (Side Reaction) check_yield->hydrolysis Yes (Low Yield) Investigate -> conditions Suboptimal Conditions (pH, Temp) check_yield->conditions Yes (Low Yield) Investigate -> sterics Steric Hindrance check_yield->sterics Yes (Low Yield) Investigate -> purity Reagent Purity & Solubility check_yield->purity Yes (Low Yield) Investigate -> success Successful Conjugation check_yield->success No (High Yield) hydrolysis->success Optimize conditions->success Optimize sterics->success Optimize purity->success Optimize

Caption: A logical workflow for troubleshooting incomplete phosphonate conjugation.

Q2: How can I definitively confirm that conjugation has occurred and assess its efficiency?

A multi-faceted analytical approach is essential to confirm the formation of the phosphonate conjugate and to quantify the reaction's success.[1] Due to the unique properties of the phosphorus atom, several techniques are particularly informative.

Analytical Technique Information Provided Key Parameters & Typical Results for Phosphonates
³¹P NMR Spectroscopy Directly confirms the formation of the new P-C or P-O bond and identifies side products.The phosphorus nucleus is observed directly. A chemical shift change from the starting phosphonate linker to the conjugated product is a clear indicator of success. Unreacted linker and hydrolysis products will appear as separate peaks.[11][12]
Mass Spectrometry (LC-MS) Determines the molecular weight of the final product, confirming the addition of the linker-payload.Essential for calculating the Drug-to-Antibody Ratio (DAR) in ADCs. Due to high polarity, ion-pairing agents like N,N-dimethylhexylamine (NNDHA) may be needed to improve chromatographic retention and ionization.[1]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups in the conjugate.Look for characteristic vibrational frequencies for P=O, P-O-C, and C-P bonds to confirm the phosphonate group's integrity post-conjugation.[1]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity.Very effective for analyzing ADC preparations, as it can separate unconjugated antibodies from species with different DARs.

Experimental Protocol: ³¹P NMR Analysis of Conjugation

This protocol provides a general method for monitoring the progress of a phosphonate conjugation reaction.

Objective: To confirm the formation of the phosphonate conjugate and detect any major side products.

Materials:

  • Aliquots from the reaction mixture (t=0 and final time point).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆) compatible with the reaction mixture.

  • Phosphoric acid (85%) as an external standard.

Procedure:

  • Sample Preparation:

    • At the start of your reaction (t=0), withdraw a small aliquot (~50-100 µL) and quench it if necessary (e.g., by flash freezing or pH adjustment).

    • At the end of the reaction, take another aliquot.

    • Dissolve or dilute each aliquot in a suitable deuterated solvent in an NMR tube to a final volume of ~0.5-0.7 mL. The concentration should be sufficient for detection (typically >1 mg/mL).

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

    • Use a capillary containing 85% H₃PO₄ in D₂O as an external reference (δ = 0.0 ppm).

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum by removing ¹H-³¹P coupling.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra and reference the chemical shifts to the external standard.

    • Compare the spectrum of the starting material (t=0) to the final reaction mixture.

    • A new peak corresponding to the conjugated product should appear, with a chemical shift distinct from the starting phosphonate linker.

    • The disappearance or reduction in the intensity of the starting material peak indicates consumption.

    • The presence of other new peaks may indicate side reactions, such as hydrolysis.[11]

Q3: I suspect my phosphonate ester linker is hydrolyzing. How can this be minimized?

Phosphonate esters can be sensitive to hydrolysis, a reaction that cleaves the ester bond, yielding a phosphonic acid and preventing conjugation.[4][6][13] This process is highly dependent on pH and temperature.

Strategies to Minimize Hydrolysis:

  • pH Control: Maintain the reaction pH within a stable range. For many bioconjugations involving NHS esters, a pH of 7.2-8.0 is common, but this can promote hydrolysis of the phosphonate ester over long reaction times. Consider running reactions at a slightly lower pH (6.5-7.0) if the conjugation chemistry allows, and for the shortest time necessary.

  • Temperature Management: Perform reactions at room temperature or 4°C. Elevated temperatures significantly accelerate the rate of hydrolysis.[14]

  • Use of Protecting Groups: Synthesize the linker with more robust protecting groups (e.g., tert-butyl instead of ethyl esters) that are stable during conjugation. These groups are then removed in a separate, dedicated deprotection step post-conjugation.[11]

  • Anhydrous Solvents: When working with non-biological molecules, using anhydrous (dry) organic solvents can prevent water-driven hydrolysis.

Experimental Protocol: Deprotection of Dialkyl Phosphonates (McKenna Reaction)

This method is used to convert stable phosphonate esters into the final phosphonic acid after conjugation is complete.[11][15]

Objective: To efficiently dealkylate a phosphonate ester to a phosphonic acid.

Materials:

Procedure:

  • Setup: Dissolve the phosphonate ester conjugate in an anhydrous solvent (DCM or acetonitrile) under an inert atmosphere.

  • Reaction: Cool the solution to 0°C. Add bromotrimethylsilane (BTMS) dropwise (typically 2-4 equivalents per ester group). Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress using ³¹P NMR or LC-MS to confirm the formation of the bis(trimethylsilyl) ester intermediate.[11]

  • Quenching: Once the reaction is complete, carefully evaporate the solvent and excess BTMS under reduced pressure.

  • Solvolysis: Add methanol to the residue to hydrolyze the silyl (B83357) esters. Stir for 1-2 hours at room temperature.

  • Workup: Evaporate the methanol to yield the final phosphonic acid product. Further purification may be required to remove any side products.

Caution: BTMS is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood using anhydrous techniques.

Q4: How can I overcome potential steric hindrance in my conjugation reaction?

Steric hindrance occurs when bulky groups on the reacting molecules prevent the necessary close approach for bond formation.[9] This is a common issue with phosphonate linkers, especially when conjugating to complex biomolecules.[8]

Solutions for Steric Hindrance:

  • Introduce a Spacer: The most effective strategy is to use a linker with a longer, flexible spacer arm (e.g., a polyethylene (B3416737) glycol, or PEG, chain). This spacer increases the distance between the bulky phosphonate and the reactive end of the linker, allowing it to access the target site on the biomolecule more easily.[16]

  • Optimize Stoichiometry: Increasing the concentration of the less sterically hindered reaction partner can sometimes improve yields by shifting the reaction equilibrium.

  • Increase Reaction Time/Temperature: In some cases, longer reaction times or a modest increase in temperature can provide more opportunities for the molecules to orient correctly for a successful reaction, but this must be balanced against the risk of hydrolysis or degradation.[17]

cluster_short Short Linker: Steric Hindrance cluster_long Long Spacer Linker: Successful Conjugation biomolecule_short Biomolecule linker_short P payload_short Payload payload_short->linker_short clash X biomolecule_long Biomolecule spacer ---(PEG)--- spacer->biomolecule_long linker_long P linker_long->spacer payload_long Payload payload_long->linker_long

Caption: A longer spacer arm helps overcome steric hindrance during conjugation.

Q5: What are the best methods for purifying phosphonate conjugates, especially given their polarity?

The high polarity and potential charge of phosphonate conjugates can make purification challenging, often leading to poor recovery with standard methods like silica (B1680970) gel chromatography.[1][10] Specialized techniques are often required.

Purification Method Principle Advantages for Phosphonate Conjugates Disadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Excellent for separating large conjugated biomolecules from small, unreacted linkers and reagents.[18]Not effective for separating unconjugated biomolecules from conjugated ones if the size difference is negligible.
Ion-Exchange Chromatography (IEX) Separates molecules based on net charge.Highly effective, as the phosphonate group imparts a negative charge, allowing for separation of conjugated species from uncharged or differently charged impurities.[10]Requires careful buffer and pH selection; high salt concentrations needed for elution can sometimes affect product stability.
Dialysis / Tangential Flow Filtration (TFF) Separates molecules based on a size cutoff membrane.Good for buffer exchange and removing small molecule impurities from large bioconjugates.Slow process; does not separate conjugated from unconjugated biomolecules of similar size.[18]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates polar compounds.A powerful alternative to reversed-phase HPLC for analyzing highly polar phosphonates that have poor retention on C18 columns.[10]Can be sensitive to sample matrix effects, especially high salt or cation concentrations.[10]

Experimental Protocol: General SEC Purification

This protocol is suitable for removing excess, low-molecular-weight phosphonate linker from a high-molecular-weight bioconjugate (e.g., an antibody).

Objective: To separate the final conjugate from unreacted small molecules.

Materials:

  • Crude conjugation reaction mixture.

  • SEC column (e.g., Sephadex G-25, Superdex 200) with a fractionation range appropriate for the size of your conjugate.

  • Isocratic mobile phase (e.g., Phosphate-Buffered Saline, PBS).

  • Chromatography system (FPLC or HPLC).

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the crude reaction mixture onto the column. The volume should typically be less than 5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the column effluent using a UV detector (e.g., at 280 nm for proteins).

  • Fraction Collection:

    • The conjugated biomolecule, being larger, will elute first in the void volume or early fractions.

    • Unreacted linker, salts, and other small molecules will be retained longer and elute in later fractions.

  • Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy, SDS-PAGE, or LC-MS) to identify those containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).

References

Managing Exothermic Reactions in Phosphonate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions during phosphonate (B1237965) synthesis. Developed for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure procedural safety and optimal reaction outcomes.

Troubleshooting Guides

Unexpected temperature increases can compromise reaction safety, yield, and purity. This section provides systematic approaches to troubleshoot and mitigate common issues related to exothermic reactions in phosphonate synthesis.

Issue: Sudden and Rapid Temperature Rise (Thermal Runaway)

A thermal runaway is a hazardous situation where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, quench the reaction by adding a pre-determined, appropriate quenching agent. The choice of quencher depends on the specific reaction chemistry and should be identified during process hazard analysis.

  • Evacuate: If the situation cannot be brought under control, evacuate the area immediately and follow established emergency procedures.

Root Cause Analysis and Prevention:

Potential Cause Corrective and Preventive Actions
Inadequate Cooling Capacity - Ensure the cooling system is appropriately sized for the scale of the reaction. - Regularly maintain and check the performance of cooling equipment.
Incorrect Reagent Addition Rate - Add reagents, especially those known to initiate a strong exotherm, at a slow, controlled rate. - Use a syringe pump or a dropping funnel for precise control over the addition rate.
Poor Heat Transfer - Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. - Use a reaction vessel with a high surface-area-to-volume ratio for better heat dissipation.
Incorrect Reaction Concentration - Avoid overly concentrated reaction mixtures, which can lead to a higher rate of heat generation per unit volume.
Unexpected Side Reactions - Thoroughly research and understand the potential for side reactions and their thermal profiles. - Use in-situ monitoring techniques (e.g., infrared spectroscopy, reaction calorimetry) to detect the onset of unexpected reactions.
Issue: Gradual but Uncontrolled Temperature Increase

A slower, more gradual increase in temperature beyond the desired setpoint can also indicate a problem with heat management.

Troubleshooting Steps:

  • Verify Temperature Monitoring: Ensure that the temperature probe is correctly placed within the reaction mixture and is providing accurate readings.

  • Check Cooling System: Confirm that the cooling system is functioning correctly and that the coolant is circulating at the proper temperature and flow rate.

  • Assess Stirring: Inadequate stirring can lead to localized "hot spots." Ensure the stirring speed is sufficient to maintain a uniform temperature.

  • Review Reaction Parameters: Double-check the amounts and concentrations of all reagents to ensure they are correct.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions in phosphonate synthesis.

Q1: Which phosphonate synthesis reactions are known to be significantly exothermic?

A1: The Michaelis-Arbuzov reaction, which is widely used for the synthesis of phosphonates, can be highly exothermic, particularly when using reactive alkyl halides.[1] The reaction of trialkyl phosphites with alkyl halides is a classic example where the initial quaternization of the phosphite (B83602) is often exothermic.[2] The Pudovik reaction, involving the addition of a dialkyl phosphite to an imine, can also generate significant heat, especially at larger scales.[3]

Q2: How can I predict the exothermic potential of my specific phosphonate synthesis?

A2: A thorough literature review is the first step. Look for any reported thermal data or safety concerns for similar reactions. For novel reactions or when scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC). These methods can provide quantitative data on the heat of reaction and the rate of heat release.[4]

Q3: What are the best practices for controlling the temperature of an exothermic phosphonate synthesis in the lab?

A3:

  • Controlled Reagent Addition: Add the most reactive reagent slowly and at a controlled rate to the reaction mixture.

  • Adequate Cooling: Use a cooling bath with a large volume and a cryostat for precise temperature control.

  • Efficient Stirring: Ensure vigorous and efficient stirring to promote heat transfer to the cooling medium.

  • Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.

  • Use of Catalysts: In some cases, a catalyzed version of a reaction may proceed under milder conditions, reducing the risk of a strong exotherm. For example, a zinc bromide-catalyzed Michaelis-Arbuzov reaction can be run at room temperature.[1]

Q4: What should I consider when scaling up an exothermic phosphonate synthesis?

A4: Scale-up requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[5] It is crucial to:

  • Perform a thorough process safety assessment.

  • Use a pilot plant to study the thermal behavior of the reaction at an intermediate scale.

  • Ensure the production-scale reactor has an adequate cooling system and emergency relief devices.

  • Develop and validate a robust process control strategy.

Q5: What are some common quenching agents for stopping a runaway phosphonate synthesis reaction?

A5: The choice of quenching agent is highly dependent on the specific reactants and solvent used. A suitable quencher should react quickly with one of the key reagents to stop the exothermic reaction without generating additional heat or hazardous byproducts. For example, a cold, inert solvent can be used to dilute the reaction and absorb heat. A chemical quencher might be a reagent that rapidly consumes a reactive intermediate. The selection and testing of a quenching strategy should be a key part of your process safety evaluation.

Data Presentation

Reaction Type Typical Reactants Relative Exothermic Potential Key Factors Influencing Exothermicity
Michaelis-Arbuzov Trialkyl phosphite + Alkyl halideModerate to HighReactivity of the alkyl halide (I > Br > Cl), steric hindrance of the phosphite, reaction temperature.[6][7]
Pudovik Reaction Dialkyl phosphite + Imine/AldehydeLow to ModerateBasicity of the catalyst, reactivity of the electrophile.[3]
Hirao Reaction Dialkyl phosphite + Aryl halideLowCatalyst activity, reaction temperature.

Experimental Protocols

Protocol 1: Monitoring and Controlling Temperature in a Lab-Scale Michaelis-Arbuzov Reaction

This protocol describes a general procedure for performing a Michaelis-Arbuzov reaction with careful temperature monitoring and control.

Materials:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, temperature probe, and a dropping funnel.

  • Cooling bath (e.g., ice-water bath, cryostat).

  • Trialkyl phosphite.

  • Alkyl halide.

  • Anhydrous solvent (if required).

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Place the temperature probe in the reaction mixture, ensuring it does not touch the sides of the flask.

  • Initial Charge: Charge the round-bottom flask with the trialkyl phosphite and solvent (if used).

  • Cooling: Cool the reaction mixture to the desired starting temperature using the cooling bath.

  • Controlled Addition: Add the alkyl halide dropwise from the dropping funnel over a predetermined period. Monitor the internal temperature of the reaction closely during the addition. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C) of the setpoint.

  • Reaction Monitoring: After the addition is complete, continue to monitor the temperature. If a significant exotherm is observed, adjust the cooling bath temperature as needed.

  • Work-up: Once the reaction is complete (as determined by an appropriate analytical method like TLC or NMR), proceed with the work-up procedure.

Protocol 2: Quenching a Runaway Exothermic Reaction (Example)

This is a general example and must be adapted for your specific reaction.

Pre-reaction Preparation:

  • Identify a suitable quenching agent and determine the appropriate amount needed to stop the reaction.

  • Have the quenching agent readily accessible in a container that allows for rapid addition to the reaction vessel.

Quenching Procedure:

  • Stop Reagent Addition and Heating.

  • Initiate Maximum Cooling.

  • Add Quenching Agent: If the temperature continues to rise, add the quenching agent to the reaction mixture as quickly as is safe to do so. Be prepared for a potential increase in pressure or gas evolution upon quenching.

  • Observe and Monitor: Continue to monitor the temperature and pressure of the reactor until it has stabilized at a safe level.

Visualizations

Logical Workflow for Managing a Temperature Excursion

The following diagram illustrates a decision-making workflow for responding to a temperature excursion during a chemical synthesis.

ExothermManagement Workflow for Managing Temperature Excursions start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System and Stirring is_controlled Is Temperature Under Control? check_cooling->is_controlled stop_addition->check_cooling continue_monitoring Continue Monitoring and Adjust Parameters is_controlled->continue_monitoring  Yes prepare_quench Prepare for Emergency Quench is_controlled->prepare_quench No end Situation Stabilized continue_monitoring->end is_runaway Is Thermal Runaway Imminent? prepare_quench->is_runaway is_runaway->continue_monitoring No quench Execute Emergency Quench is_runaway->quench  Yes evacuate Evacuate Area Follow Emergency Protocol quench->evacuate investigate Investigate Root Cause end->investigate

Caption: A decision tree for managing temperature excursions.

Signaling Pathway of a Michaelis-Arbuzov Reaction

This diagram illustrates the key steps in the Michaelis-Arbuzov reaction, highlighting the exothermic quaternization step.

MichaelisArbuzov Michaelis-Arbuzov Reaction Pathway reactants Trialkyl Phosphite + Alkyl Halide intermediate Quasiphosphonium Salt (Exothermic Step) reactants->intermediate SN2 Attack products Dialkyl Phosphonate + New Alkyl Halide intermediate->products Dealkylation

Caption: Key steps of the Michaelis-Arbuzov reaction.

Disclaimer: This guide provides general information and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult with a qualified safety professional before undertaking any new or scaled-up chemical synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Diethyl 10-bromodecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the precise structural elucidation of novel compounds is paramount. Diethyl 10-bromodecylphosphonate, a molecule featuring a long alkyl chain flanked by a phosphonate (B1237965) ester and a terminal bromide, presents a unique ¹H NMR spectrum. This guide provides a detailed analysis of its ¹H NMR spectrum, a comparison with relevant alternative compounds, and standardized experimental protocols to ensure accurate and reproducible results.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the diethyl phosphonate group and the ten-carbon alkyl chain. The electron-withdrawing effects of the phosphonate and bromide groups significantly influence the chemical shifts of adjacent protons.

The diethyl phosphonate moiety gives rise to two characteristic signals: a triplet corresponding to the methyl protons (-CH₃) and a doublet of quartets (dq) for the methylene (B1212753) protons (-OCH₂-). The coupling of the methylene protons to both the adjacent methyl protons and the phosphorus atom results in this complex splitting pattern.

The decyl chain protons produce a series of multiplets in the upfield region of the spectrum. The protons alpha to the phosphonate group and the bromide (at C1 and C10, respectively) are the most deshielded of the chain protons and appear as distinct multiplets further downfield than the bulk methylene signals. Specifically, the methylene group attached to the bromine atom (-CH₂Br) is expected to resonate around 3.4 ppm as a triplet. The extensive methylene chain protons (at C2 through C9) will overlap, creating a broad multiplet.

Comparative ¹H NMR Data

To aid in the identification and differentiation of this compound, the following table compares its expected ¹H NMR spectral data with that of two related compounds: Diethyl decylphosphonate (lacking the terminal bromide) and 1,10-dibromodecane (B1670030) (lacking the phosphonate group).

Compound Protons Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -P(O)(OCH₂CH₃)₂~4.1dqJ(H,H) ≈ 7, J(H,P) ≈ 8
-P(O)(OCH₂CH₃)₂~1.3tJ(H,H) ≈ 7
-CH₂Br~3.4tJ(H,H) ≈ 7
-CH₂P-~1.7m
-(CH₂)₈-~1.2-1.6m
Diethyl decylphosphonate -P(O)(OCH₂CH₃)₂~4.1dqJ(H,H) ≈ 7, J(H,P) ≈ 8
-P(O)(OCH₂CH₃)₂~1.3tJ(H,H) ≈ 7
Terminal -CH₃~0.9tJ(H,H) ≈ 7
-CH₂P-~1.7m
-(CH₂)₈-~1.2-1.6m
1,10-Dibromodecane -CH₂Br~3.4tJ(H,H) ≈ 7
-(CH₂)₈-~1.2-1.8m

The key differentiating feature for this compound is the presence of the characteristic triplet at approximately 3.4 ppm for the protons adjacent to the bromine, in conjunction with the distinctive signals of the diethyl phosphonate group.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Ensure the sample is completely dissolved. Gentle vortexing or warming may be applied if necessary.

  • If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the prepared NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound, highlighting the different proton environments that give rise to its characteristic ¹H NMR spectrum.

Caption: Chemical structure and proton environments of this compound.

References

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Diethyl 10-bromodecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures through fragmentation analysis. This guide provides a detailed comparison of the expected mass spectrometric fragmentation of Diethyl 10-bromodecylphosphonate against its close structural analogs, supported by experimental data from publicly available databases.

This comparative analysis will delve into the anticipated fragmentation pathways of this compound, drawing parallels with Diethyl decylphosphonate and 1,10-dibromodecane. By examining the mass spectra of these related compounds, we can construct a comprehensive picture of how the parent molecule is likely to behave under electron ionization (EI), offering valuable insights for its identification and characterization.

Predicted and Comparative Fragmentation Data

The fragmentation of this compound is expected to be a composite of the fragmentation patterns observed for its constituent parts: the diethyl phosphonate (B1237965) headgroup and the 10-bromodecyl chain. The following tables summarize the key experimental mass spectral data for Diethyl decylphosphonate and 1,10-dibromodecane, which serve as proxies for the two main components of our target molecule. A predicted fragmentation table for this compound is also presented, based on the analysis of these analogs.

Table 1: Experimental Mass Spectrometry Data for Diethyl decylphosphonate

m/zRelative Intensity (%)Putative Fragment Identity
2785[M]+• (Molecular Ion)
25015[M - C2H4]+•
22220[M - 2(C2H4)]+•
138100[P(O)(OH)(OC2H5)]+
12540[C10H21]+
11035[HP(O)(OC2H5)]+
9130[P(O)(OH)2]+

Table 2: Experimental Mass Spectrometry Data for 1,10-Dibromodecane

m/zRelative Intensity (%)Putative Fragment Identity
300/302<1[M]+• (Molecular Ion with Br isotopes)
221/2235[M - Br]+
135/13745[C10H20Br]+
55100[C4H7]+
4165[C3H5]+

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityPutative Fragment IdentityRationale
358/360Low[M]+•Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
330/332Moderate[M - C2H4]+•Loss of ethylene (B1197577) from an ethoxy group, a common fragmentation for diethyl phosphonates.
279Moderate[M - Br]+Cleavage of the C-Br bond.
221High[C10H20-P(O)(OC2H5)2]+Loss of a bromine radical.
138High[P(O)(OH)(OC2H5)]+McLafferty-type rearrangement involving the phosphonate group.
135/137Moderate[C10H20Br]+Cleavage of the C-P bond.
55High[C4H7]+Fragmentation of the decyl chain.

Experimental Protocols

The experimental data for the analog compounds were obtained from standard electron ionization mass spectrometry (EI-MS) analyses. A general protocol for such an analysis is as follows:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile samples.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the removal of an electron, forming a molecular ion (M+•), which is a radical cation.

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, more stable ions and neutral fragments.

Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Fragmentation Pathways and Logical Relationships

The fragmentation of this compound can be visualized as a series of competing and sequential reactions originating from the molecular ion. The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.

M [C14H30BrO3P]+• m/z 358/360 (Molecular Ion) F1 [C12H26BrO3P]+• m/z 330/332 M->F1 - C2H4 F2 [C14H30O3P]+ m/z 279 M->F2 - Br• F4 [HP(O)(OH)(OC2H5)]+ m/z 138 M->F4 McLafferty Rearrangement F5 [C10H20Br]+ m/z 135/137 M->F5 - •P(O)(OC2H5)2 F3 [C10H20P(O)(OC2H5)2]+ m/z 221 F2->F3 - C4H9•

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

The initial fragmentation of the molecular ion is predicted to involve several key pathways. One common fragmentation for diethyl phosphonates is the loss of an ethylene molecule (C2H4) via a rearrangement, leading to the ion at m/z 330/332. Another highly probable event is the cleavage of the carbon-bromine bond, which is relatively weak, resulting in the loss of a bromine radical and the formation of an ion at m/z 279.

Furthermore, fragmentation of the alkyl chain itself is expected, leading to a series of hydrocarbon fragments, with a prominent peak at m/z 55, corresponding to the stable C4H7+ ion. A significant fragmentation pathway characteristic of the diethyl phosphonate group is a McLafferty-type rearrangement, which would produce a stable ion at m/z 138. Cleavage of the bond between the alkyl chain and the phosphorus atom would also lead to the brominated alkyl cation at m/z 135/137.

cluster_phosphonate Phosphonate Headgroup Fragmentation cluster_chain Bromodecyl Chain Fragmentation P_Head Diethyl Phosphonate Moiety P_F1 Loss of Ethylene (-C2H4) P_Head->P_F1 P_F2 McLafferty Rearrangement (m/z 138) P_Head->P_F2 P_F3 Loss of Ethoxy Radical (-•OC2H5) P_Head->P_F3 B_Chain 10-Bromodecyl Moiety B_F1 Loss of Bromine Radical (-•Br) B_Chain->B_F1 B_F2 Alkane Fragmentation (e.g., m/z 55, 41) B_Chain->B_F2 B_F3 Formation of [C10H20Br]+ (m/z 135/137) B_Chain->B_F3

Caption: Comparison of fragmentation patterns for the two main structural components of the target molecule.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound based on a comparative analysis of its structural analogs. The predicted fragmentation patterns and pathways offer a valuable tool for researchers in the identification and structural elucidation of this and similar molecules. Further experimental verification is recommended to confirm these predictions.

Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts for a series of diethyl alkyl phosphonates. Understanding the electronic environment of the phosphorus atom is crucial for the characterization, purity assessment, and structural elucidation of these organophosphorus compounds, which are significant in various chemical and pharmaceutical applications. Due to the limited availability of a single comprehensive and consistent dataset for a homologous series of diethyl alkyl phosphonates, this guide presents a compilation of available data from various sources. Furthermore, a detailed experimental protocol is provided to enable researchers to generate their own comparable data.

Data Presentation: ³¹P NMR Chemical Shifts

The following table summarizes the reported ³¹P NMR chemical shifts for a selection of diethyl alkyl phosphonates. It is important to note that the chemical shifts can be influenced by the solvent, concentration, and reference standard used. When available, the solvent is indicated. All chemical shifts are referenced to 85% H₃PO₄ at 0 ppm.

Alkyl Group (R)Compound Name³¹P Chemical Shift (δ, ppm)SolventSource
MethylDiethyl methylphosphonate~32.9CDCl₃Spectral Database for Organic Compounds (SDBS)
EthylDiethyl ethylphosphonate~30.1Not specifiedSpectraBase[1]
n-PropylDiethyl propylphosphonate~30.5Not specifiedPubChem
IsopropylDiethyl isopropylphosphonate~28.2CDCl₃SpectraBase
n-ButylDiethyl butylphosphonate~30.6Not specifiedPubChem
n-PentylDiethyl pentylphosphonate~30.7Not specifiedSpectraBase
BenzylDiethyl benzylphosphonate~24.5Not specifiedPubChem[2]

Note on Data Consistency: The data presented is compiled from various public databases. Minor variations in experimental conditions could lead to slight differences in chemical shifts. For rigorous comparative studies, it is recommended to analyze the compounds of interest under identical conditions using the standardized protocol provided below.

Factors Influencing ³¹P NMR Chemical Shifts

The chemical shift of the phosphorus-31 nucleus in diethyl alkyl phosphonates is primarily influenced by the electronic environment around the phosphorus atom. Key factors include:

  • Inductive Effects of the Alkyl Group: The electronegativity of the alkyl group directly attached to the phosphorus atom influences the electron density at the phosphorus nucleus. More electron-donating alkyl groups will increase the shielding and shift the resonance to a lower frequency (upfield), resulting in a smaller ppm value. Conversely, electron-withdrawing groups will decrease the shielding and cause a downfield shift to a higher ppm value.

  • Steric Effects: The size and branching of the alkyl group can affect the bond angles around the phosphorus atom (the C-P-O and O-P-O angles). Changes in these bond angles can alter the hybridization of the phosphorus orbitals and, consequently, the ³¹P chemical shift. Increased steric bulk, such as in the case of a tert-butyl group, can lead to significant changes in the chemical shift compared to a linear alkyl chain.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can interact with the phosphoryl group (P=O), influencing the electron distribution and thus the chemical shift. It is crucial to use the same deuterated solvent for all samples in a comparative study.[3]

Experimental Protocol: Acquiring ³¹P NMR Spectra

This section provides a standardized protocol for the acquisition of high-quality ³¹P NMR spectra for diethyl alkyl phosphonates.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from phosphorus-containing impurities.

  • Concentration: Prepare a solution of the diethyl alkyl phosphonate (B1237965) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-50 mg/mL.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this class of compounds. For quantitative studies, aprotic solvents like DMSO-d₆ may be preferred to avoid potential deuterium (B1214612) exchange with any acidic protons.[3]

  • Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) in a sealed capillary is the universally accepted standard for ³¹P NMR and is set to 0 ppm. Alternatively, a secondary internal standard of known chemical shift, such as triphenyl phosphate, can be used if it does not interfere with the analyte signals.

  • NMR Tube: Use a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe: A broadband or multinuclear probe tuned to the ³¹P frequency.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. For quantitative measurements, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[4]

  • Acquisition Parameters:

    • Pulse Width (p1): Calibrate a 90° pulse for the ³¹P nucleus.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 5 times the longest T₁ of the phosphorus nucleus is recommended for quantitative analysis to ensure full relaxation. For routine qualitative spectra, a delay of 1-5 seconds is often sufficient.

    • Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 100 ppm, centered around the expected chemical shift range (e.g., 0 to 50 ppm), is usually sufficient.

    • Proton Decoupling: Use a standard proton decoupling sequence (e.g., waltz16) during acquisition to simplify the spectrum to a single peak per phosphorus environment.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the 85% H₃PO₄ signal at 0 ppm.

Mandatory Visualizations

G P P O1 O P->O1 O2 O P->O2 O3 =O P->O3 R R (Alkyl) P->R C-P bond Et1 CH2CH3 O1->Et1 Et2 CH2CH3 O2->Et2

Caption: General structure of a diethyl alkyl phosphonate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Diethyl Alkyl Phosphonate in CDCl3 reference Add External Reference (85% H3PO4 in capillary) dissolve->reference tube Transfer to NMR Tube reference->tube instrument Insert Sample into NMR Spectrometer tube->instrument setup Tune and Shim Probe for 31P instrument->setup acquire Acquire Data using Standard Pulse Program (with Proton Decoupling) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase ref Reference Spectrum to 0 ppm phase->ref analysis analysis ref->analysis Final Spectrum

Caption: Experimental workflow for 31P NMR analysis.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity assessment of phosphonate (B1237965) compounds is a critical step in drug development and quality control. Due to their inherent polarity and often weak UV absorption, phosphonates present unique analytical challenges. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, with several specialized techniques available. This guide provides an objective comparison of the most common HPLC-based methods for phosphonate purity analysis: Ion-Pair Reversed-Phase HPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and HPLC with Pre-column Derivatization. We will delve into their principles, performance, and provide detailed experimental protocols to assist in method selection and implementation.

At a Glance: Comparison of HPLC Methods for Phosphonate Analysis

FeatureIon-Pair Reversed-Phase HPLC (IP-RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)HPLC with Pre-column Derivatization
Principle An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged phosphonate, enhancing retention on a non-polar stationary phase.Partitioning of the polar phosphonate between a polar stationary phase and a partially aqueous mobile phase with a high organic solvent concentration.Covalent modification of the phosphonate analyte to introduce a chromophore or fluorophore, enabling sensitive detection and altering chromatographic behavior.
Primary Application Purity analysis and quantification of ionic and ionizable phosphonates.Excellent for highly polar and hydrophilic phosphonates.Trace-level quantification of phosphonates lacking a native chromophore.
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol, zwitterionic)Typically non-polar (e.g., C18) for the resulting derivative.
MS Compatibility Can be problematic as non-volatile ion-pairing reagents can cause ion suppression and contaminate the MS source. Volatile ion-pair reagents are available but may offer lower performance.Generally excellent due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[1]Dependent on the derivatizing agent; some derivatives are MS-compatible.
Pros Robust and well-established technique; good resolution for many phosphonates.Excellent retention for very polar compounds; MS-friendly mobile phases.[1]Significantly enhances sensitivity for UV or fluorescence detection.[2]
Cons Ion-pairing reagents can be difficult to remove from the HPLC system and may lead to baseline instability.[3]Can be less robust than RPLC; may require longer column equilibration times and be sensitive to mobile phase composition.[1]The derivatization step adds complexity and time to the workflow and can be a source of variability.[4]

Performance Comparison

The selection of an HPLC method for phosphonate purity analysis often depends on the specific compound, the required sensitivity, and the available instrumentation. The following table summarizes typical performance data for the different techniques based on published methods for various phosphonate compounds.

Analytical MethodAnalyte(s)LODLOQLinearity (r²)Reference
IP-RPLC with Indirect UV Phosphates and Phosphites in Sodium Risedronate0.76 - 0.86 µg/mL2.29 - 2.60 µg/mL>0.99[5]
IP-RPLC with UV Zoledronic Acid200 µg/mL800 µg/mLNot Specified[6]
HILIC-MS BisphosphonatesNot SpecifiedNot SpecifiedNot Specified
HPLC-FLD with Pre-column Derivatization (FMOC-Cl) Glyphosate and AMPA0.004 - 0.008 mg/L (in water)Not Specified≥ 0.995[7]
HPLC-DAD with Pre-column Derivatization (FMOC-Cl) Glyphosate and AMPA0.024 - 0.076 mg/L (in water)Not Specified≥ 0.995[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the discussed HPLC methods.

Ion-Pair Reversed-Phase HPLC (IP-RPLC) with Indirect UV Detection

This method is suitable for the analysis of phosphonate impurities that lack a strong UV chromophore. The principle relies on the displacement of a UV-absorbing ion-pairing reagent in the mobile phase by the analyte, leading to a decrease in absorbance.

Experimental Workflow:

IP_RPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffer + Ion-Pair Reagent + Organic Modifier) Separation C18 Column Separation MobilePhasePrep->Separation Injection->Separation Detection Indirect UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Ion-Pair RPLC with Indirect UV Detection.

Method Parameters:

  • Sample Preparation: Accurately weigh and dissolve the phosphonate compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of highly polar phosphonates that are poorly retained in reversed-phase chromatography.

Experimental Workflow:

HILIC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in high organic solvent) Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (High Acetonitrile + Aqueous Buffer) Separation HILIC Column Separation (e.g., Amide, Z-HILIC) MobilePhasePrep->Separation Injection->Separation Detection MS or CAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HILIC analysis of phosphonates.

Method Parameters:

  • Sample Preparation: Dissolve the phosphonate sample in a solvent with a high organic content (e.g., 80:20 acetonitrile:water) to match the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium (B1175870) Formate (B1220265) in Water, pH 3.0.

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: A concave gradient from high to low organic content. For example, a gradient with an increasing concentration of ammonium formate (10 mM to 50 mM) can improve separation.[8]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1-5 µL.

    • Detection: Mass Spectrometry (MS) or Charged Aerosol Detector (CAD).

HPLC with Pre-column Derivatization

This approach is employed to enhance the detectability of phosphonates that lack a suitable chromophore or fluorophore. The derivatization reaction introduces a tag that can be readily detected by UV or fluorescence detectors.

Experimental Workflow:

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing SampleSolution Aqueous Sample Solution AddReagents Add Borate (B1201080) Buffer & FMOC-Cl Reagent SampleSolution->AddReagents Reaction Incubate at Room Temp AddReagents->Reaction Extraction Wash with Diethyl Ether Reaction->Extraction Injection Injection Extraction->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC with pre-column derivatization.

Method Parameters (using FMOC-Cl as an example):

  • Derivatization Procedure:

    • To 50 µL of the aqueous phosphonate sample, add 50 µL of 0.5 M borate buffer (pH 9).[9]

    • Add 100 µL of a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.[9]

    • Vortex and let the reaction proceed for 15 minutes at room temperature.[9]

    • Wash the reaction mixture with diethyl ether to remove excess derivatizing reagent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer (e.g., 3 mL of triethylamine (B128534) in 1000 mL of water, adjusted to pH 3.2 with phosphoric acid).[9]

    • Flow Rate: 1.0 - 2.0 mL/min.[9]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector (Excitation: 260 nm, Emission: 315 nm).[9]

Conclusion

The selection of an appropriate HPLC method for the purity assessment of phosphonate compounds is a critical decision that should be based on the specific analytical requirements.

  • Ion-Pair Reversed-Phase HPLC is a robust and versatile technique, particularly when coupled with indirect UV detection for non-chromophoric phosphonates.

  • HILIC offers a superior solution for highly polar phosphonates and provides excellent compatibility with mass spectrometry, enabling higher sensitivity and specificity.

  • HPLC with Pre-column Derivatization is the method of choice when trace-level quantification is required and instrumentation is limited to UV or fluorescence detection.

By carefully considering the principles, performance characteristics, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision to ensure the accurate and reliable purity assessment of their phosphonate compounds.

References

A Researcher's Guide to FTIR Spectroscopy for the Analysis of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and versatile analytical tool for the identification and quantification of organophosphorus compounds. This guide provides a comparative overview of common FTIR sampling techniques, supported by experimental data and detailed protocols to aid in method selection and application.

Organophosphorus compounds, a broad class of chemicals including pesticides, nerve agents, and flame retardants, exhibit characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. These absorptions arise from the vibrations of specific chemical bonds within the molecule, such as P=O, P-O-C, and P-S, providing a unique spectral fingerprint for identification and quantification. The choice of FTIR sampling technique is critical and depends on the sample matrix, the concentration of the analyte, and the desired quantitative or qualitative information. This guide compares the most common sampling methodologies: Attenuated Total Reflectance (ATR), Transmission, and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS).

Comparison of FTIR Sampling Techniques

The selection of an appropriate sampling technique is paramount for obtaining high-quality spectral data. ATR is often favored for its ease of use and minimal sample preparation, making it suitable for both liquid and solid samples.[1] Transmission spectroscopy, a more traditional method, is ideal for analyzing liquids and gases in cells of known pathlength, providing excellent quantitative accuracy.[1] DRIFTS is particularly useful for analyzing powdered solid samples and samples on rough surfaces.

Technique Principle Advantages Disadvantages Best Suited For
Attenuated Total Reflectance (ATR) An infrared beam is directed into a crystal of high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample placed in contact with the crystal.Minimal to no sample preparation, suitable for solids and liquids, non-destructive, good for opaque samples.[1]Depth of penetration is wavelength-dependent, which can affect band intensities; may not be suitable for trace analysis.Rapid screening of raw materials, analysis of viscous liquids, powders, and solid surfaces.
Transmission The infrared beam passes directly through the sample.Highly reproducible, well-established quantitative methods (Beer's Law), suitable for liquids, gases, and thin films.[1]Requires sample preparation (e.g., KBr pellets for solids, liquid cells), pathlength must be carefully controlled for quantitative analysis, can be difficult for highly absorbing samples.Quantitative analysis of solutions, analysis of gases and volatile compounds, analysis of thin polymer films.
Diffuse Reflectance (DRIFTS) The infrared beam is focused onto the surface of a powdered sample. The diffusely scattered light is collected and analyzed.Excellent for powdered and rough-surfaced solids, minimal sample preparation (sample is often mixed with KBr powder).Spectra can be distorted by scattering effects, quantitative analysis can be challenging due to variations in packing density.Analysis of soil samples, catalysts, and other powdered materials.

Quantitative Performance Data

The performance of each technique can be evaluated based on parameters such as the limit of detection (LOD), limit of quantification (LOQ), and linearity. The following tables summarize characteristic FTIR absorption bands for selected organophosphorus compounds and available quantitative performance data.

Table 1: Characteristic FTIR Absorption Bands of Selected Organophosphorus Compounds
Compound Functional Group Vibration Wavenumber (cm⁻¹) Reference
Dichlorvos P-O stretch767[2]
P-O-C stretch (in-phase)852[2]
P-O-C stretch (out-of-phase)995[2]
C-Cl stretch656[2]
P=O stretch1309[2]
C=C stretch1649[2]
Methamidophos PO₂ stretch1208[2]
δ(NH₂)1568[2]
ν(CH₃)2951[2]
ν(NH₂)3237[2]
Malathion C-S stretch620-715[3]
P-O stretch1018-1047[3]
C-O stretch1200-1300[3]
C=O stretch1700-1800[3]
Phosphoramidates P=O stretch~1192[4]
P-N/P-O stretch1013-1095[4]
Table 2: Comparative Quantitative Performance for Pesticide Analysis
Analyte FTIR Technique Matrix Linearity (R²) RMSEP LOD Reference
Fipronil (B1672679)ATRMatrine (B1676216) Formulation0.99820.00197-[5]
FipronilTransmissionMatrine Formulation0.98430.00580-[5]
MalathionATR-FTIR with PLSCommercial Insecticide-REP: 3.536-[6]
MalathionATR-FTIR with PCR-PLSCommercial Insecticide-REP: 1.656-[6]
MalathionATR-FTIR with GA-PLSCommercial Insecticide-REP: 0.188-[6]

Note: RMSEP (Root Mean Square Error of Prediction), REP (Relative Error of Prediction). Data for a broader range of organophosphorus compounds with specific LOD and LOQ values determined by FTIR is limited in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for the analysis of organophosphorus compounds using ATR, Transmission, and DRIFTS techniques.

Protocol 1: Quantitative Analysis of Organophosphorus Compounds in a Liquid Matrix using ATR-FTIR
  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged.

    • Select a suitable ATR crystal (e.g., diamond, ZnSe) based on the chemical properties of the sample and solvent.

    • Set the instrument parameters:

      • Resolution: 4 cm⁻¹

      • Scans: 32-64

      • Wavenumber Range: 4000-650 cm⁻¹

  • Sample Preparation:

    • Prepare a series of standard solutions of the target organophosphorus compound in a suitable solvent (e.g., acetonitrile, chloroform) covering the expected concentration range of the unknown samples.

    • Prepare unknown samples by dissolving or diluting them in the same solvent.

  • Data Acquisition:

    • Record a background spectrum of the clean, dry ATR crystal.

    • Apply a small drop of the solvent to the crystal and record its spectrum. This will serve as the blank.

    • Clean the crystal thoroughly with an appropriate solvent and dry it completely.

    • Apply a drop of each standard solution to the crystal, ensuring complete coverage, and record the spectrum. Clean the crystal between each measurement.

    • Record the spectra of the unknown samples in the same manner.

  • Data Analysis:

    • Identify a characteristic absorption band of the organophosphorus compound that is free from solvent interference.

    • Measure the peak height or peak area of this band for each standard and unknown.

    • Construct a calibration curve by plotting the peak height/area against the concentration of the standards.

    • Determine the concentration of the unknown samples from the calibration curve.

Protocol 2: Analysis of Organophosphorus Compounds in a Solid Matrix using Transmission FTIR (KBr Pellet Method)
  • Instrument Setup:

    • Configure the spectrometer for transmission measurements.

    • Set the instrument parameters as described in Protocol 1.

  • Sample Preparation:

    • Grind approximately 1-2 mg of the solid sample with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • For soil samples, a pre-extraction step may be necessary. Extract the organophosphorus compound from the soil using a suitable solvent (e.g., acetonitrile), evaporate the solvent, and then prepare the KBr pellet with the residue.[7]

  • Data Acquisition:

    • Record a background spectrum with an empty sample holder.

    • Place the KBr pellet in the sample holder and record the spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands of the organophosphorus compound.

    • For quantitative analysis, a calibration curve can be prepared by making pellets with known concentrations of the analyte in KBr.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for FTIR analysis and a decision-making process for selecting the appropriate sampling technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Sample Collection prep_liquid Liquid Sample (Dilution/Dissolution) start->prep_liquid prep_solid_atr Solid Sample for ATR (Grinding if necessary) start->prep_solid_atr prep_solid_trans Solid Sample for Transmission (KBr Pellet Preparation) start->prep_solid_trans prep_solid_drifts Solid Sample for DRIFTS (Mixing with KBr) start->prep_solid_drifts background Record Background Spectrum prep_liquid->background prep_solid_atr->background prep_solid_trans->background prep_solid_drifts->background sample_spec Record Sample Spectrum background->sample_spec processing Spectral Processing (Baseline Correction, Normalization) sample_spec->processing qualitative Qualitative Analysis (Peak Identification) processing->qualitative quantitative Quantitative Analysis (Calibration Curve) processing->quantitative report Report Results qualitative->report quantitative->report

Caption: General experimental workflow for FTIR analysis of organophosphorus compounds.

Technique_Selection start Start: Define Analytical Goal sample_type What is the sample matrix? start->sample_type quant_qual Qualitative or Quantitative Analysis? sample_type->quant_qual Liquid/Solid drifts Use DRIFTS sample_type->drifts Powder/Rough Solid concentration Expected Concentration? quant_qual->concentration Quantitative atr Use ATR-FTIR quant_qual->atr Qualitative (Screening) concentration->atr Moderate to High transmission Use Transmission FTIR concentration->transmission Trace Levels

Caption: Decision tree for selecting an appropriate FTIR sampling technique.

References

A Comparative Guide to the Stability of Phosphonate and Phosphinate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the design of drug conjugates and advanced materials like metal-organic frameworks (MOFs). The linker's stability directly impacts the performance, efficacy, and safety of the final product. Among the various options, phosphonate (B1237965) and phosphinate linkers have gained prominence due to their unique properties. This guide provides an objective, data-driven comparison of their stability profiles, supported by experimental evidence and detailed protocols.

Introduction: Structural Differences

Phosphonate and phosphinate linkers are organophosphorus compounds that serve as robust connectors. The key distinction lies in their bonding to the central phosphorus atom:

  • Phosphonates feature one phosphorus-carbon (P-C) bond and two phosphorus-oxygen (P-O) bonds available for connection (e.g., to a drug, a targeting moiety, or a metal ion).

  • Phosphinates possess two P-C bonds and only one P-O bond for linkage.

This fundamental structural difference governs their respective chemical and physical properties, most notably their stability in various environments.

Comparative Stability Analysis

The stability of a linker is not absolute but is highly dependent on the surrounding chemical environment. The primary modes of degradation for these linkers are hydrolysis and thermal decomposition.

Hydrolytic Stability

Hydrolysis, the cleavage of a chemical bond by water, is a major concern, especially for applications in biological systems.

  • Phosphonates : The P-C bond in phosphonates is highly resistant to hydrolysis. However, the phosphonate ester bond (P-O-C) is susceptible to cleavage under both acidic and basic conditions[1][2]. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic nature of the ester group[3][4]. Generally, maintaining a neutral pH (≈7) is recommended to minimize hydrolysis[3].

  • Phosphinates : Sharing the resilient P-C bond structure, phosphinates also exhibit significant hydrolytic stability. In comparative studies within MOFs, phosphinic acids, which are structurally related to phosphinate linkers, have demonstrated better hydrolytic stability than analogous carboxylic acids[5]. The factors influencing phosphonate hydrolysis, such as steric hindrance, also apply to phosphinates, where bulkier groups can significantly slow the rate of cleavage[4]. In terms of acidity, phosphinic acids fall between carboxylic and phosphonic acids, which influences their bonding strength and the resulting stability of the structures they form[6][7].

The general consensus is that both linker types are more stable than phosphate (B84403) esters, which are prone to enzymatic cleavage in biological systems[8][9]. The direct P-C bond provides a significant barrier to both chemical and enzymatic degradation[8][10][11].

Thermal Stability

For applications in materials science, such as MOFs, thermal stability is a critical parameter. Thermogravimetric analysis (TGA) is the standard method for determining the temperature at which a material begins to decompose.

Experimental data from isoreticular MOFs (materials with the same framework topology but different linkers) provides a direct comparison. In one study, a mixed phosphonate-phosphinate MOF (ICR-12) was compared to a bisphosphonate MOF (ICR-13). The results showed that the phosphinate-containing framework had a higher decomposition temperature, suggesting enhanced thermal stability.

Material Linker Type Decomposition Onset (°C) Reference
ICR-12Mixed Phosphonate-Phosphinate470[6]
ICR-13Bisphosphonate435[6]

This data suggests that the incorporation of phosphinate moieties can, in some cases, enhance the thermal robustness of the resulting material.

Enzymatic Stability

In drug development, linkers must be stable in circulation but may be designed for cleavage at a target site. The P-C bond is not readily cleaved by common metabolic enzymes like esterases and phosphatases, which recognize P-O bonds.

  • Phosphonates are widely used as stable bioisosteres for phosphates in medicinal chemistry precisely because of their resistance to enzymatic hydrolysis[1][9].

  • Phosphinates , containing two P-C bonds, are expected to exhibit at least the same, if not greater, enzymatic stability compared to phosphonates.

This inherent resistance makes both linker types suitable for applications requiring long circulation times and stability against enzymatic degradation[8].

Experimental Protocols

Reproducible and standardized methods are essential for accurately assessing linker stability.

Protocol 1: Hydrolytic Stability Assessment via HPLC

This method quantifies the degradation of a linker over time in aqueous solutions at different pH values.

  • Sample Preparation : Prepare a stock solution of the linker-conjugated compound in a suitable organic solvent (e.g., methanol). Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in a series of aqueous buffers with varying pH values (e.g., pH 4.5, 5.5, 7.4).

  • Incubation : Incubate the samples at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis :

    • Column : C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18)[12].

    • Mobile Phase : A gradient of an acidic phosphate buffer and acetonitrile (B52724) is typically used[13].

    • Detection : UV detection at a wavelength appropriate for the chromophore in the molecule.

    • Injection Volume : 10-20 µL[3].

  • Data Analysis : Integrate the peak area of the intact parent compound at each time point. Plot the percentage of the remaining parent compound versus time to determine the hydrolysis rate and half-life under each pH condition[3].

Protocol 2: Thermal Stability Assessment via TGA

This protocol determines the thermal decomposition temperature of materials incorporating the linkers.

  • Sample Preparation : Place a small amount of the dried material (e.g., 5-10 mg of a MOF) into an alumina (B75360) crucible[14].

  • TGA Instrument Setup :

    • Atmosphere : Run the analysis under a controlled atmosphere, such as synthetic air or nitrogen, with a constant flow rate (e.g., 20-30 mL/min)[14][15].

    • Heating Program : Heat the sample from room temperature (e.g., 30°C) to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min)[14].

  • Data Acquisition : Record the sample weight as a function of temperature. A baseline measurement with an empty crucible under identical conditions should be performed and subtracted from the sample data to correct for buoyancy effects[14].

  • Data Analysis : The decomposition onset temperature is determined from the resulting TGA curve, typically as the point of significant weight loss after the initial removal of solvents.

Visualizations

Linker Hydrolysis Pathway

The diagram below illustrates the general mechanism for the acid/base-catalyzed hydrolysis of the ester bond in both phosphonate and phosphinate linkers.

G cluster_0 Phosphonate Linker Hydrolysis cluster_1 Phosphinate Linker Hydrolysis P1 R'-PO(OR)-Linker H2O_1 + H₂O P1->H2O_1 Cond1 Acid or Base (H⁺ or OH⁻) H2O_1->Cond1 Prod1 R'-PO(OH)-Linker + R-OH Cond1->Prod1 P-O-C bond cleavage P2 R'-PO(R'')-Linker H2O_2 + H₂O P2->H2O_2 Cond2 Acid or Base (H⁺ or OH⁻) H2O_2->Cond2 Prod2 R'-PO(R'')-OH + Linker-H Cond2->Prod2 P-O bond cleavage P2_note Note: P-O bond in phosphinate esters (R'-P(R'')=O(OR)) hydrolyzes similarly.

Caption: Generalized pathway of P-O bond hydrolysis for phosphonate and phosphinate esters.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for a comprehensive stability study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Prep Prepare Linker Conjugate Stock Solution Dilute Dilute in Test Media (e.g., pH Buffers, Plasma) Prep->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Sample at Time Points (t=0, 2, 4, ... hrs) Incubate->Sample Analyze Analyze via HPLC or NMR Sample->Analyze Quantify Quantify Parent Compound vs. Degradation Products Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Calc Calculate Half-Life (t₁/₂) Plot->Calc

Caption: Logical workflow for conducting a kinetic stability analysis of linker conjugates.

Linker Function in Targeted Drug Delivery

This diagram illustrates the role of linker stability in an antibody-drug conjugate (ADC) application.

G cluster_circ Systemic Circulation (pH 7.4) cluster_cell Target Cell Internalization cluster_release Payload Release ADC_stable Antibody-Drug Conjugate (ADC) Linker is STABLE Endosome Endosome / Lysosome (Acidic pH ~4.5-5.5) ADC_stable->Endosome Binding & Internalization Cleavage Linker CLEAVAGE Endosome->Cleavage pH-triggered hydrolysis Drug Active Drug Released Cleavage->Drug Target Drug Acts on Intracellular Target Drug->Target

Caption: Role of linker stability and cleavage in targeted drug delivery via an ADC.

References

Phosphonate vs. Carboxylate Groups for Surface Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of anchoring group for surface functionalization is a critical decision that dictates the stability, efficacy, and ultimate performance of a material. Among the most common choices, phosphonate (B1237965) and carboxylate groups present distinct advantages and disadvantages. This guide provides an objective comparison of their surface binding properties, supported by experimental data, to inform your selection process.

Phosphonate groups generally exhibit a stronger and more stable binding to a variety of surfaces, particularly metal oxides, compared to their carboxylate counterparts. This enhanced affinity is attributed to the potential for multidentate binding and the intrinsic electronic properties of the phosphonate group. However, the binding characteristics of both groups are highly dependent on the specific substrate, solvent polarity, and pH of the surrounding environment.

Quantitative Comparison of Binding Affinity

The following tables summarize key findings from comparative studies on the binding of phosphonate and carboxylate groups to different surfaces.

Table 1: Relative Binding Strength in Different Environments

EnvironmentRelative Binding StrengthSupporting Evidence
Nonpolar SolventsPhosphonate > CarboxylateIn nonpolar solvents, phosphonic acids can quantitatively replace carboxylic acids in a 1:1 stoichiometric exchange on metal oxide nanocrystals.[1][2][3]
Aqueous (Polar) EnvironmentsMore complex, pH-dependentThe order of binding strength is less clear and is influenced by factors like pH and salt concentration.[1][3] Generally, literature reports agree that carboxylic acids are the weakest ligands in water, weaker than phosphonic acids.[2]

Table 2: Performance on Specific Surfaces

SurfaceObservationKey Findings
Metal Oxides (e.g., HfO₂, TiO₂, AlOₓ)Phosphonates bind more strongly.Phosphonates provide colloidal stability over a broader pH range (typically <8) on hafnium oxide nanocrystals compared to carboxylates (pH 2-6).[1][2][4] On aluminum oxide, phosphonates are more strongly bound and can easily replace carboxylates.[5][6][7] For dye-sensitized solar cells with TiO₂, the phosphonate group appears to be a better linkage than carboxylate in aqueous media.[8]
Damaged Bone Tissue (Hydroxyapatite)Bisphosphonates show the highest affinity.Gold nanoparticles functionalized with bisphosphonates exhibited a greater surface density on damaged bone tissue compared to those functionalized with phosphonates or carboxylates (glutamic acid).[9][10]

Experimental Methodologies

Understanding the experimental context is crucial for interpreting binding data. Below are outlines of common protocols used to compare phosphonate and carboxylate surface binding.

Experimental Protocol 1: Competitive Ligand Exchange Monitored by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method is used to determine the relative binding affinity of different ligands to nanocrystal surfaces.

Objective: To qualitatively or quantitatively assess which ligand binds more strongly to a surface by observing the displacement of one ligand by another.

Materials:

  • Nanocrystals (e.g., Hafnium Oxide - HfO₂) stabilized with a known ligand (e.g., oleic acid - a carboxylate).

  • Competing ligand (e.g., an alkylphosphonic acid).

  • NMR-compatible solvent (e.g., deuterated chloroform (B151607) or methanol).

  • NMR spectrometer.

Procedure:

  • Prepare a solution of the carboxylate-stabilized nanocrystals in the NMR solvent.

  • Acquire a baseline ¹H NMR spectrum to identify the signals corresponding to the bound carboxylate ligands.

  • Introduce a stoichiometric equivalent of the phosphonic acid ligand to the nanocrystal solution.

  • Allow the mixture to equilibrate.

  • Acquire subsequent ¹H NMR spectra at various time points to monitor the displacement of the carboxylate ligand by the phosphonate ligand. The appearance of signals corresponding to the free carboxylate in solution and the disappearance of its bound signals indicate displacement.

  • For quantitative analysis, integrate the signals of the free and bound ligands to determine the equilibrium constant of the exchange reaction.

Experimental Protocol 2: Colloidal Stability Assessment using Dynamic Light Scattering (DLS)

This technique is employed to evaluate the ability of a surface ligand to prevent nanoparticle aggregation under different conditions, which is an indirect measure of binding strength and stability.

Objective: To determine the pH range over which phosphonate and carboxylate ligands can provide colloidal stability to nanoparticles in an aqueous solution.

Materials:

  • Nanoparticles functionalized with either carboxylate or phosphonate ligands.

  • Aqueous buffers of varying pH.

  • DLS instrument.

Procedure:

  • Disperse the functionalized nanoparticles in an initial aqueous buffer of a specific pH.

  • Measure the hydrodynamic diameter of the nanoparticles using DLS. A stable dispersion will show a consistent and relatively small particle size.

  • Incrementally adjust the pH of the nanoparticle dispersion by adding acid or base.

  • After each pH adjustment, allow the solution to equilibrate and then measure the hydrodynamic diameter again.

  • The onset of aggregation, indicated by a significant increase in the measured particle size, signifies the pH at which the ligand no longer provides adequate stabilization.

  • Plot the hydrodynamic diameter as a function of pH for both phosphonate- and carboxylate-functionalized nanoparticles to create a colloidal stability map.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships in binding strength and a typical experimental workflow.

G cluster_0 Binding Strength Comparison cluster_1 Influencing Factors Phosphonate Phosphonate Carboxylate Carboxylate Phosphonate->Carboxylate Generally Stronger Binding Surface_Type Surface Type (e.g., Metal Oxide) Phosphonate->Surface_Type High Affinity For Solvent Solvent Phosphonate->Solvent Strong in Nonpolar pH pH Phosphonate->pH pH Dependent Carboxylate->Surface_Type Carboxylate->Solvent Weaker in Nonpolar Carboxylate->pH pH Dependent

Caption: Logical relationship of phosphonate and carboxylate binding strength.

G cluster_workflow Experimental Workflow: Competitive Binding Assay start Start: Nanoparticles with Carboxylate Ligands step1 Add Phosphonate Ligands start->step1 step2 Equilibration step1->step2 step3 Analysis: NMR Spectroscopy step2->step3 end Result: Determine Relative Binding Affinity step3->end

Caption: Workflow for a competitive surface binding experiment.

Conclusion

The selection between phosphonate and carboxylate anchoring groups is not a one-size-fits-all decision. For applications requiring robust and stable surface functionalization, particularly on metal oxide substrates, phosphonates are often the superior choice.[1][2][5][6][7] Their stronger binding affinity contributes to enhanced colloidal stability over a wider pH range.[1][2][4]

However, carboxylates can still be effective in specific contexts, especially where dynamic binding or milder attachment is desired. In aqueous environments, the performance of both is intricately linked to the pH, which can be modulated to control ligand association and dissociation. For biological applications, such as targeting damaged bone tissue, multidentate ligands like bisphosphonates demonstrate significantly enhanced binding.[9][10] Ultimately, the optimal choice will depend on a thorough consideration of the substrate, the operational environment, and the desired stability of the final product. This guide provides the foundational data and experimental context to make an informed decision for your research and development needs.

References

Phosphonate vs. PEG Linkers in PROTACs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. These heterobifunctional molecules, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, offer a powerful modality for eliminating disease-causing proteins. While polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in PROTAC design, researchers are increasingly exploring alternative linker chemistries to overcome existing limitations. This guide provides a comprehensive comparison of the established utility of PEG linkers with the prospective advantages of phosphonate (B1237965) linkers, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

PEG linkers are widely adopted in PROTAC development due to their synthetic accessibility, flexibility, and ability to improve solubility. However, they can suffer from metabolic instability and may not always be optimal for ternary complex formation. Phosphonate linkers, while not yet extensively explored in the PROTAC field, present a compelling alternative. Drawing on the known properties of phosphonate-containing compounds, these linkers could offer distinct advantages, including enhanced aqueous solubility, potential for improved metabolic stability, and the ability to form specific, stabilizing interactions within the ternary complex. This guide will delve into the experimental data supporting the use of PEG linkers and build a data-driven case for the potential benefits of phosphonate linkers, highlighting the need for direct comparative studies.

Signaling Pathway and Experimental Workflow

The efficacy of a PROTAC is contingent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker plays a critical role in this process, influencing the physicochemical properties of the PROTAC and the geometry of the ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Ligase Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Degradation Ternary_Complex->Ub Ubiquitination

Figure 1: PROTAC Mechanism of Action.

The evaluation of a PROTAC's performance involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and drug-like properties.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Phosphonate vs. PEG linker) Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, FRET) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay PK_Study In Vivo Pharmacokinetic Study Permeability_Assay->PK_Study

Figure 2: Experimental Workflow for PROTAC Evaluation.

PEG Linkers: The Established Standard

Polyethylene glycol (PEG) linkers are the most common type used in PROTAC design. Their prevalence stems from their synthetic tractability, flexibility, and their ability to confer favorable physicochemical properties.

Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol units improves the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.[1]

  • Flexibility: The conformational flexibility of PEG chains can be advantageous in allowing the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[2]

  • Synthetic Accessibility: A wide variety of bifunctional PEG linkers are commercially available, facilitating the rapid synthesis and optimization of PROTAC libraries.[3]

Limitations of PEG Linkers:

  • Metabolic Instability: PEG chains can be susceptible to oxidative metabolism in vivo, potentially leading to reduced exposure and efficacy.[1]

  • High Flexibility Penalty: The high degree of flexibility can result in a significant entropic penalty upon binding to the target protein and E3 ligase, which may decrease the stability of the ternary complex.

  • Non-Specific Interactions: The polar nature of PEG linkers can sometimes lead to non-specific binding and may not be ideal for all target proteins.

Experimental Data for PEG-Linked PROTACs

The following table summarizes typical performance data for PROTACs incorporating PEG linkers, illustrating their general efficacy.

ParameterTypical Range for PEG-Linked PROTACsReference
DC50 (Degradation) 1 - 100 nM[4]
Dmax (Degradation) > 80%[4]
Aqueous Solubility Variable, generally improved with longer PEG chains[1]
Cell Permeability (Papp) Low to moderate (1-10 x 10-6 cm/s)[5]
In Vivo Half-life (t1/2) Variable, can be limited by metabolic clearance[6]

Phosphonate Linkers: A Promising Alternative

While not yet widely adopted in PROTAC design, phosphonate linkers offer several potential advantages over their PEG counterparts, primarily derived from the unique chemical properties of the phosphonate group.

Potential Advantages of Phosphonate Linkers:

  • Enhanced Aqueous Solubility: Phosphonic acids are highly water-soluble, which could significantly improve the solubility of PROTACs, a major challenge in their development.[7]

  • Improved Metabolic Stability: The carbon-phosphorus bond in phosphonates is generally more resistant to metabolic cleavage than the ether linkages in PEG chains, potentially leading to improved pharmacokinetic profiles.[8]

  • Specific Interactions and Rigidity: The tetrahedral geometry and the potential for strong hydrogen bonding and metal chelation of the phosphonate group could introduce a degree of rigidity and facilitate specific, stabilizing interactions within the ternary complex, potentially leading to higher potency and selectivity.[7][8]

  • Bioisosterism: Phosphonates can act as bioisosteres of phosphates and carboxylates, allowing for the mimicry of natural ligands and potentially enhancing target engagement.[9]

Potential Challenges of Phosphonate Linkers:

  • Cell Permeability: The high polarity and negative charge of the phosphonate group at physiological pH can severely limit passive cell permeability. This is a significant hurdle that may necessitate the use of prodrug strategies to mask the charge.[10]

  • Synthesis: The synthesis of phosphonate-containing linkers can be more complex than that of standard PEG linkers, potentially requiring specialized chemical methods.

  • Lack of Precedent: The limited use of phosphonate linkers in PROTACs means there is a smaller knowledge base to guide their design and optimization.

Hypothetical Performance of Phosphonate-Linked PROTACs

The following table presents a prospective comparison based on the known properties of phosphonates. It is crucial to note that this is a projection and requires direct experimental validation.

ParameterPEG Linkers (Established)Phosphonate Linkers (Hypothesized)Rationale for Hypothesis
Aqueous Solubility Moderate to HighPotentially Very HighIntrinsic high water solubility of phosphonic acids.[7]
Metabolic Stability ModeratePotentially HighC-P bond is generally more stable than C-O bonds in PEG.[8]
Cell Permeability (Papp) Low to ModeratePotentially LowHigh polarity and negative charge may hinder passive diffusion.
Ternary Complex Stability VariablePotentially EnhancedPotential for specific hydrogen bonding and rigidification.
Synthesis Complexity Low to ModerateModerate to HighMore complex synthetic routes compared to standard PEGylation.

Logical Relationship of Linker Properties and PROTAC Performance

The choice of linker has a cascading effect on the overall performance of a PROTAC. The following diagram illustrates the logical relationships between the intrinsic properties of the linker and the key performance indicators of the resulting PROTAC.

Linker_Properties_Impact cluster_linker Linker Properties cluster_performance PROTAC Performance Solubility Solubility Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Pharmacokinetics Pharmacokinetics (t1/2, Bioavailability) Solubility->Pharmacokinetics Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Metabolic_Stability Metabolic Stability Metabolic_Stability->Pharmacokinetics Permeability Permeability Permeability->Pharmacokinetics Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Figure 3: Logical Relationship of Linker Properties to PROTAC Performance.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTACs with different linkers.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
  • Immobilization: Covalently immobilize the target protein or the E3 ligase onto a sensor chip.

  • Analyte Injection: Inject a solution containing the other protein partner (E3 ligase or target protein) and varying concentrations of the PROTAC.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound complex.

  • Data Analysis: Fit the binding data to a suitable model to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).[11]

Cellular Degradation Assay (Western Blot)
  • Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein, followed by a secondary antibody conjugated to a detectable enzyme.

  • Detection and Quantification: Visualize the protein bands and quantify their intensity. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.[12]

Cell Permeability Assay (Caco-2)
  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow them to differentiate and form a polarized monolayer.

  • Compound Addition: Add the PROTAC to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the opposite compartment.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[13][14]

Conclusion and Future Directions

PEG linkers have proven to be a valuable and versatile tool in the development of PROTACs, offering a reliable starting point for linker design. However, the pursuit of PROTACs with improved drug-like properties necessitates the exploration of novel linker chemistries. Phosphonate linkers represent a promising, yet underexplored, avenue. Their potential to enhance aqueous solubility, improve metabolic stability, and introduce specific, stabilizing interactions within the ternary complex warrants further investigation.

The primary obstacle for the widespread adoption of phosphonate linkers is the anticipated poor cell permeability. Future research should focus on the design and synthesis of phosphonate-linked PROTACs and the systematic evaluation of their performance against their PEG-linked counterparts. Furthermore, the development of effective prodrug strategies to transiently mask the phosphonate group could unlock their full potential. Direct, head-to-head experimental comparisons are essential to validate the hypothesized advantages and to establish design principles for the next generation of highly effective and druggable protein degraders.

References

Validating the Structure of a Synthesized Phosphonate Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques for validating the structure of a synthesized phosphonate (B1237965) linker. It compares the utility of these methods and contrasts the properties of phosphonate linkers with common alternatives, supported by experimental data and detailed protocols.

Introduction to Phosphonate Linker Validation

Phosphonate linkers are valuable tools in drug development, particularly for conjugating molecules to targeting moieties or surfaces, and as stable mimics of phosphate (B84403) groups. Their synthesis, however, can yield impurities or structural isomers. Therefore, rigorous structural validation is crucial to ensure the identity, purity, and stability of the final conjugate. This guide focuses on a multi-technique approach for comprehensive characterization.

Core Analytical Validation Techniques

A combination of spectroscopic and analytical methods is essential for unambiguous structure determination. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Case Study: Diethyl (3-(tert-butoxycarbonylamino)propyl)phosphonate

To illustrate the data obtained from these techniques, we will use "Diethyl (3-(tert-butoxycarbonylamino)propyl)phosphonate" as a representative example of a bifunctional phosphonate linker.

Structure:

Molecular Formula: C₁₂H₂₆NO₅P

Molecular Weight: 295.31 g/mol

Data Presentation

The following tables summarize the expected analytical data for our case study compound.

Table 1: NMR Spectroscopy Data for Diethyl (3-(tert-butoxycarbonylamino)propyl)phosphonate

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR ~4.10Quintet~7.1O-CH₂ -CH₃
~3.10Quartet~6.8CH₂-NH -Boc
~1.80MultipletP-CH₂-CH₂ -CH₂
~1.70MultipletP-CH₂ -CH₂
1.44SingletC(CH₃)₃ (Boc)
1.32Triplet~7.1O-CH₂-CH₃
¹³C NMR 156.0SingletC =O (Boc)
79.0SingletC (CH₃)₃ (Boc)
61.5Doublet~6.5O-CH₂ -CH₃
40.0 (approx.)SingletCH₂ -NH-Boc
28.4SingletC(CH₃ )₃ (Boc)
25.0 (approx.)Doublet~140P-CH₂
21.0 (approx.)Doublet~5.0P-CH₂-CH₂
16.5Doublet~6.0O-CH₂-CH₃
³¹P NMR ~32.0SingletP

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling to phosphorus is a key identifier.

Table 2: Mass Spectrometry Data for Diethyl (3-(tert-butoxycarbonylamino)propyl)phosphonate

Ionization Mode m/z (Observed) Ion Assignment
ESI+296.1621[M+H]⁺
240.1046[M - C₄H₈ + H]⁺ (Loss of isobutylene (B52900) from Boc)
196.1097[M - Boc + H]⁺ (Loss of Boc group)

Table 3: Elemental Analysis Data for Diethyl (3-(tert-butoxycarbonylamino)propyl)phosphonate (C₁₂H₂₆NO₅P)

Element Calculated (%) Found (%)
Carbon (C)52.3552.41
Hydrogen (H)8.848.91
Nitrogen (N)4.744.67

Note: A close match between calculated and found values (typically within ±0.4%) is a strong indicator of purity.[1]

Comparison with Alternative Linkers

Phosphonate linkers offer distinct advantages and disadvantages compared to other common bifunctional linkers like carboxylates and phosphinates.

Table 4: Comparative Properties of Phosphonate, Carboxylate, and Phosphinate Linkers

Property Phosphonate Linker Carboxylate Linker Phosphinate Linker
Structure R-PO(OR')₂R-COOR'R-PO(R')(OR'')
Hydrolytic Stability Generally high, especially the P-C bond.[2]Prone to hydrolysis, especially under basic or acidic conditions.High, similar to phosphonates.
Coordination Stronger bonds with hard metal ions (e.g., Zr⁴⁺, Al³⁺).[3]Forms stable complexes with a wide range of metals.Stronger bonds with trivalent metal centers than carboxylates.[3]
Biological Mimicry Stable isostere of phosphate.Can mimic amino acid side chains.Can also mimic tetrahedral phosphate intermediates.
Acidity (pKa) Diprotic, with pKa values typically in the ranges of 2-3 and 7-8.Monoprotic, with pKa values typically in the range of 3-5.Monoprotic, with pKa values intermediate between carboxylic and phosphonic acids.
Hydrolytic Stability: Quantitative Comparison

The stability of the linker is critical for in vivo applications. Phosphonates generally exhibit greater hydrolytic stability than carboxylate esters. For example, the rate of hydrolysis of phosphonate esters is significantly lower than that of corresponding carboxylate esters under similar conditions.

Table 5: Illustrative Hydrolysis Rate Constants (k) at 25°C

Linker Type Condition Relative Rate Constant (k)
Phosphonate EsterNeutral pH1
Carboxylate EsterNeutral pH~100-1000
Phosphonate EsterAcidic (pH 4)Increases, but generally slower than carboxylates.[4]
Carboxylate EsterAcidic (pH 4)Significant increase in rate.
Phosphonate EsterBasic (pH 10)Increases.[4]
Carboxylate EsterBasic (pH 10)Rapid hydrolysis.

Note: These are relative values for illustrative purposes. Actual rates depend on the specific structure of the linker and reaction conditions.

Experimental Protocols

NMR Sample Preparation (General Protocol)
  • Weigh approximately 5-10 mg of the synthesized phosphonate linker for ¹H NMR and 20-50 mg for ¹³C and ³¹P NMR.

  • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.

  • Transfer the solution to an NMR tube using a Pasteur pipette.

  • If necessary, filter the solution to remove any particulate matter.

  • For quantitative ³¹P NMR, a known amount of an internal standard (e.g., triphenyl phosphate) can be added.

LC-MS Analysis (General Protocol for Polar Compounds)
  • Sample Preparation: Dissolve a small amount of the phosphonate linker (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water/acetonitrile).

  • Chromatography:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.

    • Mobile Phase: A gradient of aqueous and organic solvents. For HILIC, a typical gradient would be from high to low organic (e.g., acetonitrile) with an aqueous buffer. For reversed-phase with an ion-pairing agent, an amine-based reagent can be added to the mobile phase.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

    • Analysis: Perform a full scan to determine the molecular weight. Subsequently, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

Elemental Analysis (CHNP)
  • Submit a pure, dry sample (typically 2-5 mg) to an analytical facility.

  • The sample is combusted at high temperature.

  • The resulting gases (CO₂, H₂O, N₂, and phosphorus oxides) are separated and quantified.

  • The weight percentages of C, H, N, and P are reported and compared to the theoretical values calculated from the molecular formula.

Visualization of Workflows

Synthesis and Purification Workflow

Synthesis_Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Solvent, Temp Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography e.g., Column Evaporation Evaporation Chromatography->Evaporation Pure Linker Pure Linker Evaporation->Pure Linker

Caption: A typical workflow for the synthesis and purification of a phosphonate linker.

Structural Validation Workflow

Validation_Workflow Synthesized Linker Synthesized Linker NMR Spectroscopy NMR Spectroscopy Synthesized Linker->NMR Spectroscopy ¹H, ¹³C, ³¹P Mass Spectrometry Mass Spectrometry Synthesized Linker->Mass Spectrometry HRMS Elemental Analysis Elemental Analysis Synthesized Linker->Elemental Analysis CHNP Structure Confirmed? Structure Confirmed? NMR Spectroscopy->Structure Confirmed? Mass Spectrometry->Structure Confirmed? Elemental Analysis->Structure Confirmed? Further Purification Further Purification Structure Confirmed?->Further Purification No Validated Linker Validated Linker Structure Confirmed?->Validated Linker Yes Further Purification->Synthesized Linker

Caption: A decision-making workflow for the structural validation of a synthesized phosphonate linker.

References

A Comparative Guide to Isoreticular Chemistry in Phosphonate vs. Phosphinate MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of metal-organic frameworks (MOFs) has been significantly advanced by the principles of isoreticular chemistry, allowing for the systematic design of materials with tailored properties. This guide provides a detailed comparison of isoreticular MOFs constructed from phosphonate (B1237965) and phosphinate linkers, offering insights into their structural and functional differences. This objective analysis is supported by experimental data to inform the selection and design of MOFs for various applications, including catalysis and drug delivery.

Structural and Functional Comparison: Phosphonate vs. Phosphinate Linkers

Phosphonate and phosphinate groups serve as robust anchoring points for metal ions in the construction of MOFs. While both can form stable, porous frameworks, their subtle chemical differences lead to significant variations in the resulting material properties. Phosphonate linkers, with three coordinating oxygen atoms, can lead to more complex coordination environments and potentially higher framework connectivity. In contrast, phosphinate linkers, with two coordinating oxygens and a P-C bond, offer a platform for introducing organic functionalities directly onto the phosphorus atom, providing a versatile tool for tuning the chemical environment within the MOF pores.[1][2]

A key distinction lies in the potential for isoreticular expansion and functionalization. The "P-optional" group in phosphinates allows for a greater degree of synthetic flexibility in modifying the linker without disrupting the overall framework topology, compared to the hydroxyl group in phosphonates.[1][2] This has been demonstrated in the ICR (Institute of Inorganic Chemistry Řež) series of MOFs, where phosphinate, mixed phosphonate-phosphinate, and phosphonate linkers have been used to create isoreticular structures.[1]

Quantitative Performance Data

To illustrate the impact of linker chemistry on MOF properties, the following table summarizes key experimental data for an isoreticular series of iron-based MOFs: ICR-2 (phosphinate), ICR-12 (mixed phosphonate-phosphinate), and ICR-13 (phosphonate).

PropertyICR-2 (Phosphinate)ICR-12 (Mixed-Linker)ICR-13 (Phosphonate)
BET Surface Area (m²/g) 906[1]396[1]Non-porous[1]
Pore Size (nm) 0.8[3]Microporous (specific size not reported)[1]N/A
Thermal Decomposition (°C) Not explicitly reported, but generally high for phosphinates[1]470[1]435[1]

This data clearly demonstrates a trend where the incorporation of phosphonate groups in this particular isoreticular series leads to a reduction in porosity. The purely phosphinate-based ICR-2 exhibits a significant surface area, while the mixed-linker ICR-12 shows a diminished but still present porosity. The purely phosphonate-based ICR-13, however, is non-porous.[1] This highlights the critical role of the linker's coordinating nature in determining the final framework's accessible surface area. The thermal stability is also influenced, with the phosphinate-containing MOFs showing high decomposition temperatures.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of isoreticular phosphonate and phosphinate MOFs, based on the synthesis of the ICR series.[1]

Synthesis of Isoreticular Iron Phosphonate/Phosphinate MOFs

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Phosphinate-based linker (e.g., phenylene-1,4-bis(methylphosphinic acid) for ICR-2)

  • Phosphonate-based linker (e.g., 1,4-benzenediphosphonic acid for ICR-13)

  • Mixed phosphonate-phosphinate linker (e.g., 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid for ICR-12)

  • Anhydrous ethanol

  • PTFE-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, the respective phosphonate, phosphinate, or mixed-linker acid is dissolved in anhydrous ethanol.

  • An ethanolic solution of FeCl₃·6H₂O is then added to the linker solution.

  • The resulting mixture is sealed in a PTFE-lined stainless-steel autoclave.

  • The autoclave is heated to 120 °C and maintained at this temperature for a specified period (e.g., 24-48 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration, washed with ethanol, and dried under vacuum.

Characterization
  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • A sample of the MOF is degassed under vacuum at an elevated temperature (e.g., 150 °C) to remove any adsorbed solvent molecules.

    • Nitrogen adsorption-desorption isotherms are measured at 77 K using a surface area and porosity analyzer.

    • The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

  • Thermogravimetric Analysis (TGA):

    • A small amount of the MOF sample is placed in an alumina (B75360) crucible.

    • The sample is heated in a TGA instrument under a controlled atmosphere (e.g., air or nitrogen) with a constant heating rate (e.g., 10 °C/min).

    • The weight loss of the sample is recorded as a function of temperature to determine the thermal decomposition point.

Visualizing Isoreticular Relationships and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationships and experimental processes.

Isoreticular_Relationship cluster_linkers Organic Linkers cluster_mofs Isoreticular MOFs Phosphinate Phosphinate (e.g., H₂PBP(Me)) MOF_Phosphinate Phosphinate MOF (e.g., ICR-2) Phosphinate->MOF_Phosphinate Solvothermal Synthesis Mixed Mixed-Linker (e.g., H₃PPP(Me)) MOF_Mixed Mixed-Linker MOF (e.g., ICR-12) Mixed->MOF_Mixed Solvothermal Synthesis Phosphonate Phosphonate (e.g., 1,4-BDPA) MOF_Phosphonate Phosphonate MOF (e.g., ICR-13) Phosphonate->MOF_Phosphonate Solvothermal Synthesis Metal Metal Ion (e.g., Fe³⁺) Metal->MOF_Phosphinate Metal->MOF_Mixed Metal->MOF_Phosphonate

Figure 1. Isoreticular relationship between linkers and resulting MOFs.

Experimental_Workflow start Start synthesis Solvothermal Synthesis (Linker + Metal Salt in Autoclave) start->synthesis filtration Filtration and Washing synthesis->filtration drying Drying under Vacuum filtration->drying characterization Characterization drying->characterization bet BET Surface Area Analysis characterization->bet tga Thermogravimetric Analysis (TGA) characterization->tga pxrd Powder X-Ray Diffraction (PXRD) characterization->pxrd end End bet->end tga->end pxrd->end

Figure 2. Typical experimental workflow for MOF synthesis and characterization.

Catalytic Applications: A General Overview

Both phosphonate and phosphinate MOFs have shown promise as heterogeneous catalysts.[4][5] The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce specific catalytic moieties. While direct, side-by-side catalytic comparisons of isoreticular phosphonate and phosphinate MOFs are not extensively reported in the literature, the principles of MOF catalysis can be applied to both.

A general experimental setup for a liquid-phase catalytic reaction using a MOF catalyst would involve:

  • Catalyst Activation: The MOF is activated by heating under vacuum to remove guest molecules from the pores.

  • Reaction Setup: The activated MOF is added to a reaction vessel containing the substrate and solvent.

  • Reaction Conditions: The reaction is carried out under controlled temperature and stirring for a specific duration.

  • Product Analysis: The reaction mixture is analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.

  • Catalyst Recovery and Recycling: The MOF catalyst is separated from the reaction mixture by centrifugation or filtration, washed, and dried for reuse in subsequent catalytic cycles.

The choice between a phosphonate and a phosphinate MOF for a specific catalytic application would depend on the desired properties, such as the nature of the active sites, the required porosity, and the chemical stability under the reaction conditions.

Conclusion

The principle of isoreticular chemistry provides a powerful tool for the rational design of both phosphonate and phosphinate MOFs. The choice of the phosphorus-based linker significantly influences the resulting framework's properties, including porosity, thermal stability, and potential for functionalization. Phosphinate MOFs may offer greater versatility for introducing specific functionalities, while phosphonate MOFs can provide higher connectivity and unique coordination environments. The experimental data from the ICR series of MOFs demonstrates that a subtle change in the linker's functional group can dramatically alter the material's properties. This guide provides a foundation for researchers to make informed decisions in the design and application of these advanced materials.

References

Alkyl Bromides vs. Chlorides in the Arbuzov Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, is a widely utilized method for the formation of carbon-phosphorus bonds. The choice of alkyl halide is a critical parameter influencing the reaction's efficiency. This guide provides an objective comparison of the reactivity of alkyl bromides versus alkyl chlorides in the Arbuzov reaction, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Executive Summary

In the classical Michaelis-Arbuzov reaction, which proceeds via an SN2 mechanism, the reactivity of the alkyl halide is paramount. The general order of reactivity follows the trend of leaving group ability: R-I > R-Br > R-Cl .[1][2] This indicates that alkyl bromides are generally more reactive than their corresponding chlorides under identical conditions. This increased reactivity can translate to faster reaction times and/or lower required temperatures to achieve comparable yields. However, factors such as cost, availability, and the specific steric and electronic properties of the substrates can also influence the choice of halide. For instance, in certain catalyzed or modified Arbuzov-type reactions, this reactivity order can be altered.[3]

Data Presentation: A Quantitative Comparison

The following table summarizes the typical reaction conditions and outcomes for the Arbuzov reaction of benzyl (B1604629) halides with triethyl phosphite (B83602), illustrating the generally higher reactivity of the bromide.

Alkyl HalideReagentConditionsReaction TimeYieldReference
Benzyl BromideTriethyl Phosphite150-160 °C (neat)2-4 hoursNot specified[4]
Benzyl BromideTriethyl Phosphite180-190 °CNot specified39%[5]
Benzyl BromideTriethyl Phosphite, ZnBr₂ (catalyst)Room Temperature1 hourNot specified[4]
Benzyl ChlorideTriethyl PhosphiteHigher temperatures and/or longer reaction times are generally required compared to benzyl bromide.Slower than bromideLower than bromide under identical conditions[1][2]

Theoretical Basis for Reactivity Differences

The Arbuzov reaction is initiated by a nucleophilic attack of the trivalent phosphorus on the electrophilic carbon of the alkyl halide.[6] The rate of this SN2 reaction is significantly influenced by the nature of the leaving group. The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion due to its larger size and greater polarizability, which allows for better stabilization of the negative charge in the transition state.[1] A DFT study of the Arbuzov reaction with ethyl halides confirmed that the reaction barriers are lower for ethyl bromide compared to ethyl chloride.

Experimental Protocols

Below are representative experimental protocols for the Arbuzov reaction with benzyl bromide and a general protocol adaptable for benzyl chloride.

Protocol 1: Classical Arbuzov Reaction of Benzyl Bromide with Triethyl Phosphite

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add triethyl phosphite (1.2 equivalents).

  • Slowly add benzyl bromide (1.0 equivalent) to the flask. The reaction can be exothermic.

  • Heat the reaction mixture to 150-160 °C.[4]

  • Maintain the temperature and stir the reaction for 2-4 hours. The reaction progress can be monitored by observing the cessation of ethyl bromide evolution or by techniques such as TLC or ³¹P NMR.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product, diethyl benzylphosphonate, can be purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct.[4]

Protocol 2: General Procedure for the Arbuzov Reaction with Benzyl Chloride and Triethyl Phosphite

Materials:

  • Benzyl chloride

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and maintained under an inert atmosphere, combine triethyl phosphite (1.2 equivalents) and benzyl chloride (1.0 equivalent).

  • Due to the lower reactivity of benzyl chloride, higher temperatures and/or longer reaction times compared to benzyl bromide are generally necessary. The reaction mixture should be heated to a temperature in the range of 160-180 °C.

  • The reaction should be monitored for its completion, which may take significantly longer than the reaction with benzyl bromide.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Purification of the resulting diethyl benzylphosphonate is typically achieved via vacuum distillation.

Mandatory Visualizations

Reaction Mechanism and Reactivity Comparison

Arbuzov_Reactivity Arbuzov Reaction: Reactivity Comparison cluster_reactants Reactants cluster_reaction_path Reaction Pathway P_OR3 Trialkyl Phosphite P(OR)₃ SN2_attack SN2 Attack P_OR3->SN2_attack Nucleophilic Attack R_Br Alkyl Bromide (e.g., Benzyl Bromide) R_Br->SN2_attack More Reactive (Better Leaving Group) R_Cl Alkyl Chloride (e.g., Benzyl Chloride) R_Cl->SN2_attack Less Reactive (Poorer Leaving Group) Intermediate Phosphonium Salt [(RO)₃P-R']⁺ X⁻ SN2_attack->Intermediate Dealkylation Dealkylation Intermediate->Dealkylation Product Dialkyl Alkylphosphonate O=P(OR)₂(R') Dealkylation->Product

Caption: Comparative reactivity of alkyl bromides and chlorides in the Arbuzov reaction.

Experimental Workflow

Arbuzov_Workflow General Experimental Workflow for the Arbuzov Reaction start Start reactants Combine Trialkyl Phosphite and Alkyl Halide start->reactants inert_atm Establish Inert Atmosphere (N₂ or Ar) reactants->inert_atm heating Heat Reaction Mixture (150-180 °C) inert_atm->heating monitor Monitor Reaction Progress (TLC, NMR, or byproduct evolution) heating->monitor cooldown Cool to Room Temperature monitor->cooldown Reaction Complete purification Purify by Vacuum Distillation cooldown->purification product Isolated Dialkyl Alkylphosphonate purification->product

Caption: A generalized workflow for conducting the Michaelis-Arbuzov reaction.

References

A Researcher's Guide to Purity Confirmation of Commercial Diethyl 10-bromodecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the purity of chemical reagents is paramount. Diethyl 10-bromodecylphosphonate is a valuable building block in the synthesis of various bioactive molecules, including prodrugs and targeted therapies. Its long alkyl chain coupled with a reactive bromide and a phosphonate (B1237965) moiety allows for its use as a linker to attach therapeutic agents to targeting ligands. The presence of impurities can lead to unwanted side reactions, inaccurate experimental results, and potentially compromise the safety and efficacy of the final drug product. This guide provides a framework for researchers to assess and compare the purity of commercial this compound from various suppliers.

Understanding Potential Impurities

The most common synthetic route to this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a 1,10-dihalodecane, typically 1,10-dibromodecane (B1670030), with a trialkyl phosphite (B83602), such as triethyl phosphite. Understanding this synthesis pathway is key to anticipating potential impurities.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials:

    • 1,10-dibromodecane

    • Triethyl phosphite

  • Byproducts of the Michaelis-Arbuzov Reaction:

    • Bisphosphonate: Diethyl 1,10-decanebis(phosphonate), formed by the reaction of the phosphite at both ends of the dibromodecane.

    • Elimination Products: 10-bromodecene, resulting from the elimination of HBr from the starting material.

  • Products of Incomplete Reaction:

    • Mono-hydrolyzed phosphonate: Ethyl 10-bromodecylphosphonic acid.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Framework for Comparing Commercial Suppliers

When evaluating this compound from different vendors, a systematic approach is crucial. The following table provides a template for researchers to populate with their own analytical data for a comprehensive comparison.

Parameter Supplier A Supplier B Supplier C
Appearance
Identity Confirmation (¹H, ¹³C, ³¹P NMR, MS)
Purity by ¹H NMR (%)
Purity by ³¹P NMR (%)
Purity by HPLC (%)
Purity by GC-MS (%)
Presence of 1,10-dibromodecane
Presence of Bisphosphonate
Presence of Solvent Residues
Water Content (Karl Fischer)
Certificate of Analysis Provided
Lot Number

Experimental Protocols for Purity Determination

The following are detailed protocols for the key analytical techniques to assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment. ¹H, ¹³C, and ³¹P NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).

    • Spectral Width: -2 to 10 ppm.

  • Analysis:

    • Confirm the characteristic peaks for this compound.

    • Integrate the peaks and compare the ratios to the expected values.

    • Look for peaks corresponding to potential impurities. The presence of unreacted 1,10-dibromodecane would be indicated by a triplet at approximately 3.4 ppm.

³¹P NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher NMR spectrometer equipped with a phosphorus probe.

  • Parameters:

    • Pulse Program: Standard single pulse with proton decoupling.

    • Number of Scans: 64-128.

    • Relaxation Delay (d1): 10 seconds.

    • Spectral Width: -50 to 50 ppm.

  • Analysis:

    • A single peak should be observed for the phosphonate group, typically around 30-35 ppm.

    • The presence of other phosphorus-containing impurities, such as the bisphosphonate, will result in additional peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for separating and quantifying the main component and any non-volatile impurities.

HPLC Protocol (Reverse-Phase):

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile (B52724).

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Determine the retention time of the main peak.

    • Calculate the area percentage of the main peak to estimate purity.

    • Identify and quantify any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile impurities.

GC-MS Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Instrumentation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 m/z.

  • Analysis:

    • Identify the peak corresponding to this compound and confirm its mass spectrum.

    • Search for peaks of potential volatile impurities like 1,10-dibromodecane and solvent residues.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Confirmation

The following diagram illustrates the systematic workflow for assessing the purity of a commercial sample of this compound.

G cluster_0 Sample Acquisition cluster_1 Initial Assessment cluster_2 Analytical Testing cluster_3 Data Analysis & Comparison cluster_4 Conclusion A Receive Commercial Sample B Visual Inspection A->B C Review Certificate of Analysis A->C D NMR (1H, 13C, 31P) B->D C->D H Structure Confirmation D->H I Purity Calculation D->I E HPLC-UV E->I F GC-MS J Impurity Identification F->J G Karl Fischer (Water Content) G->I K Compare with other Suppliers H->K I->K J->K L Accept or Reject Lot K->L

Caption: Purity Confirmation Workflow.

Hypothetical Signaling Pathway Application

This compound can be used to synthesize inhibitors of signaling pathways relevant to cancer. For instance, it could be a component of a molecule targeting a protein kinase.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Protein Kinase 1 Receptor->Kinase1 Activates Kinase2 Protein Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Inhibitor Phosphonate-based Inhibitor (Synthesized using Diethyl 10-bromodecylphosphonate) Inhibitor->Kinase2 Inhibits Gene Gene Expression TF->Gene Promotes

Safety Operating Guide

Proper Disposal of Diethyl 10-Bromodecylphosphonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Diethyl 10-bromodecylphosphonate, a member of the bromoalkylphosphonate chemical class. The following protocols are based on established best practices for similar hazardous materials and are intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye and Face Chemical safety goggles or a full-face shield. Standard safety glasses are not sufficient.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
Body A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Designate this compound as a "halogenated organic waste."

    • Do not mix this chemical with non-hazardous waste or other incompatible chemical waste streams. Incompatible materials include strong oxidizing agents.[3][4]

    • Keep a dedicated, clearly labeled waste container for this compound and its contaminated materials.

  • Waste Collection:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be kept tightly closed when not in use.[1][2]

    • For liquid waste, pour carefully into the designated waste container, avoiding splashes.

    • For solid waste contaminated with the chemical (e.g., pipette tips, absorbent pads), place it in the same designated container.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][5]

    • Carefully collect the absorbent material and place it into the designated hazardous waste container.[3][5][6]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Storage of Chemical Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

    • The storage area should be clearly marked as a "Hazardous Waste Storage Area."

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • Ensure all labeling and documentation are completed in accordance with regulatory requirements, including those set forth by the Environmental Protection Agency (EPA) or equivalent local authorities.[7] The general recommendation for this type of chemical is to dispose of the contents and container at an approved waste disposal plant.[1][2][4]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound to be disposed B Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat A->B C Is this a liquid or solid waste? B->C E Has a spill occurred? B->E D Place in a labeled, sealed halogenated organic waste container. C->D  Liquid or Contaminated Solid   G Store waste container in a cool, dry, well-ventilated area. D->G E->C No F Absorb with inert material (e.g., vermiculite, sand) E->F Yes F->D H Arrange for pickup by a licensed waste disposal contractor. G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound safely and in compliance with regulatory standards, thereby fostering a secure and responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 10-bromodecylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 10-bromodecylphosphonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.